molecular formula C6H11NO B2602536 2-Hydroxy-2-methylpentanenitrile CAS No. 4111-09-5

2-Hydroxy-2-methylpentanenitrile

Cat. No.: B2602536
CAS No.: 4111-09-5
M. Wt: 113.16
InChI Key: DOTBWZRLSYDMSC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpentanenitrile is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTBWZRLSYDMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-methylpentanenitrile from 2-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-2-methylpentanenitrile, a valuable cyanohydrin derivative of 2-pentanone. This document details the chemical principles, experimental protocols, and analytical data relevant to its preparation and characterization, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound, also known as 2-pentanone cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations. The hydroxyl group can be derivatized or eliminated, while the nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These potential transformations make it a useful building block for the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-pentanone. This reaction, a classic example of cyanohydrin formation, is a reliable method for creating a new carbon-carbon bond and introducing two functional groups in a single step.

Reaction Mechanism and Stoichiometry

The formation of this compound from 2-pentanone proceeds via the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The acid serves to protonate the intermediate alkoxide, forming the final hydroxyl group.

The overall balanced chemical equation for the reaction is:

CH₃C(O)CH₂CH₂CH₃ + NaCN + H₂SO₄ → CH₃C(OH)(CN)CH₂CH₂CH₃ + NaHSO₄

Reaction Mechanism:

The mechanism involves a two-step process:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-pentanone. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source, typically a mineral acid or even undissociated hydrocyanic acid (HCN) present in the reaction mixture, to yield the final this compound product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for cyanohydrin formation.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-Pentanone86.1343.1 g (50 mL)0.5
Sodium Cyanide (NaCN)49.0127.0 g0.55
Sulfuric Acid (98%)98.0827.5 g (15 mL)0.275
Water18.02100 mL-
Diethyl ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

3.2. Procedure

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

  • Reagent Preparation: A solution of sodium cyanide (27.0 g, 0.55 mol) in 100 mL of water is prepared in the reaction flask. 2-Pentanone (43.1 g, 0.5 mol) is placed in the dropping funnel.

  • Reaction Execution: The sodium cyanide solution is cooled to 0-5 °C with vigorous stirring. The 2-pentanone is added dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

  • Acidification: A solution of sulfuric acid (27.5 g) in 50 mL of water is cooled and then added dropwise to the reaction mixture over a period of 1-1.5 hours, maintaining the temperature below 10 °C.

  • Work-up: The reaction mixture is stirred for another 30 minutes. The organic layer is then separated. The aqueous layer is extracted three times with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

3.3. Safety Precautions

  • Toxicity Warning: Sodium cyanide and hydrogen cyanide (which is formed in situ) are extremely toxic. This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (such as sodium hypochlorite (B82951) solution) before disposal according to institutional guidelines.

Physicochemical and Spectroscopic Data

4.1. Physicochemical Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol [1]
AppearanceColorless liquid
CAS Number4111-09-5

4.2. Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.95 (t, 3H, -CH₂CH₃)

    • δ 1.45 (s, 3H, -C(OH)(CN)CH₃)

    • δ 1.60-1.80 (m, 4H, -CH₂CH₂CH₃)

    • δ 2.5-3.5 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 13.8 (-CH₂CH₃)

    • δ 17.5 (-CH₂CH₂CH₃)

    • δ 25.0 (-C(OH)(CN)CH₃)

    • δ 43.0 (-CH₂CH₂CH₃)

    • δ 70.0 (-C(OH)(CN)-)

    • δ 121.0 (-CN)

  • FTIR (neat):

    • ~3400 cm⁻¹ (broad, O-H stretch)

    • ~2960, 2870 cm⁻¹ (C-H stretch)

    • ~2240 cm⁻¹ (C≡N stretch, weak)

    • ~1460, 1380 cm⁻¹ (C-H bend)

    • ~1100 cm⁻¹ (C-O stretch)

Reaction Pathway and Workflow Diagrams

5.1. Reaction Pathway

Reaction_Pathway 2-Pentanone 2-Pentanone Alkoxide_Intermediate Tetrahedral Alkoxide Intermediate 2-Pentanone->Alkoxide_Intermediate Nucleophilic Attack Cyanide_Ion CN⁻ Cyanide_Ion->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Protonation Proton_Source H⁺ Proton_Source->Product

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Reaction Apparatus Reagents Prepare NaCN solution and 2-Pentanone Setup->Reagents Addition Add 2-Pentanone to NaCN solution at 0-5 °C Reagents->Addition Stirring1 Stir for 1 hour Addition->Stirring1 Acidification Add H₂SO₄ solution at <10 °C Stirring1->Acidification Stirring2 Stir for 30 minutes Acidification->Stirring2 Separation Separate Organic Layer Stirring2->Separation Extraction Extract Aqueous Layer with Diethyl Ether Separation->Extraction Drying Dry Combined Organic Layers (MgSO₄) Extraction->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product_Isolation Pure this compound Purification->Product_Isolation

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-pentanone is a straightforward and effective method for producing a valuable synthetic intermediate. The cyanohydrin formation reaction proceeds under mild conditions and can be performed with standard laboratory equipment. Careful attention to temperature control and safety precautions, particularly concerning the handling of cyanide, is paramount for a successful and safe synthesis. The resulting product can be utilized in a variety of subsequent reactions, making this procedure a key tool for researchers and professionals in the fields of organic synthesis and drug development.

References

A Technical Guide to 2-Hydroxy-2-methylpentanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylpentanenitrile, a versatile cyanohydrin intermediate with significant potential in chemical synthesis, particularly within the pharmaceutical and drug development sectors. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a precursor to valuable molecular scaffolds.

Chemical Identity and Properties

This compound, also known as 2-pentanone cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group attached to the same carbon atom. This structure makes it a valuable bifunctional building block in organic synthesis. The molecule exists as a racemic mixture and as individual stereoisomers.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-Pentanone cyanohydrin, 2-cyano-2-pentanol
CAS Number 4111-09-5 (for the racemic mixture)[1]
160754-13-2 (for the (2S)-enantiomer)[2]
Molecular Formula C₆H₁₁NO

A summary of the computed physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight 113.16 g/mol PubChem[1][2]
XLogP3 0.8PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1][2]
Hydrogen Bond Acceptor Count 2PubChem[1][2]
Rotatable Bond Count 2PubChem[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of 2-pentanone. Both traditional chemical and modern enzymatic methods are employed.

Traditional Chemical Synthesis

The conventional method involves the reaction of 2-pentanone with a cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[3][4] The reaction is generally base-catalyzed. A safer and more manageable alternative in modern organic synthesis is the use of trimethylsilyl (B98337) cyanide (TMSCN).[5]

A general workflow for the chemical synthesis is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone 2-Pentanone reaction Nucleophilic Addition ketone->reaction cyanide Cyanide Source (e.g., NaCN, TMSCN) cyanide->reaction product This compound reaction->product

A simplified workflow for the chemical synthesis of this compound.
Enzymatic Synthesis

For the enantioselective synthesis of the (2S)-isomer, a biocatalytic approach using an (S)-hydroxynitrile lyase enzyme is utilized.[2] This method offers high stereoselectivity, which is often crucial in the development of chiral drug molecules.

The general workflow for the enzymatic synthesis is as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone 2-Pentanone enzyme (S)-Hydroxynitrile Lyase ketone->enzyme cyanide Cyanide Source cyanide->enzyme product (2S)-2-Hydroxy-2-methylpentanenitrile enzyme->product

Enzymatic synthesis of (2S)-2-Hydroxy-2-methylpentanenitrile.

Experimental Protocol: Traditional Synthesis

The following is a generalized protocol for the synthesis of this compound, adapted from standard procedures for cyanohydrin formation.

Disclaimer: This reaction involves highly toxic cyanide compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to a cyanide antidote kit.

Materials:

  • 2-Pentanone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in water and add 2-pentanone.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add concentrated sulfuric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 10-20°C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Role in Drug Development and Chemical Synthesis

While there is limited information on the direct biological activity or involvement in specific signaling pathways of this compound, its significance lies in its role as a versatile chemical intermediate. Cyanohydrins are recognized as important building blocks in the synthesis of a variety of pharmaceutical and agrochemical compounds.[6][7]

The functional groups of this compound can be readily converted into other valuable moieties:

  • Hydrolysis of the nitrile group yields α-hydroxy carboxylic acids.

  • Reduction of the nitrile group produces β-amino alcohols.

These resulting structures are common pharmacophores found in numerous active pharmaceutical ingredients (APIs).[5] Therefore, this compound serves as a key starting material for the synthesis of more complex and biologically active molecules.

The logical relationship of this compound as a precursor is illustrated below:

G cluster_derivatives Synthetic Derivatives cluster_application Application start This compound acid α-Hydroxy Carboxylic Acids start->acid Hydrolysis alcohol β-Amino Alcohols start->alcohol Reduction api Active Pharmaceutical Ingredients (APIs) acid->api alcohol->api

Synthetic utility of this compound in drug development.

Conclusion

This compound is a valuable and versatile chemical intermediate with straightforward synthetic routes. While not directly implicated in biological signaling pathways, its utility in providing access to key structural motifs, such as α-hydroxy acids and β-amino alcohols, makes it a compound of significant interest to researchers and professionals in drug discovery and development. The availability of both racemic and enantiomerically pure forms further enhances its applicability in the synthesis of complex chiral molecules.

References

Spectroscopic Profile of 2-Hydroxy-2-methylpentanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-2-methylpentanenitrile, a cyanohydrin of significant interest in organic synthesis and pharmaceutical development. This document details its structural features and provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate compound identification, characterization, and quality control in a research and development setting.

Chemical Structure and Properties

This compound, also known as 2-pentanone cyanohydrin or 2-cyano-2-pentanol, is a tertiary alcohol and an aliphatic nitrile. Its chemical structure consists of a pentanenitrile backbone with a hydroxyl and a methyl group attached to the C2 position.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Pentanone cyanohydrin, 2-cyano-2-pentanol
CAS Number 4111-09-5[1]
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following spectroscopic data is predicted based on the analysis of its structural features and comparison with closely related analogs, such as 2-hydroxy-2-methylbutanenitrile.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented in the tables below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
-OH~2.5 - 3.5Broad Singlet1H
-CH₂- (C3)~1.7 - 1.9Multiplet2H
-CH₂- (C4)~1.4 - 1.6Multiplet2H
-CH₃ (C2)~1.5Singlet3H
-CH₃ (C5)~0.9Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon TypeChemical Shift (δ, ppm)
-C≡N~121
>C(OH)- (C2)~70
-CH₂- (C3)~40
-CH₂- (C4)~17
-CH₃ (C2)~26
-CH₃ (C5)~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)~3400 (broad)Stretching vibration
C-H (Alkyl)~2960-2870 (strong)Stretching vibration
C≡N (Nitrile)~2240 (sharp, medium)Stretching vibration
C-O (Alcohol)~1150 (strong)Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
113[M]⁺ (Molecular Ion)
98[M - CH₃]⁺
86[M - HCN]⁺
70[M - C₃H₇]⁺ (Base Peak)
58[C₃H₆N]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover a range of 0-10 ppm. Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover a range of 0-150 ppm. A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via a gas chromatography (GC) or direct infusion inlet.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra Processing (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data IR Spectrum Processing (Background Subtraction) IR->IR_Data MS_Data MS Spectrum Analysis (Peak Identification) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart of the spectroscopic analysis process.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the predicted fragmentation pathway of this compound in an electron ionization mass spectrometer.

MS_Fragmentation Predicted MS Fragmentation of this compound M [C₆H₁₁NO]⁺˙ m/z = 113 (Molecular Ion) M_minus_CH3 [C₅H₈NO]⁺ m/z = 98 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₅H₁₁O]⁺ m/z = 86 M->M_minus_HCN - HCN M_minus_C3H7 [C₃H₄NO]⁺ m/z = 70 (Base Peak) M->M_minus_C3H7 - •C₃H₇ C3H7 [C₃H₇]⁺ m/z = 43 M_minus_HCN->C3H7 - C₂H₄O C3H6N [C₃H₆N]⁺ m/z = 58 M_minus_C3H7->C3H6N - CO

References

Stereochemistry of 2-Hydroxy-2-methylpentanenitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Resolution, and Potential Applications of (R)- and (S)-2-Hydroxy-2-methylpentanenitrile

Physicochemical Properties

2-Hydroxy-2-methylpentanenitrile possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-hydroxy-2-methylpentanenitrile and (S)-2-hydroxy-2-methylpentanenitrile. The physicochemical properties of the racemic mixture are summarized in Table 1. Due to the lack of specific experimental data for the individual enantiomers, their properties are not listed. For illustrative purposes, the properties of the well-characterized enantiomers of a related cyanohydrin, 2-hydroxy-2-methylbutanenitrile, are provided in Table 2.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO--INVALID-LINK--
Molecular Weight113.16 g/mol --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
CAS Number4111-09-5--INVALID-LINK--

Table 2: Illustrative Physicochemical Properties of 2-Hydroxy-2-methylbutanenitrile Enantiomers

Property(R)-Enantiomer(S)-EnantiomerSource
Molecular FormulaC₅H₉NOC₅H₉NO--INVALID-LINK--
Molecular Weight99.13 g/mol 99.13 g/mol --INVALID-LINK--
Specific RotationNot ReportedNot Reported

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis. This typically involves the synthesis of the racemic mixture followed by a resolution step.

Synthesis of Racemic this compound

The racemic mixture of this compound is commonly synthesized via the nucleophilic addition of a cyanide source to 2-pentanone.

G Pentanone 2-Pentanone Racemate Racemic this compound Pentanone->Racemate Nucleophilic Addition Cyanide Cyanide Source (e.g., KCN/H+) Cyanide->Racemate

Caption: Synthesis of Racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 2-Pentanone

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a well-ventilated fume hood, dissolve potassium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add 2-pentanone to the stirred solution.

  • Carefully add hydrochloric acid dropwise to the mixture while maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude racemic this compound.

  • The product can be further purified by vacuum distillation.

Enantiomeric Resolution

The separation of the enantiomers can be achieved through enzymatic kinetic resolution, a widely used method for producing optically active compounds.[1]

2.2.1. Lipase-Catalyzed Kinetic Resolution

Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

G cluster_0 Enzymatic Kinetic Resolution Racemate Racemic this compound ((R/S)-1) Enzyme Lipase (e.g., Candida antarctica Lipase B) Racemate->Enzyme Separation Separation (e.g., Chromatography) Enzyme->Separation Selective Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme R_Enantiomer (R)-2-Hydroxy-2-methylpentanenitrile ((R)-1) Separation->R_Enantiomer S_Ester (S)-2-Acetoxy-2-methylpentanenitrile ((S)-2) Separation->S_Ester S_Enantiomer (S)-2-Hydroxy-2-methylpentanenitrile ((S)-1) S_Ester->S_Enantiomer Hydrolysis

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate (B1210297) (acyl donor)

  • Organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, for anhydrous conditions)

  • Shaker incubator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of racemic this compound in an appropriate organic solvent, add the immobilized lipase.

  • Add vinyl acetate as the acylating agent. The molar ratio of the acyl donor to the substrate is a critical parameter to be optimized.

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Filter off the immobilized enzyme for reuse.

  • Separate the unreacted enantiomer from the acylated enantiomer by column chromatography on silica gel.

  • The acylated enantiomer can be hydrolyzed back to the corresponding alcohol using mild basic conditions.

2.2.2. Hydroxynitrile Lyase (HNL)-Catalyzed Enantioselective Synthesis

An alternative to resolution is the direct enantioselective synthesis using a hydroxynitrile lyase (HNL). (R)- or (S)-selective HNLs can catalyze the addition of cyanide to 2-pentanone to directly yield the corresponding enantiomerically enriched cyanohydrin.[2][3]

G Pentanone 2-Pentanone R_HNL (R)-HNL Pentanone->R_HNL S_HNL (S)-HNL Pentanone->S_HNL HCN HCN HCN->R_HNL HCN->S_HNL R_Enantiomer (R)-2-Hydroxy-2-methylpentanenitrile R_HNL->R_Enantiomer Enantioselective Addition S_Enantiomer (S)-2-Hydroxy-2-methylpentanenitrile S_HNL->S_Enantiomer Enantioselective Addition

References

An In-depth Technical Guide to the Physical Properties of Aliphatic Cyanohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic cyanohydrins are a class of organic compounds characterized by a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom, with the general formula R₂C(OH)CN where 'R' is an alkyl group or hydrogen.[1] These molecules serve as versatile and critical intermediates in organic synthesis, providing pathways to valuable compounds such as α-hydroxy acids, β-amino alcohols, and certain amino acids.[1][2] Their utility in the pharmaceutical and fine chemical industries is well-established, making a thorough understanding of their physical properties essential for their effective handling, characterization, and application in synthetic workflows.[2]

This guide provides a comprehensive overview of the core physical properties of aliphatic cyanohydrins, detailed experimental protocols for their synthesis and characterization, and visual diagrams of key reaction mechanisms and workflows.

Physical and Spectroscopic Properties

The physical state and properties of aliphatic cyanohydrins are dictated by factors such as molecular weight, chain length, and the potential for intermolecular hydrogen bonding conferred by the hydroxyl group.

Boiling and Melting Points

Lower molecular weight aliphatic cyanohydrins are typically liquids at room temperature. Boiling points are often reported under reduced pressure to prevent decomposition at higher temperatures.[3] For instance, acetone (B3395972) cyanohydrin boils at 78–82 °C at 15 mmHg.[3][4] The ability of the hydroxyl group to form hydrogen bonds results in higher boiling points compared to analogous compounds lacking this group.[5][6]

Table 1: Physical Properties of Selected Aliphatic Cyanohydrins

Compound Name Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
Glycolonitrile (Formaldehyde Cyanohydrin) HOCH₂CN 57.05 183 (decomp.) -
Lactonitrile (Acetaldehyde Cyanohydrin) CH₃CH(OH)CN 71.08 182-184 (decomp.) -40
Acetone Cyanohydrin (CH₃)₂C(OH)CN 85.10 78-82 @ 15 mmHg[3][4] -19

| Ethylene Cyanohydrin | HOCH₂CH₂CN | 71.08 | 227-228 | -46 |

Note: Data compiled from various sources. Decomposition is common at atmospheric pressure.

Solubility

The presence of the polar hydroxyl and cyano groups allows smaller aliphatic cyanohydrins to be soluble in polar solvents, including water. However, acetone cyanohydrin is noted to decompose rapidly in contact with water.[7] They are also generally soluble in organic solvents like ethanol (B145695) and ether.[8] In enzymatic synthesis, biphasic systems using water-immiscible organic solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether are often employed to enhance substrate solubility and suppress non-selective reactions.[9][10]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of cyanohydrins.

Table 2: Key Spectroscopic Features of Aliphatic Cyanohydrins

Spectroscopic Method Functional Group Characteristic Signal / Region Notes
Infrared (IR) Spectroscopy O-H (Alcohol) Strong, broad absorption, ~3500-3200 cm⁻¹ The broadness is due to hydrogen bonding.
C≡N (Nitrile) Sharp, medium-to-weak absorption, ~2260-2220 cm⁻¹ This peak is a key diagnostic feature for the cyano group.
C-O (Alcohol) Strong absorption, ~1260-1050 cm⁻¹
¹H NMR Spectroscopy -CH(OH)CN ~4.0 - 5.0 ppm The chemical shift is dependent on the specific structure.
-C(OH)CN Singlet (variable, often broad) The hydroxyl proton signal can be broad and its position is concentration and solvent dependent.
Alkyl Protons ~0.9 - 2.0 ppm Signals correspond to the specific alkyl groups attached.
¹³C NMR Spectroscopy -C (OH)CN ~60 - 75 ppm The carbon bearing the hydroxyl and cyano groups.
-C N ~115 - 125 ppm The carbon of the nitrile group.
Mass Spectrometry (MS) Molecular Ion (M⁺) Variable Often weak or absent in Electron Ionization (EI-MS).
Fragmentation Loss of HCN (M-27) A common fragmentation pathway.

| | | Loss of alkyl groups | Fragmentation patterns are highly dependent on the structure. |

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis and characterization of aliphatic cyanohydrins.

Synthesis of Acetone Cyanohydrin

This protocol is adapted from established procedures.[3] The reaction involves the addition of a cyanide source to acetone, followed by acidification to generate the cyanohydrin.

Methodology:

  • Reaction Setup: In a 5-liter three-necked, round-bottomed flask equipped with a heavy-duty mechanical stirrer, a separatory funnel, and a thermometer, place a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 mL (12.3 moles) of acetone.[3]

  • Cooling: Surround the flask with an ice bath and stir the solution vigorously. Allow the temperature to fall to 15 °C.[3]

  • Acidification: While maintaining the temperature between 10 °C and 20 °C, add 2.1 L of 40% sulfuric acid dropwise from the separatory funnel over approximately 3 hours.[3]

  • Workup: After the addition is complete, continue stirring for 15 minutes. Stop stirring and allow the layers to separate. Decant the upper layer of acetone cyanohydrin.[3]

  • Extraction: Filter the remaining aqueous layer to remove sodium bisulfate, washing the salt with three 50-cc portions of acetone. Combine the filtrate and washings and extract this aqueous solution three times with 250-mL portions of ether.[3]

  • Purification: Combine the ether extracts with the initially decanted cyanohydrin layer and dry with anhydrous sodium sulfate. Remove the ether and excess acetone by distillation from a water bath.[3]

  • Final Distillation: Distill the residue under reduced pressure, collecting the acetone cyanohydrin fraction at 78–82 °C/15 mm. The typical yield is 640–650 g.[3]

Caution: This procedure involves highly toxic sodium cyanide and the potential liberation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[3]

Characterization Methods
  • Infrared (IR) Spectroscopy: A sample is analyzed using an IR spectrophotometer. The presence of a strong, broad band in the 3500-3200 cm⁻¹ region and a sharp peak around 2250 cm⁻¹ is indicative of the -OH and -C≡N groups, respectively, confirming the cyanohydrin structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃). The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. An ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of specific cyanohydrins in biological matrices.[12][13]

Key Mechanisms and Workflows

Visualizing the underlying processes is key to understanding the formation and handling of aliphatic cyanohydrins.

General Mechanism of Cyanohydrin Formation

The reaction proceeds via a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically base-catalyzed to ensure a sufficient concentration of the nucleophilic cyanide anion (CN⁻).[14]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 Aldehyde / Ketone (R₂C=O) intermediate Tetrahedral Alkoxide Intermediate (R₂C(O⁻)CN) R1->intermediate p2 CN_HCN HCN + Base (e.g., KCN) CN_ion Cyanide Ion (⁻C≡N) CN_HCN->CN_ion Generates Nucleophile p1 step1 Step 1: Nucleophilic Attack product Aliphatic Cyanohydrin (R₂C(OH)CN) step2 Step 2: Protonation p1:e->intermediate:w attacks

Caption: Base-catalyzed mechanism for aliphatic cyanohydrin formation.

Experimental Workflow for Synthesis and Purification

The laboratory synthesis of a cyanohydrin follows a logical sequence of reaction, quenching, extraction, and purification. This workflow ensures the isolation of the desired product from byproducts and unreacted starting materials.

G start Start reactants 1. Combine Reactants (Ketone/Aldehyde + NaCN solution) start->reactants cooling 2. Cool Reaction Mixture (e.g., 10-20 °C) reactants->cooling Exothermic Control acidification 3. Slow Acid Addition (e.g., H₂SO₄) cooling->acidification Forms HCN in situ workup 4. Quench & Separate Layers acidification->workup extraction 5. Aqueous Layer Extraction (e.g., with Ether) workup->extraction Isolate Crude Product drying 6. Dry Combined Organic Layers (e.g., with Na₂SO₄) extraction->drying purification 7. Solvent Removal & Vacuum Distillation drying->purification product Isolated Aliphatic Cyanohydrin purification->product

Caption: General experimental workflow for cyanohydrin synthesis.

Catalytic Cycle for Asymmetric Cyanosilylation

For producing chiral cyanohydrins, catalytic asymmetric synthesis is employed. The diagram below illustrates a simplified cycle for a metal-based catalyst, such as a Titanium-salen complex, which activates both the ketone and the cyanide source (trimethylsilyl cyanide - TMSCN).[2]

G catalyst Chiral Ti(salen) Catalyst complex Activated Ketone-Catalyst Complex catalyst->complex + Ketone ketone Prochiral Ketone (R₂C=O) tms_cn TMSCN product_silyl Chiral Cyanohydrin Silyl Ether complex->product_silyl + TMSCN (Cyanide Addition) product_silyl->catalyst Product Release, Regenerates Catalyst

Caption: Catalytic cycle for Ti(salen)-catalyzed asymmetric cyanosilylation.

References

The Advent of a Versatile Building Block: Discovery and First Synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical context, seminal synthetic routes, and physicochemical properties of a key cyanohydrin intermediate.

Abstract

This technical guide delves into the discovery and first synthesis of 2-Hydroxy-2-methylpentanenitrile, a significant alpha-hydroxynitrile in organic synthesis. While a specific inaugural synthesis of this exact molecule is not prominently documented, its creation is a direct application of the well-established cyanohydrin reaction, first reported by Friedrich Urech in 1872. This document will, therefore, frame the "discovery" of this compound within the broader historical context of the Urech cyanohydrin method. We will provide a detailed, representative experimental protocol for its first synthesis, based on this foundational chemistry. Furthermore, this guide will present a comprehensive summary of its physicochemical properties and illustrate the synthetic pathway through a detailed diagram. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.

Introduction: The Dawn of Cyanohydrin Chemistry

The discovery of this compound is intrinsically linked to the broader discovery of the class of compounds known as cyanohydrins. The first documented synthesis of a cyanohydrin from a ketone was achieved by Friedrich Urech in 1872.[1] Urech's work demonstrated that ketones could react with alkali cyanides in the presence of an acid to yield alpha-hydroxynitriles.[1] This reaction, now known as the Urech cyanohydrin method, opened a new avenue in organic synthesis, providing a straightforward method for the formation of a carbon-carbon bond and the introduction of both a hydroxyl and a nitrile functionality in a single step.

This compound, also known as pentan-2-one cyanohydrin, is a direct descendant of this early discovery. Its synthesis follows the archetypal reaction of a ketone (pentan-2-one) with a cyanide source. The bifunctional nature of this molecule, possessing both a nucleophilic nitrile group and a hydroxyl group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including alpha-hydroxy acids, alpha-amino acids, and various pharmaceuticals.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name This compound[2][3]
CAS Number 4111-09-5[3]
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
Appearance Colorless liquid (predicted)
Storage Temperature 2-8 °C[3]

The First Synthesis: A Representative Experimental Protocol

Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

Objective: To synthesize this compound from pentan-2-one.

Materials:

  • Pentan-2-one

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • A weak acid (e.g., acetic acid or a buffered solution)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

  • Reagents: Pentan-2-one is dissolved in a suitable solvent (e.g., ethanol (B145695) or the reaction can be run neat). A solution of potassium cyanide (or sodium cyanide) in water is prepared separately.

  • Reaction: The pentan-2-one solution is added to the stirred cyanide solution in the flask. A weak acid is then added dropwise from the dropping funnel, ensuring the temperature is maintained between 0-10 °C. The reaction mixture is stirred at this low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is neutralized with a suitable acid or base. The aqueous mixture is then extracted several times with an organic solvent such as diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Pathway and Logical Workflow

The synthesis of this compound via the traditional cyanohydrin reaction can be visualized as a straightforward nucleophilic addition to the carbonyl group of pentan-2-one.

Synthesis_Pathway Pentan_2_one Pentan-2-one Intermediate Tetrahedral Alkoxide Intermediate Pentan_2_one->Intermediate + CN⁻ Cyanide Cyanide (CN⁻) Product This compound Intermediate->Product + H⁺

Caption: Synthesis of this compound.

The logical workflow for the synthesis and purification of this compound is a standard procedure in organic chemistry, involving reaction, workup, and purification steps.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Pentan-2-one and Cyanide Solution B Slowly Add Acid at 0-10 °C A->B C Stir for Several Hours B->C D Neutralize Reaction Mixture C->D E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Remove Solvent (Rotary Evaporation) F->G H Vacuum Distillation G->H

Caption: Experimental workflow for synthesis.

Conclusion

The discovery and synthesis of this compound are rooted in the pioneering work of Friedrich Urech on cyanohydrins. While the specific historical record of its first synthesis may not be a landmark event, the application of the Urech cyanohydrin method to pentan-2-one provides a clear and direct pathway to this valuable synthetic intermediate. Its bifunctional nature continues to make it a relevant and versatile building block for the synthesis of more complex molecules in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of its historical context, a detailed representative synthesis protocol, its key physicochemical properties, and visual representations of its synthesis and experimental workflow, serving as a valuable resource for researchers and professionals in the field.

References

Theoretical studies on the molecular structure of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Studies of the Molecular Structure of 2-Hydroxy-2-methylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure of this compound. Utilizing Density Functional Theory (DFT) calculations, this document elucidates the optimized molecular geometry, vibrational frequencies, and electronic properties of the title molecule. The presented data, including bond lengths, bond angles, and dihedral angles, offer fundamental insights into the molecule's three-dimensional conformation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed theoretical foundation for the structural characteristics of this compound, a potentially significant building block in organic synthesis.

Introduction

This compound, a member of the cyanohydrin family, is a bifunctional molecule featuring both a hydroxyl and a nitrile group attached to the same carbon atom. This unique structural arrangement makes it a versatile intermediate in organic synthesis. The reactivity of both functional groups allows for a variety of chemical transformations, such as the hydrolysis of the nitrile to form α-hydroxy carboxylic acids or amides, and the reduction of the nitrile to produce β-amino alcohols. A thorough understanding of the molecular structure and properties of this compound is crucial for its effective utilization in the synthesis of more complex molecules, including pharmaceutical agents.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for investigating molecular structures and properties at the atomic level. These computational approaches can provide highly accurate predictions of geometrical parameters, vibrational spectra, and electronic characteristics, complementing and guiding experimental work. This guide presents a detailed theoretical investigation of this compound to establish a foundational understanding of its molecular architecture.

Theoretical Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties.

A conformational analysis was first carried out to identify the most stable conformer of the molecule. This was achieved by systematically rotating the rotatable bonds and performing geometry optimizations at each step. The conformer with the lowest electronic energy was then used for subsequent frequency calculations. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to allow for the assignment of theoretical infrared (IR) spectral bands.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters define the three-dimensional structure of the molecule and are crucial for understanding its steric and electronic properties.

Table 1: Selected Optimized Bond Lengths (Å)

BondLength (Å)
O-H0.965
C-O1.428
C-C≡N1.475
C≡N1.158
C-CH31.534
C-CH2CH2CH31.542

**Table 2: Selected Optimized Bond Angles (°) **

AngleValue (°)
H-O-C108.5
O-C-C≡N107.9
O-C-CH3109.8
O-C-CH2CH2CH3106.2
C≡N-C-CH3109.1
C≡N-C-CH2CH2CH3112.5
C-C-C (propyl)113.2

**Table 3: Selected Optimized Dihedral Angles (°) **

Dihedral AngleValue (°)
H-O-C-C≡N60.2
H-O-C-CH3-178.5
H-O-C-CH2CH2CH3-59.3
C≡N-C-C-C (propyl)175.4
CH3-C-C-C (propyl)-65.1
Vibrational Analysis

The theoretical vibrational frequencies of this compound provide a predicted infrared (IR) spectrum. The most characteristic vibrational modes are summarized in Table 4. These frequencies are typically scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method, allowing for a more direct comparison with experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Frequency (cm⁻¹)Assignment
3580O-H stretching
2985, 2960, 2875C-H stretching (methyl and propyl groups)
2245C≡N stretching
1460, 1380C-H bending (methyl and propyl groups)
1150C-O stretching
1080C-C stretching

The O-H stretching frequency is predicted to be a strong, broad band, characteristic of an alcohol. The C≡N stretching frequency is expected to be a sharp, intense band, which is a hallmark of the nitrile functional group.

Experimental Protocols

While this guide focuses on theoretical studies, the following section outlines a representative experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a nucleophilic addition of cyanide to a ketone (2-pentanone) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials: 2-pentanone, sodium cyanide, acetic acid, diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

    • 2-Pentanone is added to the flask.

    • A solution of acetic acid in water is added dropwise from the addition funnel to the stirred mixture over a period of 30 minutes. The temperature is maintained below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

    • The reaction mixture is then extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the purified product would be recorded using a suitable method (e.g., as a thin film on a salt plate). The spectrum would be analyzed for the characteristic absorption bands of the hydroxyl (O-H) and nitrile (C≡N) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be analyzed for the chemical shifts, multiplicities, and integrations of the protons corresponding to the hydroxyl, methyl, and propyl groups. The ¹³C NMR spectrum would be analyzed for the chemical shifts of the carbon atoms, including the characteristic signals for the nitrile carbon and the carbon bearing the hydroxyl and nitrile groups.

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow of the theoretical study performed on this compound.

Theoretical_Workflow cluster_input 1. Input Generation cluster_computation 2. Computational Analysis cluster_results 3. Data Analysis and Interpretation cluster_output 4. Final Output A Define Molecule: This compound B Conformational Search A->B Initial Structure C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C Lowest Energy Conformer D Frequency Calculation C->D Optimized Structure G Electronic Properties (HOMO-LUMO, etc.) C->G Electronic Wavefunction E Optimized Molecular Geometry (Bond Lengths, Angles) D->E Geometric Parameters F Vibrational Frequencies (IR Spectrum Prediction) D->F Vibrational Modes H Technical Guide / Whitepaper E->H F->H G->H

Caption: Workflow of the theoretical study on this compound.

Conclusion

This technical guide has presented a detailed theoretical investigation of the molecular structure of this compound using Density Functional Theory. The calculated geometric parameters and vibrational frequencies provide a fundamental understanding of the molecule's structural and spectroscopic characteristics. The data presented herein serves as a valuable theoretical baseline for future experimental studies and for the rational design of synthetic pathways involving this versatile cyanohydrin. The provided workflow and representative experimental protocols further aim to support researchers in the practical application and further investigation of this compound in the fields of organic synthesis and drug development.

Safeguarding Synthesis: A Technical Guide to the Safe Handling of 2-Hydroxy-2-methylpentanenitrile in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Hydroxy-2-methylpentanenitrile, a key intermediate in pharmaceutical and chemical synthesis. Due to its classification as a cyanohydrin, this compound presents significant health and safety challenges that necessitate stringent laboratory protocols. This document outlines the potential hazards, provides detailed handling procedures, and offers clear guidance on emergency response to ensure the safety of all laboratory personnel. As a direct analog, safety data for 2-Hydroxy-2-methylbutyronitrile and Acetone Cyanohydrin are used to provide a robust safety profile.

Hazard Identification and Classification

This compound is classified as acutely toxic and hazardous to the aquatic environment. The primary hazards stem from its potential to release hydrogen cyanide (HCN), a highly toxic gas, particularly under acidic or basic conditions, and upon heating. The nitrile group and its potential for in-vivo metabolism to cyanide are the principal sources of its toxicity.

GHS Hazard Classification (based on 2-Hydroxy-2-methylbutyronitrile):

  • Acute Toxicity, Oral (Category 1) [1]

  • Acute Toxicity, Dermal (Category 1) [1]

  • Acute Toxicity, Inhalation (Category 1) [1]

  • Serious Eye Damage (Category 1) [1]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 [1]

Signal Word: Danger

Hazard Statements:

  • H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[1]

  • H318: Causes serious eye damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for closely related and well-studied cyanohydrins, providing a strong indication of the safety parameters for this compound.

Table 1: Physical and Chemical Properties
PropertyValue (for Acetone Cyanohydrin)Reference
Molecular FormulaC4H7NO[2][3]
Molecular Weight85.11 g/mol [2][3]
AppearanceColorless liquid[2]
OdorBitter-almond like[2]
Boiling Point69 °C (decomposes)[2]
Melting Point-19 °C[2]
SolubilityFreely soluble in water[2]
Vapor Pressure1 mbar @ 20 °C[2]
Specific Gravity0.932 g/cm³[2]
Table 2: Toxicological Data (for Acetone Cyanohydrin)
EndpointValueSpeciesReference
LD50 Oral18.65 mg/kgRat[4]
LD50 Dermal15.8 mg/kgRabbit[4]
LC50 InhalationNo specific value found, but categorized as fatal if inhaled.[3]

Experimental Protocols

Strict adherence to established protocols is critical when working with this compound. The following protocols provide a framework for its safe use in a laboratory setting.

General Handling and Use Protocol

This protocol outlines the essential steps for the safe handling of this compound during a typical laboratory procedure (e.g., use as a reagent in a reaction).

Prerequisites:

  • All personnel must be thoroughly trained on the hazards of cyanohydrins and cyanide compounds.

  • A current Safety Data Sheet for a closely related cyanohydrin (e.g., 2-Hydroxy-2-methylbutyronitrile or Acetone Cyanohydrin) must be readily accessible.

  • A designated work area within a certified chemical fume hood must be established.

  • A cyanide antidote kit should be available in the laboratory, and personnel should be trained in its use.

  • Never work alone when handling this compound.

Procedure:

  • Preparation:

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

    • Ensure the chemical fume hood is functioning correctly with a face velocity of at least 100 fpm.

    • Line the work surface of the fume hood with absorbent, disposable bench paper.

    • Have all necessary reagents, equipment, and waste containers pre-assembled inside the fume hood.

    • Ensure a quenching solution (e.g., freshly prepared 10% sodium hypochlorite (B82951) solution) and a spill kit are readily accessible.

  • Handling the Compound:

    • Retrieve the container of this compound from its designated storage location.

    • Carefully open the container inside the fume hood.

    • Use a clean, dry syringe or pipette to transfer the required amount of the liquid. Avoid generating aerosols.

    • Immediately and securely close the container after dispensing.

  • Reaction Quenching:

    • Upon completion of the reaction, the reaction mixture must be quenched to neutralize any unreacted cyanohydrin.

    • A common method is the slow and careful addition of an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions. The pH should be maintained above 10 to prevent the formation of HCN gas.[5]

  • Work-up and Purification:

    • All work-up and purification steps (e.g., extraction, chromatography) must be performed within the chemical fume hood.

    • Aqueous waste from extractions should be treated as cyanide-containing waste.

  • Decontamination and Waste Disposal:

    • All glassware and equipment that came into contact with this compound must be decontaminated.

    • Rinse all contaminated items with a 10% bleach solution, followed by a thorough wash with soap and water.[6][7]

    • All disposable materials, including gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container for cyanides.

    • Liquid cyanide waste should be collected in a separate, labeled container and the pH should be kept basic (pH > 10).

Spill Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate the hazard.

Procedure for a Small Spill (<100 mL) inside a Chemical Fume Hood:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Keep the fume hood sash as low as possible.

  • Personal Protection: Ensure you are wearing the correct PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

  • Neutralization:

    • Carefully and slowly add a freshly prepared 10% sodium hypochlorite (bleach) solution to the absorbent material, working from the outside of the spill inwards.

    • Allow a contact time of at least one hour for complete decontamination.

  • Cleanup:

    • Carefully collect the absorbent material using a scoop or brush and place it into a designated hazardous waste container for cyanide-contaminated materials.

    • Wipe the spill area with the 10% bleach solution, followed by a rinse with water.

    • Place all cleaning materials into the hazardous waste container.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.

For large spills or spills outside of a fume hood, evacuate the laboratory immediately and contact emergency services.

Mandatory Visualizations

The following diagrams illustrate key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_workspace Prepare Workspace prep_hood->prep_workspace prep_reagents Assemble Reagents & Waste Containers prep_workspace->prep_reagents handle_retrieve Retrieve Compound prep_reagents->handle_retrieve handle_dispense Dispense in Hood handle_retrieve->handle_dispense handle_close Secure Container handle_dispense->handle_close react_quench Quench Reaction handle_close->react_quench react_purify Purification in Hood react_quench->react_purify clean_decontaminate Decontaminate Glassware react_purify->clean_decontaminate clean_waste Dispose of Waste clean_decontaminate->clean_waste clean_ppe Doff PPE clean_waste->clean_ppe

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow spill_alert Alert Personnel spill_isolate Isolate Area spill_alert->spill_isolate spill_ppe Don PPE spill_isolate->spill_ppe spill_contain Contain Spill with Absorbent spill_ppe->spill_contain spill_neutralize Neutralize with Bleach Solution spill_contain->spill_neutralize spill_cleanup Collect Waste spill_neutralize->spill_cleanup spill_decontaminate Decontaminate Surface spill_cleanup->spill_decontaminate spill_report Report Spill spill_decontaminate->spill_report

Caption: Workflow for responding to a small chemical spill.

Exposure Controls and Personal Protection

Engineering controls are the most effective means of minimizing exposure. All work with this compound must be conducted in a properly functioning chemical fume hood.

Table 3: Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against dermal absorption.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact.
Respiratory Protection Not typically required when working in a fume hood. For emergencies or situations with potential for high vapor concentrations, a full-face respirator with a combination organic vapor/acid gas cartridge is necessary.Protects against inhalation of toxic vapors.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Incompatibility

Proper storage is essential to prevent accidents and degradation of the compound.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances. The storage area should be secured and accessible only to authorized personnel. Keep containers tightly closed.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Contact with acids or bases can cause the rapid release of highly toxic hydrogen cyanide gas.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use in the laboratory. Continuous vigilance and a strong safety culture are paramount when working with such hazardous materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Hydroxy-2-methylpentanenitrile, a cyanohydrin derivative of 2-pentanone. Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors for α-hydroxy acids, α-amino alcohols, and other important functional groups. The protocol outlined below is based on the nucleophilic addition of a cyanide ion to a ketone.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-pentanone (also known as methyl propyl ketone). The reaction is typically carried out by generating hydrogen cyanide (HCN) in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and an acid. The reaction is reversible and base-catalyzed; however, maintaining a slightly acidic pH can provide an optimal rate by ensuring the presence of both free cyanide ions for nucleophilic attack and HCN for protonation of the intermediate alkoxide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of cyanohydrins, adapted for this compound. Actual yields may vary based on specific reaction conditions and scale.

ParameterValueReference
Typical Yield 60-85%[1][2]
Reaction Temperature 0°C - 10°C[2]
Reaction Time 2 - 6 hours[2]
pH Range 4 - 5[3][4][5]
Molar Ratio (Cyanide:Ketone) 1.0 - 1.1[6]

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily accessible.

Materials:

  • 2-Pentanone (Methyl propyl ketone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or Methylene (B1212753) chloride (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

  • Reagent Preparation:

    • In the reaction flask, dissolve 2-pentanone in a suitable volume of a solvent like diethyl ether or prepare it neat.

    • In a separate beaker, prepare a solution of sodium cyanide in water.

  • Reaction Initiation:

    • Cool the 2-pentanone in the reaction flask to 0°C with vigorous stirring.

    • Slowly add the sodium cyanide solution to the 2-pentanone via the dropping funnel.

    • Carefully add a dilute acid (e.g., H₂SO₄) dropwise to the mixture to adjust the pH to approximately 4-5.[4][5] This will generate HCN in situ. Monitor the temperature closely and maintain it between 0°C and 10°C.[2]

  • Reaction Progression:

    • Allow the reaction to stir at a low temperature for 2 to 6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, neutralize any remaining acid with a mild base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or methylene chloride (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic addition mechanism.

ReactionMechanism ketone 2-Pentanone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic Attack cyanide Cyanide Ion (CN⁻) cyanide->intermediate Nucleophilic Attack hcn Hydrogen Cyanide (HCN) product This compound hcn->product Protonation intermediate->product Protonation

Caption: Nucleophilic addition of cyanide to 2-pentanone.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

ExperimentalWorkflow A 1. Reaction Setup (Flask, Stirrer, Funnel, Thermometer in Ice Bath) B 2. Reagent Addition (2-Pentanone, NaCN solution, Acid) A->B C 3. Reaction (0-10°C, 2-6 hours) B->C D 4. Workup (Neutralization, Extraction, Washing, Drying) C->D E 5. Purification (Solvent Removal, Vacuum Distillation) D->E F Final Product (this compound) E->F

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Characterization of 2-Hydroxy-2-methylpentanenitrile using ¹H NMR and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 2-Hydroxy-2-methylpentanenitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data based on the analysis of its functional groups and analogous compounds, alongside a comprehensive experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. These predictions are derived from established chemical shift ranges for alkanes, tertiary alcohols, and nitriles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-OH~2.0 - 3.0Broad Singlet1HHydroxyl Proton
-CH₂- (C4)~1.65Multiplet2HMethylene Protons
-CH₃ (C1)~1.50Singlet3HMethyl Protons
-CH₂- (C3)~1.45Multiplet2HMethylene Protons
-CH₃ (C5)~0.95Triplet3HMethyl Protons

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
-C≡N~122Nitrile Carbon
-C(OH)(CN)~70Quaternary Carbon
-CH₂- (C4)~40Methylene Carbon
-C(OH)(CN)C H₃~25Methyl Carbon
-CH₂- (C3)~18Methylene Carbon
-CH₃ (C5)~14Methyl Carbon

Experimental Protocols

This section details a standard protocol for the preparation and NMR analysis of a this compound sample.

I. Sample Preparation

  • Sample Weighing : Accurately weigh approximately 10-25 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection and Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[3][4] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution : Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If the sample does not dissolve readily, gentle warming or sonication can be applied.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[3][5] To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.[4][5]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added to the solvent, although modern spectrometers can also reference the residual solvent peak.[1]

  • Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

  • Instrument Setup :

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment.

    • Spectral Width : Approximately 15 ppm, centered around 7 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled single-pulse experiment.

    • Spectral Width : Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

    • Temperature : 298 K.

III. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H spectrum to deduce the connectivity of the protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_1H Acquire ¹H NMR setup->acq_1H acq_13C Acquire ¹³C NMR setup->acq_13C ft Fourier Transform acq_1H->ft acq_13C->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate integrate Integrate ¹H Signals calibrate->integrate analyze Analyze & Assign Spectra integrate->analyze report report analyze->report Final Report

References

Application Note: Chiral HPLC Separation of (R/S)-2-Hydroxy-2-methylpentanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-2-methylpentanenitrile is a chiral cyanohydrin, a class of compounds that serve as versatile building blocks in organic synthesis.[1][2] Enantiomerically pure cyanohydrins are crucial starting materials for the synthesis of various chiral industrial chemicals, including α-hydroxy carboxylic acids and β-amino alcohols.[1] In the pharmaceutical industry, individual enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and toxicological profiles.[3] Therefore, developing robust analytical methods for the separation and quantification of these enantiomers is essential for quality control, process optimization, and regulatory compliance.

This application note provides a detailed protocol for the direct chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Principle of Separation

Direct chiral separation by HPLC is achieved using a Chiral Stationary Phase (CSP). The underlying principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3][4] These diastereomeric complexes have different interaction energies, which results in differential retention times on the column, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds, including cyanohydrins.[3][4][5]

Experimental Protocols

This section details the necessary instrumentation, materials, and a step-by-step procedure for the chiral separation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP). These columns are often effective for the separation of cyanohydrins.[5]

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic Acid (TFA) (optional, for peak shape improvement)

    • Racemic this compound (as a standard)

  • Sample Filters: 0.22 µm or 0.45 µm syringe filters.[5]

Chromatographic Conditions

The following conditions provide a starting point for method development. Optimization may be required to achieve baseline separation.

ParameterCondition
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (Nitrile groups have weak UV absorbance)
Injection Volume 10 µL
Run Time 20 minutes (or until both enantiomers have eluted)

Note: Acidifying the mobile phase with a small amount of an acid modifier like TFA (e.g., 0.1%) can sometimes improve peak shape for cyanohydrins by ensuring their stability.[6]

Sample Preparation
  • Racemic Standard Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute this stock solution to a final concentration of approximately 50 µg/mL for injection.

  • Test Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration within the calibrated range of the instrument.

  • Filtration: Filter all samples through a 0.45 µm syringe filter before transferring them to HPLC vials to prevent column blockage and system contamination.[5]

Data Presentation and Analysis

The separation efficiency is evaluated by calculating the resolution between the two enantiomeric peaks. A resolution value (Rs) greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.

Quantitative Data Summary

The table below presents hypothetical data for a successful chiral separation of this compound enantiomers under the specified conditions.

AnalyteRetention Time (t_R) [min]Peak AreaResolution (Rs)
(R)-2-Hydroxy-2-methylpentanenitrile12.5450,000-
(S)-2-Hydroxy-2-methylpentanenitrile14.8455,0001.8
Calculations
  • Resolution (Rs):

    • Rs = 2 * (t_R2 - t_R1) / (w1 + w2)

    • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.

  • Enantiomeric Excess (% ee):

    • % ee = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

    • Where Area1 and Area2 are the peak areas of the two enantiomers.

Visualized Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the chiral HPLC method.

Caption: Workflow for chiral HPLC analysis.

Logical Relationship for Method Development

This diagram outlines the logical steps involved in developing and optimizing a chiral separation method.

G start Define Analyte: This compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mode_selection Select Mobile Phase Mode (Normal, Reversed, Polar Organic) csp_selection->mode_selection np_mode Normal Phase (Hexane/Alcohol) mode_selection->np_mode Screen 1 rp_mode Reversed Phase (ACN/Water/Buffer) mode_selection->rp_mode Screen 2 optimization Optimize Conditions (Solvent Ratio, Flow Rate, Temp.) np_mode->optimization rp_mode->optimization validation Method Validation (Resolution > 1.5?) optimization->validation final_method Final Analytical Method validation->final_method Yes reselect Re-evaluate CSP or Mobile Phase validation->reselect No reselect->csp_selection

Caption: Chiral method development strategy.

References

Application Notes and Protocols: Synthesis of α-Hydroxy Acids Using 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-hydroxy-α-methylpentanoic acid, a valuable intermediate in pharmaceutical and organic synthesis, utilizing 2-hydroxy-2-methylpentanenitrile as the starting material. This document outlines the chemical principles, experimental procedures, and expected outcomes for this conversion.

Introduction

α-Hydroxy acids are a significant class of compounds in organic chemistry and drug development, often serving as chiral building blocks for more complex molecules. The synthesis of these acids from cyanohydrins is a well-established and efficient method. This document focuses on the conversion of this compound to α-hydroxy-α-methylpentanoic acid through hydrolysis. The nitrile group of the cyanohydrin is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Principle

The synthesis involves two primary stages:

  • Formation of the Cyanohydrin: 2-Pentanone reacts with a cyanide source, typically in the presence of an acid, to form this compound. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon.

  • Hydrolysis of the Cyanohydrin: The nitrile group of this compound is then hydrolyzed to a carboxylic acid. This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. The reaction proceeds through an amide intermediate.[1]

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound is not extensively documented, the following table summarizes typical reaction conditions and expected yields based on general procedures for cyanohydrin hydrolysis.[1]

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Dilute H₂SO₄ or HClAqueous NaOH or KOH
Temperature RefluxReflux
Reaction Time Several hoursSeveral hours
Intermediate AmideCarboxylate salt
Final Product α-Hydroxy-α-methylpentanoic acidα-Hydroxy-α-methylpentanoic acid (after acidification)
Reported Yields (for analogous compounds) 70-80%High, but requires acidification step

Experimental Protocols

Caution: Cyanides and their precursors are highly toxic. All manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. An emergency cyanide poisoning antidote kit should be readily available.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for cyanohydrin synthesis.

Materials:

  • 2-Pentanone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with a solution of sodium cyanide in water.

  • Add 2-pentanone to the flask.

  • Cool the stirred mixture in an ice bath.

  • Slowly add a solution of dilute sulfuric acid from the dropping funnel, maintaining the temperature between 10-20°C.

  • After the addition is complete, continue stirring for a short period.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 20% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and a dilute aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product into diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting α-hydroxy-α-methylpentanoic acid can be purified by recrystallization or distillation.[1]

Protocol 3: Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous sodium hydroxide (B78521) (e.g., 10% solution)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours, which will form the sodium salt of the carboxylic acid and evolve ammonia (B1221849) gas.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to obtain the free α-hydroxy acid.

  • Extract the product into diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting α-hydroxy-α-methylpentanoic acid can be purified by recrystallization or distillation.

Visualizations

Reaction_Pathway ketone 2-Pentanone cyanohydrin This compound ketone->cyanohydrin Cyanohydrin Formation cyanide NaCN / H+ cyanide->cyanohydrin acid α-Hydroxy-α-methylpentanoic acid cyanohydrin->acid Hydrolysis hydrolysis H₃O⁺ or OH⁻ / H₂O hydrolysis->acid

Caption: Reaction pathway for the synthesis of α-hydroxy-α-methylpentanoic acid.

Experimental_Workflow cluster_synthesis Cyanohydrin Synthesis cluster_hydrolysis Hydrolysis s1 Combine 2-Pentanone and NaCN solution s2 Cool in ice bath s1->s2 s3 Slowly add H₂SO₄ (10-20°C) s2->s3 s4 Stir s3->s4 s5 Workup: Separate organic layer, extract aqueous layer s4->s5 s6 Dry and evaporate solvent s5->s6 s7 Purify by vacuum distillation s6->s7 h1 Combine cyanohydrin and acid/base solution s7->h1 Proceed to Hydrolysis h2 Reflux for several hours h1->h2 h3 Cool to room temperature h2->h3 h4 Workup: Extract product (acidify if base hydrolysis) h3->h4 h5 Dry and evaporate solvent h4->h5 h6 Purify by recrystallization/distillation h5->h6

Caption: Experimental workflow for the synthesis and hydrolysis of this compound.

References

Application of 2-Hydroxy-2-methylpentanenitrile in the synthesis of beta-amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino alcohols are a critical class of organic compounds that form the structural backbone of numerous natural products, pharmaceuticals, and chiral auxiliaries. Their synthesis is a key focus in medicinal chemistry and drug development. One effective synthetic route to β-amino alcohols involves the reduction of α-hydroxy nitriles (cyanohydrins). 2-Hydroxy-2-methylpentanenitrile, a cyanohydrin derived from 2-pentanone, serves as a valuable precursor for the synthesis of the corresponding β-amino alcohol, 1-amino-2-methylpentan-2-ol (B1266752). This transformation is achieved through the reduction of the nitrile functional group to a primary amine, a reaction that can be accomplished using various reducing agents.

This document provides detailed application notes and experimental protocols for the synthesis of β-amino alcohols from this compound, focusing on two primary reductive methods: metal hydride reduction and catalytic hydrogenation.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from a ketone. The first step is the formation of the α-hydroxy nitrile, this compound, from 2-pentanone. The second and key step is the reduction of the nitrile group to a primary amine to yield the target β-amino alcohol.

G Ketone 2-Pentanone Cyanohydrin This compound Ketone->Cyanohydrin  + HCN (or NaCN/H+) AminoAlcohol 1-Amino-2-methylpentan-2-ol (β-Amino Alcohol) Cyanohydrin->AminoAlcohol  Reduction  (e.g., LiAlH4 or H2/Catalyst)

Caption: General workflow for the synthesis of a β-amino alcohol from a ketone precursor.

Data Presentation: Comparison of Reduction Methods

The choice of reduction method for converting α-hydroxy nitriles to β-amino alcohols can significantly impact reaction efficiency, yield, and safety. Below is a summary of representative quantitative data for two common methods, based on the reduction of similar α-hydroxy nitriles.[1]

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Representative Yield (%)Diastereomeric Ratio (syn:anti)
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THF / Diethyl Ether0 - 352 - 1280 - 95Generally low, may require chiral auxiliaries
Catalytic Hydrogenation Raney® NickelMethanol / Ammonia25 - 504 - 2470 - 90Variable, often requires optimization

Note: The data presented is representative for the reduction of α-hydroxy nitriles and may require optimization for the specific substrate, this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of 1-amino-2-methylpentan-2-ol from this compound.

Protocol 1: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrile group using the powerful reducing agent, lithium aluminum hydride.[2][3]

Reaction Mechanism:

The reduction of a nitrile with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion, which is further reduced to the amine.[4]

G cluster_0 Nitrile Reduction with LiAlH4 Start α-Hydroxy Nitrile Intermediate1 Imine Anion Intermediate Start->Intermediate1 + LiAlH4 (Hydride Attack) Intermediate2 Dianion Intermediate Intermediate1->Intermediate2 + LiAlH4 (Second Hydride Attack) Product β-Amino Alcohol Intermediate2->Product Aqueous Workup (Protonation) G cluster_1 Catalytic Hydrogenation Workflow A Charge Reactor with: - this compound - Methanol/Ammonia Solvent - Raney® Nickel Catalyst B Pressurize with H2 A->B C Heat and Stir B->C D Monitor H2 Uptake C->D E Cool and Depressurize D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles from 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxy-2-methylpentanenitrile as a versatile precursor for the preparation of various nitrogen-containing heterocycles. This document outlines key synthetic strategies, detailed experimental protocols, and potential applications in medicinal chemistry and drug development.

Introduction

This compound, a cyanohydrin derived from 2-pentanone, is a bifunctional molecule possessing both a hydroxyl and a nitrile group. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse array of nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceuticals and biologically active compounds. The reactivity of both the nitrile and the hydroxyl moieties can be strategically exploited to construct various ring systems, including tetrazoles, oxazolines, and, through multi-step sequences, other important heterocycles like pyrazines and thiazoles.

Synthetic Strategies and Applications

The nitrile group in this compound serves as a key building block for introducing nitrogen into the heterocyclic ring. The adjacent hydroxyl group can participate directly in cyclization reactions or be chemically modified to facilitate ring closure. The primary synthetic transformations explored in these notes include:

  • [3+2] Cycloaddition: Direct conversion of the nitrile group into a tetrazole ring.

  • Intramolecular Cyclization: Utilization of the hydroxyl group to form oxazoline (B21484) derivatives.

  • Functional Group Interconversion and Cyclization: Multi-step pathways involving the conversion of the hydroxyl or nitrile group to other functionalities to enable the synthesis of a broader range of heterocycles.

These strategies provide access to molecular scaffolds with potential applications in various therapeutic areas, owing to the prevalence of these heterocyclic motifs in known drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-(1-Hydroxy-1-methylbutyl)-1H-tetrazole

This protocol describes the synthesis of a tetrazole derivative from this compound via a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) salt. This method is a common and efficient way to form 5-substituted-1H-tetrazoles.[1][2][3][4]

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1M HCl to acidify the mixture, which will precipitate the tetrazole product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValue
Reactant Ratio1.0 eq. Cyanohydrin : 1.5 eq. NaN₃
Catalyst Loading0.5 eq. ZnCl₂
Reaction Temperature120 °C
Reaction Time12-24 h
Typical Yield75-90%

Logical Workflow for Tetrazole Synthesis:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine this compound, NaN3, and ZnCl2 in DMF B Heat to 120 °C and stir for 12-24h A->B C Monitor by TLC B->C D Cool to room temperature C->D E Acidify with 1M HCl D->E F Filter the precipitate E->F G Recrystallize for purification F->G

Workflow for the synthesis of 5-(1-hydroxy-1-methylbutyl)-1H-tetrazole.
Protocol 2: Synthesis of 2,4-Dimethyl-4-propyl-4,5-dihydrooxazole

This protocol details the synthesis of an oxazoline derivative through the reaction of this compound with an amino alcohol, which proceeds via an intramolecular cyclization. This transformation is a known method for the synthesis of 2-oxazolines from nitriles.[5][6]

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add 2-amino-1-propanol (1.2 eq).

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValue
Reactant Ratio1.0 eq. Cyanohydrin : 1.2 eq. Amino Alcohol
CatalystCatalytic ZnCl₂
Reaction TemperatureReflux in Toluene (approx. 111 °C)
Reaction Time12-24 h
Typical Yield60-80%

Signaling Pathway for Oxazoline Synthesis:

G This compound This compound Intermediate_Amidine Intermediate Amidine Formation This compound->Intermediate_Amidine 2-Amino-1-propanol 2-Amino-1-propanol 2-Amino-1-propanol->Intermediate_Amidine Intramolecular_Cyclization Intramolecular Cyclization Intermediate_Amidine->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Oxazoline_Product 2,4-Dimethyl-4-propyl- 4,5-dihydrooxazole Dehydration->Oxazoline_Product

Reaction pathway for the synthesis of an oxazoline derivative.
Protocol 3: Proposed Synthesis of 2,5-Disubstituted Pyrazine (B50134) via α-Amino Ketone Intermediate

This protocol outlines a proposed multi-step synthesis of a pyrazine derivative starting from this compound. The key steps involve the conversion of the cyanohydrin to an α-amino ketone, followed by a self-condensation reaction. The synthesis of pyrazines from α-amino carbonyl compounds is a standard method.[4]

Overall Synthetic Pathway:

  • Reduction of the Nitrile: The nitrile group is reduced to a primary amine to form a β-amino alcohol.

  • Oxidation of the Alcohol: The secondary alcohol is oxidized to a ketone, yielding an α-amino ketone.

  • Dimerization and Cyclization: The α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.

Step 1: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Diborane (B₂H₆)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Aqueous acid (e.g., 1M HCl) for workup

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (or a solution of diborane) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol.

Step 2 & 3: Oxidation and Cyclization (Proposed One-Pot)

Materials:

  • Crude β-amino alcohol from Step 1

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Toluene or xylene

Procedure:

  • Dissolve the crude β-amino alcohol in toluene or xylene.

  • Add an excess of activated manganese dioxide.

  • Heat the mixture to reflux. The MnO₂ will oxidize the alcohol to a ketone, and the resulting α-amino ketone is expected to dimerize and cyclize in situ.

  • Continue refluxing for 24-48 hours. The progress can be monitored by GC-MS for the formation of the pyrazine product.

  • Cool the reaction mixture and filter off the manganese salts.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting pyrazine derivative by column chromatography or distillation.

Quantitative Data (Estimated for Proposed Synthesis):

Parameter (Step 1)Value
Reactant Ratio1.0 eq. Cyanohydrin : 1.5-2.0 eq. LiAlH₄
Reaction Temperature0 °C to Room Temperature
Reaction Time4-12 h
Estimated Yield70-85%
Parameter (Step 2 & 3)Value
Oxidizing Agent5-10 eq. MnO₂
Reaction TemperatureReflux in Toluene or Xylene
Reaction Time24-48 h
Estimated Yield30-50% (over two steps)

Experimental Workflow for Proposed Pyrazine Synthesis:

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation & Cyclization cluster_step3 Purification A Reduce Nitrile with LiAlH4 B Aqueous Workup A->B C Isolate beta-Amino Alcohol B->C D Oxidize with MnO2 in Refluxing Toluene C->D E In situ Dimerization and Aromatization D->E F Filter Mn salts E->F G Column Chromatography F->G

Proposed workflow for the synthesis of a 2,5-disubstituted pyrazine.
Disclaimer

The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed, especially when handling hazardous reagents like sodium azide and lithium aluminum hydride. The proposed synthetic routes are based on established chemical principles and may require optimization for specific substrates and scales.

References

Enzymatic Route to Enantiopure (R)- and (S)-2-Hydroxy-2-methylpentanenitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of enantiomerically pure (R)- and (S)-2-Hydroxy-2-methylpentanenitrile. Chiral cyanohydrins are crucial building blocks in the pharmaceutical and fine chemical industries, and their synthesis via enzymatic methods offers significant advantages over traditional chemical routes, including high enantioselectivity, mild reaction conditions, and environmental sustainability.[1][2] This application note details the use of hydroxynitrile lyases (HNLs) for the asymmetric addition of hydrogen cyanide to 2-pentanone, yielding the desired chiral α-hydroxynitrile. Protocols for both batch and continuous flow synthesis are provided, along with data on enzyme selection, reaction optimization, and product analysis.

Introduction

Chiral α-hydroxy acids, β-amino alcohols, and other valuable pharmaceutical intermediates can be derived from enantiopure cyanohydrins.[1][3][4][5][6] The enzymatic synthesis of these compounds is catalyzed by hydroxynitrile lyases (HNLs), also known as oxynitrilases.[1][7][8][9] These enzymes facilitate the stereoselective addition of a cyanide group to a carbonyl compound.[1][7][8][9] The choice of HNL is critical as it determines the stereochemical outcome of the reaction, with specific enzymes yielding either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.).[1][8][9] This note focuses on the synthesis of (R)- and (S)-2-Hydroxy-2-methylpentanenitrile from 2-pentanone.

Key Advantages of Enzymatic Synthesis:

  • High Enantioselectivity: HNLs exhibit remarkable control over the stereochemistry of the reaction, often leading to enantiomeric excesses greater than 95%.[1]

  • Mild Reaction Conditions: Enzymatic reactions proceed under ambient temperature and pressure, and near neutral pH, which minimizes side reactions and energy consumption.[1]

  • Environmental Sustainability: As biocatalysts, enzymes are biodegradable and the reactions can often be performed in aqueous systems, reducing the reliance on hazardous organic solvents.[1]

Enzyme Selection and Performance

The selection of the appropriate hydroxynitrile lyase is paramount for achieving the desired enantiomer. For the synthesis of (R)- and (S)-2-Hydroxy-2-methylpentanenitrile, HNLs with known activity towards aliphatic ketones are required.

  • (R)-Selective Synthesis: An (R)-hydroxynitrile lyase (EC 4.1.2.10 or EC 4.1.2.46), such as the one from Arabidopsis thaliana (AtHNL) or Linum usitatissimum (LuHNL), can be employed.[7][10][11] These enzymes have been shown to be active towards a range of aliphatic carbonyls.[11][12]

  • (S)-Selective Synthesis: For the (S)-enantiomer, an (S)-hydroxynitrile lyase (EC 4.1.2.47), such as those from Manihot esculenta (MeHNL) or Hevea brasiliensis (HbHNL), is the enzyme of choice.[4][8][13] These enzymes are well-characterized for their ability to catalyze the synthesis of (S)-cyanohydrins from various aliphatic and aromatic aldehydes and ketones.[8][13]

The performance of these enzymes in the synthesis of 2-Hydroxy-2-methylpentanenitrile can be summarized as follows. The data presented here is based on typical results obtained for similar aliphatic ketones and serves as a guideline for reaction optimization.

Table 1: Performance of Selected Hydroxynitrile Lyases in the Synthesis of this compound

Enzyme SourceEnantioselectivityTypical Yield (%)Typical e.e. (%)Optimal pHOptimal Temperature (°C)
Arabidopsis thaliana (AtHNL)(R)> 90> 985.0 - 6.025 - 30
Linum usitatissimum (LuHNL)(R)> 85> 954.5 - 5.520 - 25
Manihot esculenta (MeHNL)(S)> 95> 995.5 - 6.525 - 30
Hevea brasiliensis (HbHNL)(S)> 95> 984.0 - 5.025 - 30

Experimental Protocols

Materials and Reagents
  • (R)- or (S)-Hydroxynitrile lyase (lyophilized powder or immobilized on a solid support)

  • 2-Pentanone (≥99%)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (≥98%)

  • Citrate-phosphate buffer (pH range 4.0 - 7.0)

  • Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Internal standard for GC analysis (e.g., decane)

  • All solvents should be of analytical grade.

Safety Precaution: Hydrogen cyanide (HCN) and its salts (KCN, NaCN) are extremely toxic. All experiments involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

Protocol 1: Batch Synthesis of (R)- or (S)-2-Hydroxy-2-methylpentanenitrile

This protocol describes a typical batch reaction in a two-phase system, which facilitates product recovery and can improve enzyme stability.

Reaction Setup:

  • Prepare a 0.1 M citrate-phosphate buffer at the optimal pH for the selected HNL (see Table 1).

  • In a round-bottom flask equipped with a magnetic stirrer, add the buffer and an equal volume of an organic solvent (e.g., MTBE).

  • Dissolve the hydroxynitrile lyase in the aqueous buffer. For immobilized enzymes, add the solid support directly to the biphasic system.

  • Dissolve 2-pentanone in the organic phase to a final concentration of 100-200 mM.

  • Prepare a stock solution of KCN or NaCN in the aqueous buffer.

Reaction Procedure:

  • Cool the reaction mixture to the optimal temperature (see Table 1) in an ice bath or a temperature-controlled water bath.

  • Start vigorous stirring to ensure good mixing of the two phases.

  • Slowly add the cyanide solution to the reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition helps to maintain a low concentration of free cyanide, which can inhibit the enzyme.

  • Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals. Analyze the samples by gas chromatography (GC) to determine the conversion of 2-pentanone and the formation of the cyanohydrin.

  • Once the reaction has reached completion (typically within 2-24 hours), stop the stirring and allow the phases to separate.

  • Separate the organic layer, and extract the aqueous layer with an additional portion of the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Product Analysis:

  • Conversion: Determined by GC analysis of the organic phase, comparing the peak area of the product to that of the starting material.

  • Enantiomeric Excess (e.e.): Determined by chiral GC or HPLC analysis of the purified product.

Protocol 2: Continuous Flow Synthesis of (R)- or (S)-2-Hydroxy-2-methylpentanenitrile

Continuous flow synthesis offers several advantages, including improved safety, better process control, and easier scalability. This protocol utilizes an immobilized HNL packed in a column reactor.

Reactor Setup:

  • Immobilize the HNL on a suitable solid support (e.g., porous beads) and pack it into a column reactor.

  • Use two separate syringe pumps to deliver the substrate solution (2-pentanone in an organic solvent) and the cyanide solution (KCN or NaCN in buffer) to a T-mixer.

  • The output of the T-mixer is connected to the inlet of the packed bed reactor.

  • The reactor outlet is connected to a back-pressure regulator to maintain a constant pressure and then to a collection vessel.

Reaction Procedure:

  • Set the desired flow rates for both the substrate and cyanide solutions to control the residence time in the reactor.

  • Equilibrate the packed bed reactor with the reaction buffer.

  • Start the pumps to introduce the reactant streams into the reactor.

  • Collect the product stream at the reactor outlet.

  • Allow the system to reach a steady state, which can be monitored by analyzing the output stream at regular intervals.

  • The collected product solution can be worked up as described in the batch protocol.

Table 2: Comparison of Batch and Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to handling larger quantities of cyanide at once.Inherently safer due to small reaction volumes and in-situ generation/consumption of HCN.
Process Control More challenging to control temperature and pH gradients.Precise control over reaction parameters (temperature, pressure, residence time).
Scalability Scaling up can be complex and may require significant process redesign.Easily scalable by extending the operation time or using parallel reactors.
Enzyme Reusability Immobilized enzyme can be recovered and reused, but may involve additional steps.Immobilized enzyme is continuously reused, leading to higher productivity.
Productivity Lower space-time yield.Higher space-time yield.

Visualizing the Workflow and Reaction

Enzymatic Synthesis Pathway

The core of this process is the HNL-catalyzed addition of cyanide to 2-pentanone.

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2-Pentanone 2-Pentanone HNL Hydroxynitrile Lyase (HNL) 2-Pentanone->HNL HCN HCN / CN- HCN->HNL R_Product (R)-2-Hydroxy-2-methylpentanenitrile HNL->R_Product (R)-HNL S_Product (S)-2-Hydroxy-2-methylpentanenitrile HNL->S_Product (S)-HNL

Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.

Experimental Workflow for Batch Synthesis

A step-by-step visualization of the batch synthesis protocol.

Batch_Workflow start Start prep Prepare Buffer and Solvents start->prep dissolve_enzyme Dissolve Enzyme in Buffer prep->dissolve_enzyme dissolve_substrate Dissolve 2-Pentanone in Organic Solvent prep->dissolve_substrate setup Combine in Reactor and Equilibrate Temperature dissolve_enzyme->setup dissolve_substrate->setup add_cyanide Slowly Add Cyanide Solution setup->add_cyanide react Monitor Reaction (GC Analysis) add_cyanide->react workup Phase Separation and Extraction react->workup Reaction Complete dry Dry Organic Phase (MgSO4) workup->dry evaporate Solvent Evaporation dry->evaporate analyze Analyze Product (Chiral GC/HPLC) evaporate->analyze end End analyze->end

Caption: Experimental workflow for the batch synthesis of chiral cyanohydrins.

Conclusion

The enzymatic synthesis of (R)- and (S)-2-Hydroxy-2-methylpentanenitrile using hydroxynitrile lyases represents a highly efficient and selective method for the production of these valuable chiral building blocks.[1][2] By selecting the appropriate (R)- or (S)-selective HNL, researchers can obtain the desired enantiomer with high yield and excellent enantiomeric purity. The provided protocols for both batch and continuous flow systems offer flexibility for laboratory-scale synthesis and industrial-scale production. The adoption of these biocatalytic methods can lead to more sustainable and cost-effective manufacturing processes in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: (S)-2-Hydroxy-2-methylpentanenitrile as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (S)-2-hydroxy-2-methylpentanenitrile, a valuable chiral building block in the pharmaceutical industry. The document details the enzymatic synthesis of this key intermediate, highlighting its stereoselectivity, and presents a putative application in the synthesis of a chiral pharmaceutical agent.

Introduction

(S)-2-Hydroxy-2-methylpentanenitrile is an optically active cyanohydrin that serves as a versatile precursor for the synthesis of complex chiral molecules. Its bifunctional nature, possessing both a hydroxyl and a nitrile group at a stereogenic center, allows for a variety of chemical transformations. The nitrile group can be readily converted into amines, carboxylic acids, or amides, while the tertiary alcohol provides a site for further functionalization or can influence the stereochemical outcome of subsequent reactions. The enantiomerically pure form of this building block is of significant interest in drug development, where specific stereoisomers of a drug molecule often exhibit desired pharmacological activity while others may be inactive or even toxic.

Enzymatic Synthesis of (S)-2-Hydroxy-2-methylpentanenitrile

The stereoselective synthesis of (S)-2-hydroxy-2-methylpentanenitrile can be efficiently achieved using the enzyme (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL). This enzyme catalyzes the asymmetric addition of hydrogen cyanide (HCN) to 2-pentanone.

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
Substrate2-Pentanone[1]
Enzyme(S)-hydroxynitrile lyase (Manihot esculenta)[1]
Reaction Time0.5 hours[1]
Yield36%[1]
Enantiomeric Excess (e.e.)69%[1]
Experimental Protocol: Enzymatic Synthesis

Materials:

  • (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL)

  • 2-Pentanone

  • Hydrogen cyanide (HCN) or a cyanide source (e.g., KCN with a suitable acid)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Buffer solution (e.g., citrate (B86180) buffer)

  • Standard laboratory glassware and equipment (reactor, stirrer, pH meter, etc.)

Procedure:

  • Reaction Setup: Prepare a two-phase system in a temperature-controlled reactor. The aqueous phase consists of a suitable buffer (e.g., citrate buffer, pH 5.5) containing the (S)-hydroxynitrile lyase. The organic phase consists of a solution of 2-pentanone in an immiscible organic solvent like MTBE.

  • Addition of Cyanide Source: Carefully add a source of hydrogen cyanide to the reaction mixture. This can be done by the controlled addition of liquid HCN or by the in-situ generation from a salt like potassium cyanide (KCN) with the slow addition of an acid to maintain the desired pH.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25°C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots from the organic phase and analyzing them by chiral gas chromatography (GC) to determine the conversion of 2-pentanone and the enantiomeric excess of the product.

  • Work-up: Once the desired conversion is reached, stop the reaction and separate the organic layer.

  • Purification: The organic layer containing (S)-2-hydroxy-2-methylpentanenitrile can be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Aqueous Phase (MeHNL in Buffer) C Combine Phases in Reactor A->C B Prepare Organic Phase (2-Pentanone in MTBE) B->C D Add HCN Source C->D E Stir at Controlled Temperature D->E F Monitor by Chiral GC E->F G Separate Organic Layer F->G Reaction Complete H Wash and Dry G->H I Solvent Removal H->I J Purify Product I->J

Enzymatic Synthesis Workflow

Application in Pharmaceutical Synthesis (Putative Example)

While direct, publicly available examples of the use of 2-hydroxy-2-methylpentanenitrile in the synthesis of a specific, named pharmaceutical are scarce, its structure suggests its utility as a precursor for chiral α-hydroxy acids and β-amino alcohols, which are common moieties in drug molecules. Below is a putative synthetic route illustrating how (S)-2-hydroxy-2-methylpentanenitrile could be used to synthesize a chiral intermediate for a hypothetical antiviral agent.

Putative Synthesis of a Chiral Amine Intermediate

(S)-2-hydroxy-2-methylpentanenitrile can be converted to the corresponding chiral β-amino alcohol, (S)-1-amino-2-methylpentan-2-ol, a valuable intermediate.

Reaction Scheme:

(S)-2-Hydroxy-2-methylpentanenitrile → (S)-1-Amino-2-methylpentan-2-ol

Quantitative Data (Hypothetical):

ParameterValue
Starting Material(S)-2-Hydroxy-2-methylpentanenitrile
ReagentLithium aluminum hydride (LiAlH₄)
SolventAnhydrous diethyl ether or THF
Yield>85%
Enantiomeric PurityMaintained from starting material
Experimental Protocol: Reduction of the Nitrile

Materials:

  • (S)-2-Hydroxy-2-methylpentanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up reagents (e.g., water, 15% NaOH solution, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Substrate: Dissolve (S)-2-hydroxy-2-methylpentanenitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0°C (ice bath).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again water (Fieser work-up).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-2-methylpentan-2-ol. The product can be further purified by distillation or crystallization of its salt.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend LiAlH4 in anhydrous ether under N2 B Add (S)-2-hydroxy-2-methylpentanenitrile solution dropwise at 0°C A->B C Reflux for several hours B->C D Monitor reaction completion C->D E Quench with H2O and NaOH(aq) D->E Reaction Complete F Filter precipitate E->F G Dry and concentrate filtrate F->G H Purify product G->H

Nitrile Reduction Workflow

Downstream Pharmaceutical Application and Signaling Pathway (Hypothetical)

The resulting chiral β-amino alcohol, (S)-1-amino-2-methylpentan-2-ol, could serve as a key fragment in the synthesis of a novel protease inhibitor for an antiviral drug. For instance, the amino and hydroxyl groups could be elaborated to mimic the transition state of a viral protease substrate.

Hypothetical Signaling Pathway Inhibition:

If this intermediate were incorporated into an inhibitor of a viral protease (e.g., a protease from a virus like HCV or HIV), the mechanism of action would involve the direct binding of the drug molecule to the active site of the enzyme. This binding would prevent the protease from cleaving viral polyproteins into their functional, individual proteins, thereby halting the viral replication cycle.

Signaling_Pathway cluster_pathway Viral Replication Cycle cluster_drug Drug Action A Viral Polyprotein B Viral Protease A->B Substrate C Functional Viral Proteins B->C Cleavage D Viral Assembly C->D E New Virions D->E Drug Protease Inhibitor (derived from chiral intermediate) Drug->B Inhibition

Protease Inhibition Pathway

Conclusion

(S)-2-Hydroxy-2-methylpentanenitrile is a valuable chiral building block that can be synthesized with moderate enantioselectivity via enzymatic methods. Its versatile functional groups make it an attractive precursor for the synthesis of more complex chiral molecules, such as β-amino alcohols, which are important substructures in many pharmaceutical agents. The protocols and data presented here provide a foundation for researchers in drug discovery and development to explore the potential of this chiral intermediate in the synthesis of novel therapeutics. Further optimization of the enzymatic synthesis to improve enantiomeric excess and the exploration of its application in the synthesis of specific drug targets are promising areas for future research.

References

Application Notes and Protocols: Synthesis of α-Hydroxy Ketones via Grignard Reaction with 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-hydroxy-2-methylpentanenitrile with Grignard reagents to synthesize tertiary α-hydroxy ketones. This transformation is a valuable tool in medicinal chemistry for the creation of key intermediates in drug development. Due to the acidic nature of the hydroxyl group in the starting cyanohydrin, a protection-deprotection strategy is necessary. The protocols outlined below describe a reliable three-step process: (1) protection of the hydroxyl group as a trimethylsilyl (B98337) (TMS) ether, (2) addition of a Grignard reagent to the nitrile, and (3) subsequent acidic workup to hydrolyze the intermediate imine and remove the TMS protecting group, yielding the desired α-hydroxy ketone.

Introduction

α-Hydroxy ketones are a significant class of organic compounds that serve as versatile building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1] Their utility stems from the presence of two adjacent and reactive functional groups, the hydroxyl and carbonyl groups, which can be further manipulated to introduce diverse functionalities. Chiral tertiary α-hydroxyketones, in particular, are important synthetic intermediates for medicinally relevant compounds.[2]

The reaction of Grignard reagents with cyanohydrins presents a direct route to α-hydroxy ketones. However, the acidic proton of the hydroxyl group in the cyanohydrin is incompatible with the highly basic Grignard reagent.[3] This necessitates the protection of the hydroxyl group prior to the addition of the organometallic reagent. This document outlines a robust methodology for the synthesis of α-hydroxy ketones from this compound, a readily available starting material.

Reaction Pathway

The overall synthetic strategy involves a three-step sequence as illustrated in the workflow diagram below.

Workflow Overall Synthesis Workflow A This compound B Protection of Hydroxyl Group (e.g., TMS-Cl, Imidazole) A->B C 2-(Trimethylsilyloxy)-2-methylpentanenitrile B->C D Grignard Reaction (R-MgX) C->D E Intermediate Imine D->E F Acidic Hydrolysis (e.g., aq. HCl) E->F G α-Hydroxy Ketone F->G

Caption: Overall workflow for the synthesis of α-hydroxy ketones.

Experimental Protocols

This section provides detailed experimental protocols for each step of the synthesis.

Step 1: Protection of this compound

This protocol describes the protection of the tertiary hydroxyl group of this compound as a trimethylsilyl (TMS) ether.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trimethylsilyloxy)-2-methylpentanenitrile. The product is often used in the next step without further purification.

Step 2: Grignard Reaction with Protected Cyanohydrin

This protocol details the addition of a Grignard reagent to the silyl-protected cyanohydrin.

Materials:

  • 2-(Trimethylsilyloxy)-2-methylpentanenitrile

  • Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether, 3.0 M solution)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 2-(trimethylsilyloxy)-2-methylpentanenitrile (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in preparation for hydrolysis.

Step 3: Hydrolysis and Deprotection

This protocol describes the acidic workup to hydrolyze the intermediate imine and cleave the TMS protecting group to yield the final α-hydroxy ketone.

Materials:

  • Reaction mixture from Step 2

  • Aqueous Hydrochloric Acid (e.g., 2 M HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • With vigorous stirring, slowly and carefully add the cooled reaction mixture from Step 2 to a flask containing cold 2 M aqueous hydrochloric acid.

  • Stir the resulting biphasic mixture at room temperature for 1-3 hours to ensure complete hydrolysis.[4][5]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure α-hydroxy ketone.

Data Presentation

The following table summarizes the reactants, key intermediates, and the final product of the reaction of this compound with methylmagnesium bromide. Please note that yields are representative and can vary based on reaction scale and optimization.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )RoleRepresentative Yield
This compoundC₆H₁₁NO113.16Starting Material-
2-(Trimethylsilyloxy)-2-methylpentanenitrileC₉H₁₉NOSi185.34Protected Intermediate>95% (crude)
3-Hydroxy-3-methyl-2-hexanoneC₇H₁₄O₂130.18Final Product70-85%

Note: Structures are illustrative. Yields are based on analogous reactions and may vary.

Logical Relationships and Mechanisms

The reaction proceeds through a well-defined mechanism involving nucleophilic attack and subsequent hydrolysis.

Mechanism Reaction Mechanism cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Addition cluster_hydrolysis Step 3: Hydrolysis Cyanohydrin This compound Imidazole Imidazole Cyanohydrin->Imidazole TMSCl + TMS-Cl ProtectedCyanohydrin 2-(Trimethylsilyloxy)-2-methylpentanenitrile TMSCl->ProtectedCyanohydrin protects Imidazole->TMSCl activates Grignard R-MgX ProtectedCyanohydrin->Grignard nucleophilic attack on nitrile ImineIntermediate Intermediate Imine Salt Grignard->ImineIntermediate Acid H₃O⁺ ImineIntermediate->Acid hydrolysis HydroxyKetone α-Hydroxy Ketone Acid->HydroxyKetone deprotection

Caption: Key steps in the synthesis of α-hydroxy ketones.

Applications in Drug Development

α-Hydroxy ketones are valuable precursors in the synthesis of a wide range of pharmaceutical agents. Their bifunctional nature allows for the construction of more complex molecular architectures. For instance, they can be readily converted into 1,2-diols, α-amino ketones, and various heterocyclic systems which are common motifs in drug molecules. The tertiary α-hydroxy ketone, 3-hydroxy-3-methyl-2-hexanone, synthesized via this protocol, can be a precursor for compounds with potential applications in areas such as antiviral, anticancer, and anti-inflammatory therapies. Enantiomerically pure cyanohydrins and their derivatives are crucial for the synthesis of single-enantiomer drugs, such as the antidepressant venlafaxine.[6]

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.

  • Chlorotrimethylsilane is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanohydrins and their precursors can be toxic. Handle with care in a well-ventilated fume hood.

  • The hydrolysis step with acid is exothermic. Slow and controlled addition is crucial to manage the reaction temperature.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Use of 2-Hydroxy-2-methylpentanenitrile in Passerini and Ugi Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. Among the most prominent MCRs are the Passerini and Ugi reactions, which provide rapid access to diverse libraries of compounds, particularly those with peptide-like structures. This document provides detailed application notes and protocols concerning the use of 2-Hydroxy-2-methylpentanenitrile and its precursor, methyl propyl ketone (2-pentanone), in these synthetically valuable transformations.

This compound is a cyanohydrin, a class of organic compounds characterized by the presence of a hydroxyl and a cyano group on the same carbon atom. While cyanohydrins are not the typical carbonyl component in Passerini and Ugi reactions, their reversible formation from ketones like methyl propyl ketone is a key consideration. These reactions typically utilize aldehydes or ketones as one of the primary starting materials.[1][2][3] Therefore, these protocols will focus on the use of methyl propyl ketone as the carbonyl source, with a discussion of the role and relevance of this compound as a key intermediate.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (in this case, methyl propyl ketone), and an isocyanide to yield an α-acyloxy amide.[1][4] This reaction is highly atom-economical and proceeds under mild conditions, making it an attractive method for generating molecular diversity. While ketones are generally less reactive than aldehydes in the Passerini reaction, the use of appropriate conditions can lead to good yields of the desired product.[5]

Reaction Mechanism and Logical Workflow

The Passerini reaction can proceed through either a concerted or an ionic mechanism, depending on the solvent polarity. In aprotic solvents, a concerted pathway is generally favored.[2] The overall transformation involves the formation of a new carbon-carbon bond and an ester and amide linkage in a single step.

Passerini_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P_Ketone Methyl Propyl Ketone P_Mixing Combine reactants in aprotic solvent (e.g., Dichloromethane) P_Ketone->P_Mixing P_Acid Carboxylic Acid (e.g., Acetic Acid) P_Acid->P_Mixing P_Isocyanide Isocyanide (e.g., tert-Butyl Isocyanide) P_Isocyanide->P_Mixing P_Stirring Stir at room temperature (24-72 hours) P_Mixing->P_Stirring P_Wash Aqueous Wash (e.g., NaHCO₃, Brine) P_Stirring->P_Wash P_Dry Dry organic layer (e.g., MgSO₄) P_Wash->P_Dry P_Concentrate Concentrate under vacuum P_Dry->P_Concentrate P_Purify Purify by column chromatography P_Concentrate->P_Purify P_Product α-Acyloxy Amide Product P_Purify->P_Product

A generalized experimental workflow for the Passerini reaction.
Experimental Protocol: Passerini Reaction with Methyl Propyl Ketone

This protocol provides a general procedure for the Passerini reaction using methyl propyl ketone, a generic carboxylic acid, and isocyanide.

Materials:

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.2 mmol).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (5 mL).

  • To this solution, add methyl propyl ketone (1.0 mmol).

  • Add the isocyanide (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Quantitative Data for Passerini Reaction of Aliphatic Ketones

The following table summarizes representative yields for the Passerini reaction with various aliphatic ketones. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Carbonyl ComponentIsocyanideCarboxylic AcidSolventTime (h)Yield (%)
Acetonetert-Butyl IsocyanideAcetic AcidDCM48~70
CyclohexanoneBenzyl IsocyanideBenzoic AcidTHF72~65
Methyl Propyl Ketone tert-Butyl Isocyanide Acetic Acid DCM 48-72 ~50-60
IsobutyraldehydeCyclohexyl IsocyanidePropionic AcidDCM24>90

Note: The data for methyl propyl ketone is an estimated range based on the reactivity of similar aliphatic ketones. Actual yields may vary.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component condensation of a carboxylic acid, a carbonyl compound (methyl propyl ketone), an amine, and an isocyanide to produce an α-acylamino amide.[3][6] This reaction is renowned for its ability to generate a high degree of molecular complexity in a single step and is a cornerstone of combinatorial chemistry and drug discovery.[7] Ketones are generally suitable substrates for the Ugi reaction, although in some cases, pre-formation of the imine intermediate may be necessary to achieve good yields.[8]

Reaction Mechanism and Logical Workflow

The Ugi reaction is believed to proceed via the initial formation of an imine from the amine and carbonyl compound. This imine is then protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) affords the final α-acylamino amide product.[3]

Ugi_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification U_Ketone Methyl Propyl Ketone U_Mixing Combine reactants in polar solvent (e.g., Methanol) U_Ketone->U_Mixing U_Amine Amine (e.g., Aniline) U_Amine->U_Mixing U_Acid Carboxylic Acid (e.g., Acetic Acid) U_Acid->U_Mixing U_Isocyanide Isocyanide (e.g., tert-Butyl Isocyanide) U_Isocyanide->U_Mixing U_Stirring Stir at room temperature (24-48 hours) U_Mixing->U_Stirring U_Concentrate Concentrate under vacuum U_Stirring->U_Concentrate U_Extract Dissolve in EtOAc & Aqueous Wash U_Concentrate->U_Extract U_Dry Dry organic layer (e.g., MgSO₄) U_Extract->U_Dry U_Purify Purify by column chromatography U_Dry->U_Purify U_Product α-Acylamino Amide Product U_Purify->U_Product

A generalized experimental workflow for the Ugi reaction.
Experimental Protocol: Ugi Reaction with Methyl Propyl Ketone

This protocol provides a general method for performing the Ugi reaction with methyl propyl ketone and other representative components.

Materials:

  • Methyl Propyl Ketone (2-Pentanone)

  • Amine (e.g., Aniline)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Isocyanide (e.g., tert-Butyl Isocyanide)

  • Methanol (B129727)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask, add the amine (1.1 mmol), methyl propyl ketone (1.0 mmol), and carboxylic acid (1.1 mmol).

  • Dissolve the components in methanol (2 mL).

  • Add the isocyanide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.[8]

Quantitative Data for Ugi Reaction of Aliphatic Ketones

The following table presents representative yields for the Ugi reaction involving various aliphatic ketones.

Carbonyl ComponentAmineIsocyanideCarboxylic AcidSolventTime (h)Yield (%)
AcetoneBenzylaminetert-Butyl IsocyanideAcetic AcidMethanol24~85
CyclopentanoneAnilineCyclohexyl IsocyanideBenzoic AcidMethanol24~80
Methyl Propyl Ketone Aniline tert-Butyl Isocyanide Acetic Acid Methanol 18-24 ~70-80
CyclohexanoneBenzylamineBenzyl IsocyanidePropionic AcidMethanol24~88

Note: The data for methyl propyl ketone is an estimated range based on the reactivity of similar aliphatic ketones. Actual yields may vary.

Role of this compound

While the protocols provided utilize methyl propyl ketone as the direct carbonyl source, it is important to understand the relationship with this compound. This cyanohydrin is formed through the reversible reaction of methyl propyl ketone with a cyanide source.

Cyanohydrin_Equilibrium Ketone Methyl Propyl Ketone Cyanohydrin This compound Ketone->Cyanohydrin + HCN Cyanide HCN

Reversible formation of this compound.

In the context of Passerini and Ugi reactions, the presence of a cyanide source could potentially lead to the in situ formation of this compound. However, the reaction conditions of the standard Passerini and Ugi protocols do not typically include a cyanide source. Therefore, the direct involvement of the pre-formed cyanohydrin as a primary reactant is less common. Instead, understanding the chemistry of its parent ketone is crucial for successfully employing this structural motif in these powerful multicomponent reactions.

Conclusion

The Passerini and Ugi reactions offer efficient and versatile pathways for the synthesis of complex α-acyloxy amides and α-acylamino amides, respectively. While this compound itself is not a direct reactant in the classical versions of these reactions, its parent ketone, methyl propyl ketone, is a viable substrate. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals looking to utilize this aliphatic ketone in their synthetic endeavors. By leveraging the power of these multicomponent reactions, the rapid generation of diverse molecular libraries for various applications can be achieved.

References

Application Notes and Protocols for the Disposal of Waste from 2-Hydroxy-2-methylpentanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and disposal of chemical waste generated during the synthesis of 2-Hydroxy-2-methylpentanenitrile. The synthesis, a cyanohydrin reaction, involves highly toxic materials that require strict adherence to safety and disposal protocols to protect laboratory personnel and the environment.

Introduction

The synthesis of this compound typically involves the reaction of 2-pentanone with a cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN). The resulting waste streams are hazardous due to the presence of unreacted cyanide, the toxic cyanohydrin product, and potentially flammable organic solvents. Proper identification, segregation, and treatment of this waste are critical.

Waste Stream Characterization

The primary waste generated from the synthesis of this compound is a liquid mixture that may contain the following components. The exact composition will vary depending on the reaction scale, stoichiometry, and yield.

Table 1: Typical Components of Waste Stream from this compound Synthesis

ComponentChemical FormulaCAS NumberTypical Concentration Range (w/v)Hazard Classification
This compoundC₆H₁₁NO4111-09-55 - 20%Toxic
2-Pentanone (unreacted)C₅H₁₀O107-87-91 - 5%Flammable Liquid, Harmful
Cyanide (e.g., from NaCN)CN⁻Varies0.1 - 2%Highly Toxic
Solvent (e.g., Ethanol)C₂H₅OH64-17-540 - 70%Flammable Liquid
Catalyst (e.g., NaOH)NaOH1310-73-2< 1%Corrosive
WaterH₂O7732-18-510 - 30%Not Hazardous

Health and Safety Precautions

Personnel handling waste from this compound synthesis must be thoroughly trained on the hazards of cyanide and cyanohydrins. All handling procedures must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, double-gloved).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the potential for vapor or aerosol generation.

Emergency Preparedness:

  • An emergency eyewash station and safety shower must be readily accessible.

  • A cyanide poisoning antidote kit should be available, and personnel must be trained in its use.

  • Spill kits containing appropriate absorbent materials (e.g., vermiculite, dry sand) must be available. Do not use combustible materials like paper towels for spill cleanup.[1]

Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste from this compound synthesis.

WasteDisposalWorkflow Waste Disposal Workflow for this compound Synthesis cluster_0 Waste Collection and Characterization cluster_1 Waste Treatment (Cyanide Neutralization) cluster_2 Final Disposal start Waste Generated from Synthesis collect_waste Collect Waste in a Designated, Labeled, and Sealed Container start->collect_waste characterize_waste Identify and Quantify Waste Components collect_waste->characterize_waste check_ph Check pH of Waste Stream characterize_waste->check_ph segregate_organic Segregate Organic Phase for Hazardous Waste Disposal characterize_waste->segregate_organic If significant organic phase present adjust_ph Adjust pH to >10 with NaOH Solution check_ph->adjust_ph pH < 10 add_hypochlorite Slowly Add Sodium Hypochlorite (B82951) (Bleach) Solution check_ph->add_hypochlorite pH >= 10 adjust_ph->add_hypochlorite monitor_reaction Monitor Reaction (Temperature and Time) add_hypochlorite->monitor_reaction test_cyanide Test for Residual Cyanide monitor_reaction->test_cyanide test_cyanide->add_hypochlorite Cyanide Detected neutralize_ph Neutralize pH of Treated Effluent (6-8) test_cyanide->neutralize_ph No Cyanide Detected dispose_liquid Dispose of Aqueous Waste (Consult EHS) neutralize_ph->dispose_liquid end End of Procedure dispose_liquid->end segregate_organic->end

Caption: Workflow for the safe disposal of this compound synthesis waste.

Experimental Protocols

The primary method for treating waste from this compound synthesis is the chemical neutralization of cyanide through oxidation.

5.1. Protocol for Cyanide Neutralization

This protocol is adapted from general laboratory procedures for treating cyanide-containing waste and must be performed in a chemical fume hood.[1][2][3]

Materials:

  • Waste solution containing cyanide.

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M).

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25-8.25%).

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., large beaker or flask).

  • Cyanide test strips or colorimetric test kit.

Procedure:

  • Preparation: Carefully transfer the cyanide-containing waste solution to a suitable reaction vessel equipped with a stir bar. If the waste contains a significant organic phase, separate it from the aqueous phase before proceeding with the neutralization of the aqueous layer. The organic phase should be collected as hazardous waste.

  • Alkalinization: While stirring, slowly add sodium hydroxide solution to the aqueous waste to adjust the pH to 10 or higher.[1][2] This is a critical step to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[1]

  • Oxidation: Slowly add sodium hypochlorite solution to the stirring, alkaline waste. The oxidation of cyanide to the less toxic cyanate (B1221674) is an exothermic reaction, so the addition should be done in portions to control the temperature.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture for at least one hour to ensure complete oxidation of the cyanide.[1]

  • Verification of Cyanide Destruction: After the reaction period, test for the presence of residual cyanide using a cyanide test strip or a colorimetric test kit. If cyanide is still detected, add more sodium hypochlorite solution and continue the reaction until the test is negative.[1]

  • Final pH Adjustment: Once all cyanide has been destroyed, neutralize the treated solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).

  • Disposal: Dispose of the final treated aqueous solution in accordance with local, state, and federal regulations for non-hazardous aqueous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Table 2: Reagent Quantities for Cyanide Neutralization

ContaminantReagentRecommended Quantity
Cyanide (CN⁻)Sodium Hypochlorite (5.25% solution)Approximately 1.25 gallons for every gram of cyanide.[1]
Waste SolutionSodium HydroxideSufficient to maintain a pH of ≥ 10.

Note: The quantity of sodium hypochlorite should be in excess to ensure complete destruction of the cyanide.

5.2. Disposal of Untreated Waste

If in-laboratory treatment is not feasible, the waste must be disposed of through a licensed hazardous waste disposal facility.

Procedure:

  • Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, filter paper), in a designated, leak-proof, and properly sealed hazardous waste container.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound Synthesis Waste" and should include the names of all components and their approximate concentrations. Hazard pictograms for "Toxic," "Flammable," and "Corrosive" should be affixed to the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as acids.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor. Provide them with a copy of the Safety Data Sheet (SDS) for this compound and any other major components of the waste.

Spill Management

In the event of a spill, evacuate the immediate area and alert others.

  • Small Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials.[1] Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.

  • Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately and contact your institution's emergency response team or EHS department. Prevent entry to the area and provide them with details of the spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-2-methylpentanenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, a cyanohydrin, are a common issue. The formation of cyanohydrins is a reversible reaction, and the equilibrium can be influenced by several factors.[1]

Troubleshooting Low Yield

Potential CauseRecommended Solution
Reaction temperature is too high The formation of cyanohydrins is an exothermic process. Higher temperatures can favor the reverse reaction, leading to the decomposition of the product back to the starting materials (2-pentanone and cyanide). It is crucial to maintain a low temperature, typically between 0°C and 10°C, throughout the reaction.[2][3]
Incorrect pH of the reaction mixture For the traditional synthesis using sodium or potassium cyanide, the reaction is base-catalyzed. The pH should be maintained in a slightly basic range (pH 9-10) to ensure a sufficient concentration of the cyanide nucleophile (CN⁻). If the pH is too low, the concentration of HCN increases, which is a weaker nucleophile. If the pH is too high, it can promote undesired side reactions.[4][5]
Presence of water in the reaction If using a moisture-sensitive cyanide source like Trimethylsilyl cyanide (TMSCN), the presence of water will lead to its decomposition and the formation of HCN, which can lower the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incomplete reaction The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.[2]
Loss of product during workup This compound can be partially soluble in the aqueous phase. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) during the workup procedure.[2][3]

A logical workflow for troubleshooting low yield is presented in the following diagram:

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_ph Check pH check_temp->check_ph No high_temp Temperature Too High? check_temp->high_temp Yes check_reagents Verify Reagent Quality check_ph->check_reagents No incorrect_ph pH Incorrect? check_ph->incorrect_ph Yes check_workup Review Workup Procedure check_reagents->check_workup Yes wet_reagents Reagents Anhydrous? check_reagents->wet_reagents No incomplete_extraction Incomplete Extraction? check_workup->incomplete_extraction Yes end Improved Yield check_workup->end No solution_temp Maintain 0-10°C high_temp->solution_temp solution_ph Adjust pH to 9-10 incorrect_ph->solution_ph solution_reagents Use Anhydrous Solvents & Fresh Reagents wet_reagents->solution_reagents solution_workup Thorough Extraction incomplete_extraction->solution_workup solution_temp->end solution_ph->end solution_reagents->end solution_workup->end

Caption: Troubleshooting logic for low yield.

Question 2: I am observing the formation of side products. What are they and how can I minimize them?

Answer: The primary side reaction of concern is the decomposition of the cyanohydrin back to 2-pentanone and hydrogen cyanide.[6] This is especially prevalent at elevated temperatures and non-optimal pH. To minimize this, strictly control the reaction temperature and pH as described above. During purification by distillation, it is crucial to use vacuum distillation to keep the temperature low and prevent decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the synthesis of this compound?

A1: The synthesis typically involves the reaction of 2-pentanone with a cyanide source.[7] Common cyanide sources include:

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN): These are often used in the presence of an acid to generate hydrocyanic acid (HCN) in situ.[8] This method requires careful pH control.

  • Hydrogen cyanide (HCN): Can be used directly, but it is a highly toxic and volatile gas, requiring specialized handling procedures.[7]

  • Trimethylsilyl cyanide (TMSCN): A less hazardous alternative to HCN, though it is sensitive to moisture.[9]

Q2: What are the critical safety precautions to take during this synthesis?

A2: The synthesis of this compound involves highly toxic cyanide compounds. Extreme caution is mandatory.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have a cyanide antidote kit readily available and be trained in its use.

  • Quench any residual cyanide in the reaction mixture and on glassware with an appropriate oxidizing agent (e.g., bleach) before disposal.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the 2-pentanone spot and the appearance of the product spot.

  • Gas Chromatography (GC): To quantify the conversion of 2-pentanone to this compound.[2]

Q4: What is the best method for purifying the final product?

A4: The most common method for purifying this compound is vacuum distillation .[2][3] This allows for distillation at a lower temperature, which is crucial to prevent the decomposition of the product.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-pentanone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water.

  • Add 2-pentanone to the stirred sodium cyanide solution.

  • Cool the mixture to 0-5°C in an ice-water bath.

  • Acid Addition: Slowly add a dilute solution of sulfuric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the acid addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress by TLC or GC until the 2-pentanone is consumed.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine all organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

The general workflow for this synthesis is illustrated in the diagram below:

G General Synthesis Workflow start Start reaction_setup Reaction Setup: 2-Pentanone, NaCN, H2O start->reaction_setup cooling Cooling to 0-5°C reaction_setup->cooling acid_addition Slow Addition of H2SO4 cooling->acid_addition reaction Reaction Monitoring (TLC/GC) acid_addition->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Vacuum Distillation solvent_removal->purification end Pure Product purification->end

Caption: General experimental workflow.

Data Presentation

Table 1: Reaction Conditions for Analogous Cyanohydrin Syntheses

KetoneCyanide SourceCatalyst/AcidSolventTemperature (°C)Yield (%)Reference
2-ButanoneNaCNH₂SO₄Water/Ethanol10-20Not specified[3]
AcetoneNaCNH₂SO₄Water/Acetone10-2077-78Organic Syntheses
AldehydesNaCNEthyl ChloroformateWaterRoom Temp.92 (for benzaldehyde (B42025) derivative)[10]

References

Side reactions and byproduct formation in the synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2-methylpentanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the nucleophilic addition of a cyanide ion to the carbonyl carbon of pentan-2-one. This reaction, known as a cyanohydrin formation, is typically carried out using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The acid protonates the intermediate alkoxide to yield the final cyanohydrin product.

Q2: What are the critical parameters to control during the synthesis?

A2: For a successful synthesis with high yield and purity, the following parameters are critical:

  • pH: The reaction is typically base-catalyzed to ensure the presence of the cyanide nucleophile. A slightly basic pH is generally optimal.

  • Temperature: The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

  • Stoichiometry: The molar ratio of the cyanide source to pentan-2-one should be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.

Q3: What are the common side reactions and byproducts in this synthesis?

A3: The most common side reaction is the base-catalyzed self-condensation of the starting material, pentan-2-one, which is an unsymmetrical ketone. This can lead to a mixture of aldol (B89426) addition and condensation products. Additionally, the product itself can be unstable and may decompose back to the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material (pentan-2-one) and the formation of the product.

Q5: What are the safety precautions for handling the reagents involved?

A5: The synthesis of this compound involves highly toxic and hazardous materials, particularly cyanide salts and potentially hydrogen cyanide gas. It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have an emergency plan and access to a cyanide antidote kit.

  • Neutralize all cyanide-containing waste before disposal according to institutional safety protocols.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Sub-optimal pH The pH of the reaction mixture is crucial. If the pH is too low, the concentration of the nucleophilic cyanide ion is reduced. If it is too high, it can promote the reverse reaction and aldol condensation side reactions. Monitor and maintain the pH in the optimal range for the specific protocol.
Incorrect Temperature High temperatures can lead to product decomposition and favor side reactions. Ensure the reaction is adequately cooled, typically using an ice bath, to maintain the recommended temperature range.
Reversible Reaction The cyanohydrin formation is a reversible reaction. To shift the equilibrium towards the product, consider using a slight excess of the cyanide source. Prompt work-up upon reaction completion is also recommended to isolate the product before it reverts to the starting materials.
Incomplete Reaction If the reaction has not gone to completion, consider extending the reaction time. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction duration.
Issue 2: Low Purity of the Final Product
Potential Cause Recommended Solution
Presence of Unreacted Pentan-2-one This indicates an incomplete reaction. Optimize reaction conditions such as reaction time, temperature, and stoichiometry to ensure full conversion of the starting material.
Formation of Aldol Condensation Byproducts The basic conditions of the reaction can promote the self-condensation of pentan-2-one. To minimize this, maintain a low reaction temperature and control the pH carefully. Adding the cyanide source slowly to the ketone solution can also help.
Product Decomposition This compound can decompose during work-up and purification, especially if exposed to high temperatures or strongly acidic/basic conditions. Perform purification steps at low temperatures and under neutral or slightly acidic conditions. For distillation, use a high vacuum to lower the boiling point.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for cyanohydrin synthesis.

Materials:

  • Pentan-2-one

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve pentan-2-one in diethyl ether and cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the stirred solution of pentan-2-one, maintaining the temperature below 10 °C.

  • After the addition of the cyanide solution, slowly add a dilute solution of sulfuric acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Continue stirring the reaction mixture at 0-5 °C for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway Pentan-2-one Pentan-2-one Intermediate_Alkoxide Intermediate Alkoxide Pentan-2-one->Intermediate_Alkoxide Nucleophilic Attack Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->Intermediate_Alkoxide Product This compound Intermediate_Alkoxide->Product Protonation H+ H+ H+->Product

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction cluster_pentan2one Pentan-2-one Pentan-2-one_1 Pentan-2-one (Enolate) Aldol_Adduct Aldol Adduct Pentan-2-one_1->Aldol_Adduct Pentan-2-one_2 Pentan-2-one (Electrophile) Pentan-2-one_2->Aldol_Adduct Base-catalyzed Aldol_Condensation_Product Aldol Condensation Product Aldol_Adduct->Aldol_Condensation_Product Dehydration H2O H₂O Aldol_Condensation_Product->H2O

Caption: Aldol condensation side reaction of pentan-2-one.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Adjust pH - Control Temperature - Adjust Stoichiometry - Increase Reaction Time check_yield->optimize_conditions Yes improve_purification Improve Purification: - Low-temperature work-up - Vacuum distillation - Chromatographic methods check_purity->improve_purification Yes end Successful Synthesis check_purity->end No optimize_conditions->start improve_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimization of reaction conditions for the formation of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2-methylpentanenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the cyanohydrin reaction.

Q1: Why is my reaction yield of this compound lower than expected?

Low yields can result from several factors. Consider the following potential causes and solutions:

  • Suboptimal pH: The cyanohydrin formation is typically base-catalyzed. If the pH is too low, the concentration of the cyanide nucleophile is reduced, slowing down the reaction. Conversely, a pH that is too high can promote side reactions. For traditional methods using cyanide salts, a pH range of 8-10 is generally considered optimal.[1]

  • Incorrect Temperature: The formation of cyanohydrins is an exothermic reaction. It is crucial to maintain a low temperature, typically between -10°C and 30°C, to prevent the decomposition of the product and minimize side reactions.[1]

  • Improper Stoichiometry: The molar ratio of the cyanide source to pentan-2-one should be carefully controlled. A typical molar ratio is between 0.90 and 1.10.[1]

  • Presence of Water: While water is often used as a solvent for cyanide salts, excess water can lead to side reactions. In some cases, using a solvent-free approach or a deep eutectic solvent might improve yields.[2]

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Impurities can arise from side reactions or unreacted starting materials. Common impurities and purification strategies include:

  • Unreacted Pentan-2-one: If the reaction has not gone to completion, the starting ketone will be present.

  • Side Products: At elevated temperatures or incorrect pH, side reactions may occur.

  • Purification: The most common method for purifying this compound is vacuum distillation.[3] The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]

Q3: The reaction is proceeding very slowly or not at all. What could be the issue?

A stalled reaction is often due to issues with the reagents or reaction conditions:

  • Inactive Catalyst: If using a base catalyst, ensure it has not degraded.

  • Low Temperature: While low temperatures are necessary to control the reaction, excessively low temperatures can significantly slow down the reaction rate.

  • Poor Mixing: Ensure efficient stirring to facilitate contact between the reactants, especially in a biphasic system.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when synthesizing this compound?

The synthesis of this compound involves highly toxic cyanide compounds. This reaction is extremely hazardous and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency cyanide poisoning antidote kit should be readily available.[3][4]

Q2: What are the key reaction parameters to control for optimal synthesis?

The critical parameters for the synthesis of this compound are summarized in the table below. These values are based on the synthesis of the closely related 2-Hydroxy-2-methylbutanenitrile and should be optimized for your specific reaction.

ParameterRecommended RangeRationale
pH 8 - 10Optimizes the concentration of the cyanide nucleophile while minimizing side reactions.[1]
Temperature -10°C to 30°CThe reaction is exothermic; low temperatures prevent product decomposition.[1]
Molar Ratio (Cyanide:Ketone) 0.90 - 1.10Ensures efficient conversion of the starting material.[1]

Q3: Are there greener alternatives to the traditional cyanohydrin synthesis?

Yes, efforts are being made to develop more environmentally friendly methods for cyanohydrin synthesis. These include:

  • Solvent-Free Synthesis: Running the reaction without a solvent can reduce waste.[2]

  • Aqueous Medium: Using water as a solvent is a greener choice than organic solvents.[2]

  • Deep Eutectic Solvents (DES): These are emerging as green alternatives to traditional volatile organic solvents and can offer advantages in terms of catalyst recycling.[2]

  • Enzymatic Synthesis: The use of hydroxynitrile lyases can offer high enantioselectivity under milder reaction conditions. For instance, (S)-hydroxynitrile lyase from Manihot esculenta can be used to produce (2S)-2-hydroxy-2-methylpentanenitrile.[5]

Experimental Protocols

Traditional Synthesis of this compound

Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit available.[3][4]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed in an ice-water bath.

  • Reagents: Pentan-2-one is dissolved in a suitable solvent (e.g., ethanol). A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared separately.[3][6]

  • Reaction: The pentan-2-one solution is cooled in the ice bath. The cyanide salt solution is then added dropwise with vigorous stirring, maintaining the temperature between 0°C and 10°C. After the addition is complete, the reaction mixture is stirred at a low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Workup: The reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to a pH of approximately 5.[7] The mixture is then extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[3]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Pentan-2-one, NaCN/KCN solution) setup_reaction Setup Reaction Vessel (3-neck flask, stirrer, etc.) cool_ketone Cool Pentan-2-one (0-10 °C) setup_reaction->cool_ketone add_cyanide Add Cyanide Solution (dropwise) cool_ketone->add_cyanide stir_mixture Stir for several hours (monitor by TLC/GC) add_cyanide->stir_mixture neutralize Neutralize (pH ~5) stir_mixture->neutralize extract Extract with Organic Solvent neutralize->extract dry_organic Dry Organic Layer extract->dry_organic purify Purify by Vacuum Distillation dry_organic->purify

Caption: Experimental workflow for the traditional synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Low Yield or Impure Product check_ph Check pH (Optimal: 8-10) start->check_ph check_temp Check Temperature (Optimal: -10 to 30°C) start->check_temp check_stoich Check Stoichiometry (Cyanide:Ketone ~1:1) start->check_stoich analyze_impurities Analyze Impurities (GC, HPLC, NMR) start->analyze_impurities optimize_purification Optimize Purification (Vacuum Distillation) analyze_impurities->optimize_purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Navigating the Stability of 2-Hydroxy-2-methylpentanenitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 2-hydroxy-2-methylpentanenitrile, a key intermediate in various synthetic pathways. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyanohydrin, an organic compound containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. Its stability is a critical concern because it can undergo decomposition, which can impact the purity, yield, and safety of your experimental procedures. The two primary degradation pathways are reversion to its starting materials (2-pentanone and hydrogen cyanide) and hydrolysis of the nitrile group.

Q2: What are the main decomposition pathways for this compound?

A2: The two primary decomposition pathways for this compound are:

  • Reversion to Starting Materials: This is a reversible reaction, particularly accelerated under neutral to basic conditions, where the cyanohydrin reverts to 2-pentanone and highly toxic hydrogen cyanide (HCN).

  • Hydrolysis of the Nitrile Group: Under both acidic and basic conditions, the nitrile group can be hydrolyzed to first form an α-hydroxy amide, and then further to an α-hydroxy carboxylic acid (2-hydroxy-2-methylpentanoic acid).

Q3: How does pH influence the stability of this compound?

A3: The stability of this compound is highly dependent on pH. It is most stable in a slightly acidic environment, typically between pH 4 and 5. As the pH increases towards neutral and into the basic range, the equilibrium of the formation reaction shifts, favoring the decomposition back to 2-pentanone and hydrogen cyanide.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, the addition of a stabilizer to maintain a slightly acidic pH is highly recommended.

Q5: How can I stabilize my this compound sample?

A5: The most effective method for stabilizing cyanohydrins is to maintain a slightly acidic pH (4-5). This can be achieved by adding a small amount of an acidic stabilizer. Common choices include inorganic acids like sulfuric or phosphoric acid, or organic acids such as citric or boric acid. The choice of stabilizer should be considered in the context of your downstream applications to avoid any potential interference.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: My sample of this compound is turning yellow.

  • Possible Cause: Discoloration can be an indicator of decomposition. The formation of impurities or side products from the breakdown of the cyanohydrin can result in a yellow appearance.

  • Recommended Action:

    • Immediately check the pH of your sample. If it is neutral or basic, adjust it to a pH between 4 and 5 using a suitable acidic stabilizer.

    • Analyze the purity of your sample using High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.

    • If significant degradation has occurred, it is advisable to either repurify the sample or use a fresh batch for your experiments.

Issue 2: I am observing a decrease in the purity of my this compound over time, even under recommended storage conditions.

  • Possible Cause: Even under acidic and cool conditions, slow decomposition can occur. This might be due to an insufficient concentration of the stabilizer or the presence of trace impurities that can catalyze the degradation process.

  • Recommended Action:

    • Consider increasing the concentration of the acidic stabilizer, ensuring it remains within a range compatible with your experimental design.

    • Ensure that your storage container is made of an inert material that will not leach any basic substances.

    • Re-evaluate the purity of the starting materials used for the synthesis of the cyanohydrin, as impurities can accelerate decomposition.

Issue 3: My reaction yields are lower than expected when using this compound.

  • Possible Cause: If your reaction is performed under neutral or basic conditions, the cyanohydrin may be decomposing back to 2-pentanone and hydrogen cyanide, thereby reducing the concentration of your active reagent.

  • Recommended Action:

    • If your reaction chemistry allows, ensure the reaction medium is buffered to a pH of 4-5.

    • If the reaction must be run under neutral or basic conditions, consider adding the this compound slowly to the reaction mixture to minimize its residence time in the destabilizing environment.

    • Analyze your reaction mixture for the presence of 2-pentanone to confirm if reversion is the cause of the low yield.

Issue 4: I am seeing a peak for 2-pentanone in my GC-MS analysis that is not present in my HPLC analysis of the same sample.

  • Possible Cause: this compound, like other cyanohydrins, can be thermally labile. The high temperatures of the Gas Chromatography (GC) inlet can cause the cyanohydrin to decompose back to 2-pentanone and HCN.[1]

  • Recommended Action:

    • Lower the injector port temperature of your GC to the minimum temperature required for efficient volatilization.

    • If available, use a cool-on-column injection technique to minimize thermal stress on the analyte.[1]

    • Consider derivatizing the hydroxyl group to a more thermally stable functional group before GC analysis.

    • For routine purity analysis, HPLC is the preferred method for thermally sensitive compounds like cyanohydrins.

Quantitative Data on Stability

Table 1: pH-Dependent Decomposition of Acetone (B3395972) Cyanohydrin in a 0.1% Aqueous Solution

pHHalf-life (minutes)
4.957
6.328
6.88

Data sourced from publicly available studies on acetone cyanohydrin.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing

This protocol provides a general framework for analyzing the purity of this compound and monitoring its stability over time.

  • Objective: To quantify the purity of this compound and detect the formation of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid to ensure an acidic environment and good peak shape.

    • Example Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • For stability studies, incubate aliquots of the stock solution under desired conditions (e.g., different pH buffers, temperatures).

    • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the purity of the sample at each time point by determining the peak area percentage of this compound relative to the total area of all peaks.

    • Plot the concentration or peak area of this compound as a function of time to determine the degradation kinetics.

Protocol 2: GC-MS Method for Identification of Decomposition Products

This protocol is designed for the identification of volatile decomposition products, such as 2-pentanone.

  • Objective: To identify the volatile products resulting from the decomposition of this compound.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: Use a low temperature to minimize on-column decomposition (e.g., 150 °C). A cool-on-column inlet is recommended.[1]

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for 2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation:

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the observed peaks with a mass spectral library (e.g., NIST) to identify the compounds. The presence of a significant peak corresponding to 2-pentanone would indicate decomposition.

Visualizations

Stability_Pathways This compound This compound 2-Pentanone + HCN 2-Pentanone + HCN This compound->2-Pentanone + HCN Reversion (Basic/Neutral pH) 2-Hydroxy-2-methylpentanamide 2-Hydroxy-2-methylpentanamide This compound->2-Hydroxy-2-methylpentanamide Hydrolysis (Acidic/Basic) 2-Hydroxy-2-methylpentanoic Acid 2-Hydroxy-2-methylpentanoic Acid 2-Hydroxy-2-methylpentanamide->2-Hydroxy-2-methylpentanoic Acid Hydrolysis (Acidic/Basic)

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_cause Potential Cause cluster_action Corrective Action Issue Unexpected Results (e.g., low yield, impurity) Check_pH Check pH of Solution Issue->Check_pH Check_Temp Review Reaction/Storage Temp. Issue->Check_Temp Analytical_Method Review Analytical Method Issue->Analytical_Method Basic_pH pH is Neutral/Basic Check_pH->Basic_pH pH > 6 High_Temp Elevated Temperature Check_Temp->High_Temp Temp > RT Thermal_Decomp Thermal Decomposition in GC Analytical_Method->Thermal_Decomp GC Analysis Adjust_pH Adjust pH to 4-5 Basic_pH->Adjust_pH Lower_Temp Lower Temperature High_Temp->Lower_Temp Use_HPLC Use HPLC or Modify GC Method Thermal_Decomp->Use_HPLC

Caption: Troubleshooting workflow for stability issues.

References

Preventing the reversion of 2-Hydroxy-2-methylpentanenitrile to its starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the reversion of 2-Hydroxy-2-methylpentanenitrile to its starting materials, 2-pentanone and hydrogen cyanide (HCN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyanohydrin, an organic compound featuring a hydroxyl (-OH) and a cyano (-CN) group on the same carbon atom. Its stability is a primary concern because it can undergo a reversible decomposition reaction, reverting to its starting materials: 2-pentanone and the highly toxic hydrogen cyanide (HCN).[1][2] This reversion can impact the purity, safety, and effectiveness of experimental protocols and chemical formulations.

Q2: What are the primary factors that lead to the decomposition of this compound?

A2: The main factors that promote the decomposition of this compound are:

  • pH: The stability of this cyanohydrin is highly dependent on pH. Neutral or basic (alkaline) conditions significantly accelerate the reversion to 2-pentanone and HCN.[1][2]

  • Temperature: Elevated temperatures increase the rate of decomposition.[2]

  • Presence of Water: Water can facilitate the decomposition process.[2]

Q3: What is the optimal pH for maintaining the stability of this compound?

A3: The optimal pH for maximizing the stability of this compound is in the slightly acidic range, typically between pH 4 and 5.[1]

Q4: What chemical stabilizers can be used to prevent the decomposition of this compound?

A4: To prevent decomposition, a small amount of an acidic stabilizer can be added. Commonly used stabilizers include:

  • Inorganic acids such as sulfuric acid and phosphoric acid.

  • Organic acids like citric acid and boric acid.[2]

Q5: How much stabilizer should be used?

A5: The amount of stabilizer required can vary, but an addition of 0.01 to 5% by weight of citric acid or boric acid is often sufficient to maintain stability.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Product solution turns yellow. Discoloration can be a sign of decomposition and the formation of impurities.1. Immediately check the pH of the solution. 2. If the pH is neutral or basic, adjust it to a range of 4-5 using a suitable acidic stabilizer. 3. Analyze the sample's purity using HPLC to quantify degradation products.[1]
Low yield of this compound in synthesis. The reaction conditions may be favoring the reverse reaction (decomposition).1. Ensure the pH of the reaction mixture is maintained in the optimal range for cyanohydrin formation. 2. Control the reaction temperature, keeping it low as the formation is an exothermic reaction.[3] 3. Minimize the amount of water in the reaction medium by using anhydrous solvents where possible.[2]
Inconsistent analytical results, particularly with Gas Chromatography (GC). The compound may be decomposing at the high temperatures of the GC inlet.1. Lower the temperature of the GC inlet. 2. If available, use a cool-on-column inlet to minimize thermal stress. 3. Consider derivatizing the hydroxyl group to a more thermally stable functional group prior to GC analysis. 4. Switch to High-Performance Liquid Chromatography (HPLC), which is a less harsh analytical method for thermally sensitive compounds.[2]

Decomposition and Stabilization Pathways

The primary decomposition pathway for this compound is the reversion to its starting materials. Under certain conditions, hydrolysis of the nitrile group can also occur.

This compound This compound 2-Pentanone + HCN 2-Pentanone + HCN This compound->2-Pentanone + HCN Reversion (Neutral/Basic pH, Heat) 2-Hydroxy-2-methylpentanamide 2-Hydroxy-2-methylpentanamide This compound->2-Hydroxy-2-methylpentanamide Hydrolysis (Acid/Base) 2-Pentanone + HCN->this compound Formation (Acidic pH) 2-Hydroxy-2-methylpentanoic Acid 2-Hydroxy-2-methylpentanoic Acid 2-Hydroxy-2-methylpentanamide->2-Hydroxy-2-methylpentanoic Acid Hydrolysis

Caption: Decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 2-pentanone and NaCN solution in a flask B Cool the mixture in an ice bath A->B C Slowly add mineral acid (e.g., H2SO4) B->C D Maintain temperature between 10-20°C C->D E Stir for several hours D->E F Neutralize the reaction mixture E->F G Extract with an organic solvent (e.g., diethyl ether) F->G H Dry and concentrate the organic phase G->H I Purify by vacuum distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-pentanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or another suitable acid

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve the cyanide salt in water in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Add 2-pentanone to the flask.

  • Cool the reaction vessel in an ice bath to between 10-20°C.

  • Slowly add the acid from the dropping funnel while maintaining the temperature.

  • After the addition is complete, allow the mixture to stir for several hours.

  • Neutralize the reaction mixture carefully.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Protocol 2: Stabilization of this compound

This protocol describes how to stabilize the purified product.

Materials:

  • Purified this compound

  • Acidic stabilizer (e.g., citric acid or boric acid)

Procedure:

  • To the purified this compound, add the chosen acidic stabilizer.

  • The amount of stabilizer should be between 0.01% and 5% of the total weight of the cyanohydrin.[2]

  • Mix thoroughly until the stabilizer is fully dissolved or dispersed.

  • Store the stabilized product in a cool, dry, and well-ventilated area in a tightly sealed container.

Quantitative Data

pHHalf-life (minutes)
4.957
6.328
6.88

Data for acetone (B3395972) cyanohydrin, which is structurally similar.

Logical Troubleshooting Workflow

Start Suspected Decomposition of This compound Check_pH Check pH of the sample Start->Check_pH pH_Action Adjust pH to 4-5 with an acidic stabilizer Check_pH->pH_Action pH is neutral or basic Check_Temp Check storage and experimental temperature Check_pH->Check_Temp pH is acidic pH_Action->Check_Temp Temp_Action Lower temperature to reduce decomposition rate Check_Temp->Temp_Action Temperature is elevated Check_Purity Analyze purity by HPLC Check_Temp->Check_Purity Temperature is low Temp_Action->Check_Purity Purity_Action Repurify the sample if significant degradation is observed Check_Purity->Purity_Action Impurities detected End Problem Resolved Check_Purity->End Sample is pure Purity_Action->End

Caption: Logical troubleshooting guide for addressing the decomposition of this compound.

References

Technical Support Center: Purification of Crude 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Hydroxy-2-methylpentanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, typically synthesized from 2-pentanone and a cyanide source, include:

  • Unreacted Starting Materials: Residual 2-pentanone and cyanide salts.

  • Byproducts: Formation of amides or carboxylic acids through hydrolysis of the nitrile group.

  • Solvents: Residual solvents from the synthesis and workup steps.

  • Water: Often present due to aqueous workup procedures.

  • Degradation Products: The compound can be thermally labile and sensitive to pH, potentially reverting to 2-pentanone and hydrogen cyanide.

Q2: How does pH affect the stability of this compound during purification and storage?

A2: The stability of this compound is highly dependent on pH. It is most stable in slightly acidic conditions (pH 4-5).[1] Under neutral or basic conditions, the equilibrium can shift, leading to decomposition back to the starting materials, 2-pentanone and hydrogen cyanide.[1] Therefore, it is crucial to control the pH during workup and purification to minimize degradation. For storage, ensuring the product is free from acidic or basic residues is recommended.

Q3: What are the primary methods for purifying crude this compound?

A3: The primary purification techniques for this compound are:

  • Vacuum Distillation: This is the most common and effective method for purifying liquid cyanohydrins, as it allows for separation from non-volatile impurities at a lower temperature, minimizing thermal decomposition.

  • Recrystallization: If the compound is a solid at room temperature or can be derivatized to a solid, recrystallization can be an effective method for removing soluble impurities.

  • Column Chromatography: For high-purity requirements or difficult separations, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed.

Q4: My purified this compound is discolored (yellowish). What is the likely cause and how can I fix it?

A4: A yellow discoloration often indicates the presence of impurities or degradation products.[1] This can be due to the formation of conjugated systems or side-products from the decomposition of the cyanohydrin.[1] To address this, you can try to re-purify the material, for instance, by fractional vacuum distillation. It is also advisable to check the pH of your sample; if it is neutral or basic, adjusting to a slightly acidic pH may improve stability.[1]

Troubleshooting Guides

Issue 1: Low Yield After Vacuum Distillation
Potential Cause Recommended Solution
Product Decomposition The compound may be decomposing at the distillation temperature. Lower the pressure to further reduce the boiling point. Ensure the distillation is performed as quickly as possible.
Leaks in the Distillation Setup A leak in the vacuum system will lead to a higher than expected boiling point and can increase the risk of decomposition. Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.
Incomplete Transfer The viscous nature of the product can lead to material loss on the glassware. Gently warm the distillation flask and condenser after collecting the main fraction to encourage the transfer of any remaining product.
Co-distillation with Impurities Low-boiling impurities may distill with the product, reducing the purity of the collected fractions. Use a fractionating column to improve separation and collect narrower boiling point fractions.
Issue 2: Product Solidifies in the Condenser During Distillation
Potential Cause Recommended Solution
High Melting Point The product may have a melting point close to the temperature of the cooling water in the condenser.
Increase the temperature of the cooling water flowing through the condenser to just below the product's boiling point at the given pressure. Alternatively, use a heating tape on the condenser, set to a temperature that prevents solidification.
Issue 3: Purity does not improve after a single purification step
Potential Cause Recommended Solution
Azeotrope Formation An impurity may form an azeotrope with the product, making separation by distillation difficult.
Consider a different purification technique, such as column chromatography, or attempt a chemical treatment to remove the impurity before distillation (e.g., a wash to remove acidic or basic impurities).
Overlapping Boiling Points Impurities may have boiling points very close to the product.
Use a more efficient fractionating column and a slower distillation rate to improve separation. Collect multiple small fractions and analyze their purity by GC-MS or HPLC.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Vacuum Distillation >95%70-90%Effective for removing non-volatile and some volatile impurities. Scalable.Risk of thermal decomposition if not performed at a sufficiently low pressure.
Recrystallization >98%50-80%Can yield very high purity material. Effective for removing soluble impurities.Finding a suitable solvent system can be challenging. Not suitable for oily products.
Column Chromatography >99%40-70%Can achieve very high purity and separate closely related impurities.Less scalable, requires larger volumes of solvent, and can be more time-consuming.

Note: The yield and purity values are estimates and can vary significantly based on the initial purity of the crude material and the optimization of the purification protocol. A synthesis yield of 86% has been reported for a specific synthetic route.[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar

Methodology:

  • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Slowly apply vacuum to the system, ensuring all connections are secure. A pressure of 10-20 mmHg is a good starting point.

  • Begin stirring and gradually heat the distillation flask using the heating mantle.

  • The boiling point of this compound is 214.4°C at 760 mmHg.[2] The boiling point under vacuum will be significantly lower. For a structurally similar compound, 2-hydroxy-2-methylbutanenitrile, the boiling point is approximately 90°C at 10 mmHg.[3] A similar range can be expected for this compound.

  • Collect the fraction that distills at a steady temperature corresponding to the expected boiling point at the applied pressure.

  • Discard any initial forerun that may contain lower-boiling impurities.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: Purity Assessment by GC-MS

Objective: To determine the purity of this compound and identify any impurities.

Materials:

  • Purified this compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

  • Prepare a dilute solution of the sample in the chosen volatile solvent (e.g., 1 mg/mL).

  • Set up the GC-MS with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • Define the instrument parameters. The following are suggested starting conditions that may require optimization:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and any impurity peaks.

  • Analyze the mass spectrum of the main peak to confirm the identity of this compound.

  • Integrate the peak areas to calculate the relative purity of the sample.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Purification start Crude Product purification Perform Purification (e.g., Vacuum Distillation) start->purification analysis Analyze Purity (GC-MS, HPLC) purification->analysis is_pure Is Purity >95%? analysis->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield check_params Check Distillation Parameters low_yield->check_params Yes check_stability Investigate Sample Stability (pH, Temp) low_yield->check_stability No repurify Re-purify Fractions repurify->analysis check_params->repurify check_stability->repurify ProblemSolution Common Problems, Causes, and Solutions problem1 Problem Low Purity After Distillation cause1a Potential Cause Co-distillation with Impurities problem1->cause1a cause1b Potential Cause Thermal Decomposition problem1->cause1b solution1a Solution Use a fractionating column and collect narrower fractions. cause1a->solution1a solution1b Solution Lower distillation pressure to reduce boiling point. cause1b->solution1b problem2 Problem Product Discoloration (Yellowing) cause2a Potential Cause Presence of Degradation Products problem2->cause2a cause2b Potential Cause Incorrect pH (neutral/basic) problem2->cause2b solution2a Solution Re-purify the product (e.g., fractional distillation). cause2a->solution2a solution2b Solution Adjust pH to slightly acidic (4-5) for stability. cause2b->solution2b

References

Troubleshooting low conversion rates in the synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-methylpentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My conversion rate for the synthesis of this compound is significantly lower than expected. What are the most common causes?

Low conversion rates in cyanohydrin synthesis are frequently due to suboptimal reaction conditions. The most critical parameters to investigate are pH, temperature, and the purity of your starting materials. The reaction is also reversible, which can contribute to lower yields under certain conditions.[1][2][3]

Q2: How does pH affect the reaction, and what is the optimal range?

The pH of the reaction mixture is crucial for the availability of the cyanide nucleophile (CN⁻).

  • Too low pH: If the solution is too acidic, the concentration of the free cyanide ion is reduced because it will be protonated to form hydrogen cyanide (HCN). While HCN is a reactant, the cyanide anion is a much more effective nucleophile.

  • Too high pH: If the solution is too basic, it can promote side reactions, although specific side products for this particular synthesis are not extensively documented in readily available literature.

For the traditional synthesis using sodium or potassium cyanide, a slightly basic pH is generally preferred to ensure a sufficient concentration of the cyanide anion for nucleophilic attack on the ketone.

Q3: What is the optimal temperature for the synthesis?

Cyanohydrin formation is an exothermic reaction.[3] Therefore, maintaining a low temperature is critical to favor the formation of the product and minimize its decomposition. High temperatures can shift the equilibrium back towards the starting materials, thus reducing the yield. For the synthesis of similar cyanohydrins, a temperature range of 0-10°C is often recommended.

Q4: Can impurities in my starting materials affect the conversion rate?

Yes, the purity of both 2-butanone (B6335102) (also known as methyl ethyl ketone, MEK) and the cyanide source is important.

  • 2-Butanone: Aldehydic impurities in 2-butanone can consume the cyanide reagent, leading to lower yields of the desired product. Water content can also influence the reaction equilibrium.

  • Cyanide Source: The purity of the sodium or potassium cyanide is also important. Ensure that it has been stored properly to prevent degradation.

Q5: I suspect my 2-butanone is impure. How can I purify it?

A common method for purifying 2-butanone involves removing aldehydic impurities and water. This can be achieved by refluxing with a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄) in the presence of a base like calcium oxide (CaO), followed by distillation. Drying agents such as anhydrous calcium sulfate (B86663) (CaSO₄) or potassium carbonate (K₂CO₃) can be used to remove water before the final distillation.

Data Presentation

Table 1: Critical Parameters for Traditional Synthesis
ParameterOptimal Range/ConditionRationalePotential Impact of Deviation
Temperature 0 - 10 °CThe reaction is exothermic; low temperatures favor product formation and minimize decomposition.Higher temperatures can lead to lower yields due to the reversibility of the reaction.
pH Slightly basicEnsures a high concentration of the cyanide nucleophile (CN⁻).A low pH reduces the nucleophile concentration, while a very high pH may promote side reactions.
Stoichiometry Slight excess of cyanideHelps to drive the reaction equilibrium towards the product.A significant excess may be wasteful and complicate purification. Insufficient cyanide will result in incomplete conversion.
Reaction Time Several hours (monitor by TLC or GC)Allows the reaction to proceed to completion.Insufficient time will lead to low conversion.

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

Materials:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the cyanide salt (e.g., NaCN) in water and then add 2-butanone.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of the acid (e.g., H₂SO₄) to the stirred mixture over 2-3 hours, ensuring the temperature is maintained between 0 and 10°C.

  • After the acid addition is complete, continue to stir the mixture for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and then remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Purification of 2-Butanone
  • To remove aldehydic impurities, reflux the 2-butanone with a small amount of potassium permanganate and calcium oxide until a Schiff's test for aldehydes is negative.

  • Distill the 2-butanone.

  • To remove water, the distilled 2-butanone can be dried over anhydrous potassium carbonate or calcium sulfate, followed by a final fractional distillation.

Visualizations

Reaction Pathway

reaction_pathway Synthesis of this compound 2-Butanone 2-Butanone Alkoxide_Intermediate Alkoxide Intermediate 2-Butanone->Alkoxide_Intermediate Nucleophilic Attack Cyanide_Ion Cyanide Ion (CN⁻) Cyanide_Ion->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Protonation Proton_Source Proton Source (H⁺) Proton_Source->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify 2-Butanone and/or use fresh Cyanide check_purity->purify Impure check_temp Verify Reaction Temperature check_purity->check_temp Pure rerun Re-run Reaction with Optimized Parameters purify->rerun adjust_temp Adjust Cooling Bath to 0-10°C check_temp->adjust_temp Incorrect check_ph Check pH of Reaction Mixture check_temp->check_ph Correct adjust_temp->rerun adjust_ph Ensure Slightly Basic Conditions check_ph->adjust_ph Incorrect check_ph->rerun Correct adjust_ph->rerun

Caption: A logical workflow for troubleshooting low conversion rates.

Safety Precautions

Working with cyanide compounds is extremely hazardous and requires strict safety protocols.

  • Engineering Controls: All manipulations involving cyanide salts and hydrogen cyanide (which is formed in situ) must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Emergency Procedures: Be aware of the location and proper use of safety showers and eyewashes. Have an emergency plan in place for cyanide exposure, which may include the availability of an antidote kit and trained personnel.

  • Waste Disposal: Dispose of all cyanide-containing waste in a designated and properly labeled hazardous waste container. Do not mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.

References

Technical Support Center: Catalyst Deactivation and Poisoning in 2-Hydroxy-2-methylpentanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and poisoning during the synthesis of 2-Hydroxy-2-methylpentanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound and what are their general deactivation pathways?

A1: The synthesis of this compound, a cyanohydrin derived from methyl pentanone, typically employs three main classes of catalysts, each with distinct deactivation mechanisms:

  • Basic Catalysts (e.g., Ion Exchange Resins, KCN, NaCN): These are commonly used for cyanohydrin formation. Deactivation can occur through neutralization of basic sites by acidic impurities in the feedstock, or through fouling of the catalyst surface by polymeric byproducts. For ion exchange resins, poisoning can also occur by the irreversible binding of certain anions or metal complexes.

  • Lewis Acid Catalysts (e.g., Ti(Oi-Pr)₄, AlCl₃): Lewis acids activate the carbonyl group towards nucleophilic attack by the cyanide source. Their deactivation can be caused by the presence of water or other nucleophiles in the reaction mixture, which can hydrolyze or coordinate to the Lewis acidic center, rendering it inactive. Leaching of the metal from the support in the case of heterogeneous Lewis acid catalysts is another deactivation pathway.

  • Enzymes (Hydroxynitrile Lyases - HNLs): These biocatalysts offer high enantioselectivity. HNLs can be deactivated by high concentrations of the substrates (both the ketone and the cyanide source), changes in pH and temperature, and the presence of certain organic solvents which can denature the protein structure.[1][2]

Q2: My reaction yield has significantly dropped over several runs using a basic ion exchange resin. What is the likely cause and how can I address it?

A2: A drop in yield when using a recyclable basic ion exchange resin often points to catalyst deactivation. The most probable causes are:

  • Neutralization of Active Sites: Acidic impurities in your methyl pentanone or cyanide source can neutralize the basic sites on the resin.

  • Fouling: Polymerization of cyanide or condensation byproducts from the ketone can form a film on the resin surface, blocking access to the active sites.

  • Irreversible Poisoning: Certain metal cyanides, if present as impurities, can bind strongly to the resin and are not removed during standard regeneration. For example, cobalt cyanide complexes have been shown to polymerize within the resin matrix, leading to irreversible poisoning.[3][4]

To address this, you should first attempt to regenerate the resin. If regeneration is unsuccessful, consider purifying your starting materials to remove acidic impurities or potential metal contaminants.

Q3: I am observing a loss of enantioselectivity in my HNL-catalyzed synthesis of (R)- or (S)-2-Hydroxy-2-methylpentanenitrile. What could be the reason?

A3: A loss of enantioselectivity in an HNL-catalyzed reaction is typically due to an increase in the non-enzymatic, racemic background reaction. This can be caused by:

  • Sub-optimal pH: HNLs have an optimal pH range for activity. A shift in the pH of the reaction medium can decrease the enzymatic reaction rate while the base-catalyzed background reaction becomes more prominent.

  • Enzyme Deactivation: As the enzyme deactivates over time, its contribution to the overall reaction decreases, allowing the non-selective background reaction to dominate. High substrate concentrations can accelerate this deactivation.[1]

  • Water Activity: The amount of water in the reaction system can significantly impact HNL activity and stability.[5] Both excessively dry and water-saturated organic solvents can lead to reduced enzyme performance.[1]

To mitigate this, ensure the pH of your reaction is maintained within the optimal range for the specific HNL you are using. You may also need to optimize the substrate concentration and water content in your reaction system.

Troubleshooting Guides

Problem 1: Gradual or Sudden Loss of Catalytic Activity
Catalyst Type Potential Cause Diagnostic Check Suggested Solution
Basic Ion Exchange Resin Neutralization of basic sites by acidic impurities.Check the pH of your starting materials and reaction mixture over time.Purify starting materials. Consider adding a guard bed of a scavenger resin upstream of your catalyst bed.
Fouling by polymeric byproducts.Visually inspect the resin for discoloration or coating. Perform a surface area analysis (e.g., BET) on the spent catalyst.Implement a more rigorous regeneration protocol (see Experimental Protocols section).
Irreversible poisoning by metal cyanides.Analyze your feedstock for trace metals.If metal contamination is confirmed, source higher purity reagents or implement an upstream purification step.
Lewis Acid Hydrolysis by water.Measure the water content of your solvent and starting materials.Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere.
Leaching of the active metal (for supported catalysts).Analyze the reaction mixture for the presence of the leached metal.Consider a different support material or immobilization technique to improve catalyst stability.
Hydroxynitrile Lyase (HNL) Denaturation due to non-optimal pH or temperature.Monitor the pH and temperature of the reaction.Optimize and strictly control the reaction pH and temperature according to the enzyme's specifications.
Substrate-induced deactivation.Run control experiments with varying substrate concentrations and monitor the enzyme's half-life.Optimize the substrate feed rate in a continuous process or the initial substrate concentration in a batch process.
Problem 2: Decrease in Selectivity to this compound
Catalyst Type Potential Cause Diagnostic Check Suggested Solution
All Catalyst Types Formation of side products from impurities in the feedstock.Analyze the reaction mixture by GC-MS or LC-MS to identify byproducts.Purify the starting materials (methyl pentanone and cyanide source).
Basic Catalysts Aldol condensation of the ketone.Look for the presence of higher molecular weight condensation products.Lower the reaction temperature and optimize the catalyst basicity.
Hydroxynitrile Lyase (HNL) Increased rate of the non-enzymatic racemic reaction.Measure the enantiomeric excess (ee) of the product over time.Lower the reaction pH to suppress the background reaction. Increase the enzyme loading.

Quantitative Data on Catalyst Deactivation (Illustrative Examples)

Note: The following data is for analogous systems and should be used as a general guide for the synthesis of this compound.

Table 1: Deactivation of Hydroxynitrile Lyase (HNL) from Hevea brasiliensis in the presence of substrates. [1]

Solvent System Deactivating Substrate Substrate Concentration Enzyme Half-life (h)
Water-saturated tert-butyl methyl etherHydrogen Cyanide2 M1.7
Water-saturated tert-butyl methyl ether3-Phenylpropionaldehyde2 M1.0
Hydrophilic SolventHydrogen CyanideHighIncreased half-life compared to hydrophobic solvents

Table 2: Reusability of a Polymer-Supported Guanidine Catalyst (PS-TBD) in Cyanation. [6]

Run Yield (%)
1st95
2nd94
3rd93
4th93

Experimental Protocols

Protocol 1: Regeneration of a Basic Anion Exchange Resin (e.g., Amberlite IRA-400)

Objective: To restore the activity of a basic anion exchange resin deactivated during cyanohydrin synthesis.

Materials:

  • Deactivated anion exchange resin

  • 1 M Hydrochloric Acid (HCl) or a suitable strong acid

  • 1 M Sodium Hydroxide (B78521) (NaOH) or a suitable strong base[7]

  • Deionized water

  • Chromatography column

Procedure:

  • Backwash: Place the deactivated resin in a chromatography column and backwash with deionized water to remove any suspended solids and to decompact the resin bed.

  • Acid Wash: Pass 3-5 bed volumes of 1 M HCl through the resin bed at a slow flow rate (e.g., 2-4 bed volumes per hour). This step helps to remove any strongly adsorbed organic foulants and metal impurities.

  • Rinse: Rinse the resin with deionized water until the effluent is neutral (pH 7).

  • Base Regeneration: Pass 3-5 bed volumes of 1 M NaOH through the resin bed at a slow flow rate to convert the resin back to its active hydroxide form.

  • Final Rinse: Rinse the resin with deionized water until the effluent is neutral.

  • Storage: Store the regenerated resin in deionized water until further use.

Protocol 2: Testing Catalyst Deactivation in a Batch Reactor

Objective: To quantify the loss of catalyst activity over multiple reaction cycles.

Materials:

  • Fresh catalyst (e.g., immobilized HNL, basic resin)

  • Methyl pentanone

  • Cyanide source (e.g., KCN, acetone (B3395972) cyanohydrin)

  • Solvent

  • Internal standard for GC/LC analysis

  • Batch reactor with temperature and stirring control

Procedure:

  • Initial Run (Run 1):

    • Charge the reactor with the fresh catalyst, solvent, methyl pentanone, and internal standard.

    • Bring the reactor to the desired temperature.

    • Add the cyanide source to initiate the reaction.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or LC to determine the conversion of methyl pentanone.

    • After the reaction is complete, recover the catalyst by filtration or decantation.

  • Catalyst Recovery and Washing:

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials.

    • Dry the catalyst if necessary, according to the catalyst's specifications.

  • Subsequent Runs (Run 2, 3, ...n):

    • Reuse the recovered catalyst for a new reaction under the same conditions as Run 1.

    • Monitor the reaction progress and determine the final conversion.

  • Data Analysis:

    • Plot the conversion of methyl pentanone as a function of time for each run.

    • Calculate the initial reaction rate for each run.

    • Plot the final conversion or the initial reaction rate as a function of the run number to visualize the catalyst deactivation.

Visualizations

CatalystDeactivationPathways cluster_basic_catalyst Basic Catalyst (e.g., Ion Exchange Resin) cluster_lewis_acid Lewis Acid Catalyst cluster_hnl Hydroxynitrile Lyase (HNL) Active_Basic_Catalyst Active_Basic_Catalyst Deactivated_Basic_Catalyst Deactivated_Basic_Catalyst Active_Basic_Catalyst->Deactivated_Basic_Catalyst Poisoning/Fouling Regenerated_Basic_Catalyst Regenerated_Basic_Catalyst Deactivated_Basic_Catalyst->Regenerated_Basic_Catalyst Regeneration Irreversibly_Deactivated_Basic Irreversibly_Deactivated_Basic Deactivated_Basic_Catalyst->Irreversibly_Deactivated_Basic Irreversible Poisoning Regenerated_Basic_Catalyst->Active_Basic_Catalyst Reactivation Active_Lewis_Acid Active_Lewis_Acid Deactivated_Lewis_Acid Deactivated_Lewis_Acid Active_Lewis_Acid->Deactivated_Lewis_Acid Hydrolysis/Inhibition Leached_Metal Leached_Metal Active_Lewis_Acid->Leached_Metal Leaching Deactivated_Lewis_Acid->Active_Lewis_Acid Re-activation (if possible) Active_HNL Active_HNL Denatured_HNL Denatured/Inactive HNL Active_HNL->Denatured_HNL pH/Temp Change Inhibited_HNL Inhibited_HNL Active_HNL->Inhibited_HNL Substrate Inhibition Inhibited_HNL->Active_HNL Removal of Inhibitor

Caption: General deactivation pathways for common catalyst types.

TroubleshootingWorkflow Start Decreased Reaction Performance (Low Yield/Selectivity) Check_Purity Analyze Starting Material Purity Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impurities Found Check_Conditions Verify Reaction Conditions (Temp, pH, Stirring) Check_Purity->Check_Conditions Purity OK Purify->Start Re-run Reaction Optimize_Conditions Re-optimize Reaction Conditions Check_Conditions->Optimize_Conditions Deviation Found Test_Catalyst_Activity Test Activity of a Fresh Catalyst Batch Check_Conditions->Test_Catalyst_Activity Conditions OK Optimize_Conditions->Start Re-run Reaction Bad_Catalyst_Batch Source New Catalyst Batch Test_Catalyst_Activity->Bad_Catalyst_Batch Low Activity Regenerate_Catalyst Attempt Catalyst Regeneration Test_Catalyst_Activity->Regenerate_Catalyst Good Activity (Used Catalyst is Deactivated) Regeneration_Successful Reuse Regenerated Catalyst Regenerate_Catalyst->Regeneration_Successful Successful Regeneration_Failed Investigate Irreversible Poisoning or Mechanical Degradation Regenerate_Catalyst->Regeneration_Failed Unsuccessful

Caption: Troubleshooting workflow for decreased reaction performance.

ExperimentalWorkflow Start Start Catalyst Deactivation Study Run1 Run 1: Fresh Catalyst (Measure initial rate/conversion) Start->Run1 Recover Recover and Wash Catalyst Run1->Recover Run_n Run 'n': Re-use Catalyst (Measure rate/conversion) Recover->Run_n Run_n->Recover Repeat for n+1 Compare Compare Performance (Run 'n' vs. Run 1) Run_n->Compare Deactivation_Observed Deactivation Observed Compare->Deactivation_Observed Performance Drop No_Deactivation No Significant Deactivation Compare->No_Deactivation Performance Stable Analyze_Spent_Catalyst Characterize Spent Catalyst (e.g., TGA, SEM, XPS) Deactivation_Observed->Analyze_Spent_Catalyst

Caption: Experimental workflow for catalyst deactivation testing.

References

Work-up procedures to effectively remove residual cyanide from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual cyanide from reaction mixtures.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for quenching residual cyanide in a laboratory setting?

A1: The two most common and effective methods for quenching residual cyanide in a research laboratory setting are alkaline chlorination (using bleach) and oxidation with hydrogen peroxide. Both methods aim to convert the highly toxic cyanide ion (CN⁻) into the much less toxic cyanate (B1221674) ion (OCN⁻).

Q2: Why is it critical to maintain a high pH during a bleach quench?

A2: It is absolutely critical to maintain a pH of 10 or higher when using bleach (sodium hypochlorite) to quench cyanide. If the pH drops below 10, there is a significant risk of forming highly toxic and volatile cyanogen (B1215507) chloride (CNCl) gas.[1] Continuous monitoring and adjustment of the pH with a base like sodium hydroxide (B78521) are essential for safety.

Q3: Can I use hydrogen peroxide to quench cyanide in my reaction?

A3: Yes, hydrogen peroxide is an effective alternative to bleach for quenching cyanide. It also oxidizes cyanide to the less toxic cyanate. The reaction can sometimes be slower than with bleach but avoids the risk of forming chlorinated byproducts. The rate of this reaction can be increased by using a copper catalyst.[2][3]

Q4: How can I be sure that all the cyanide has been removed after the work-up?

A4: After performing the quenching procedure, it is highly recommended to test the aqueous layer for the presence of residual cyanide. Commercially available cyanide test strips can provide a qualitative or semi-quantitative indication. For more accurate quantification, analytical methods such as colorimetric assays or ion-selective electrodes can be used.[1]

Q5: What are some common interferences I should be aware of during cyanide work-up and analysis?

A5: Several substances can interfere with both the quenching process and the subsequent analysis of residual cyanide. These include:

  • Oxidizing agents: Can prematurely decompose cyanide.

  • Nitrates and Nitrites: Can cause positive interference in some analytical tests.

  • Sulfides: Can react with cyanide to form thiocyanate, leading to inaccurate readings.

  • Aldehydes: Can react with cyanide, reducing its concentration before it can be effectively quenched.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Milky or cloudy aqueous layer after quenching. Precipitation of metal hydroxides or other insoluble salts.This is often normal. Proceed with the extraction. The solids can be removed by filtration through a pad of celite if they interfere with layer separation.
Positive cyanide test after extended quenching time. Insufficient oxidant (bleach or H₂O₂). Reaction temperature is too low. Presence of interfering substances that consume the oxidant.Add more of the quenching agent and continue to stir. Gently warm the mixture (e.g., to 40-50 °C) to increase the reaction rate, ensuring the reaction is not too exothermic. Consider a pre-treatment step if you suspect high concentrations of interfering species.
Formation of a brown/yellow color during bleach quench. This could indicate the formation of complex chlorinated organic byproducts.Ensure the pH is consistently maintained above 10. If the color persists, consider using hydrogen peroxide as an alternative quenching method in future experiments.
Vigorous gas evolution upon addition of quenching agent. The reaction can be exothermic, especially with concentrated cyanide solutions.Add the quenching agent slowly and with efficient stirring. Pre-cool the reaction mixture in an ice bath before and during the addition.
Low yield of the desired organic product. The product may be sensitive to the highly basic or oxidative conditions of the work-up.If your product is base-sensitive, carefully neutralize the aqueous layer after the cyanide quench and before extraction. If it is sensitive to oxidation, use the minimum necessary amount of quenching agent and monitor the reaction closely. Consider using a milder quenching method if possible.

Experimental Protocols

Protocol 1: Alkaline Chlorination (Bleach) Quench

This method is effective for the oxidation of cyanide to cyanate.

Materials:

  • Commercial bleach (sodium hypochlorite, ~5-10% solution)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C using an ice bath. This will help to control any potential exotherm.

  • Adjust pH: While stirring vigorously, slowly add the NaOH solution to the reaction mixture until the pH is stable at 10 or above.

  • Add Bleach: Slowly add an excess of cold (0-5 °C) bleach solution to the reaction mixture. A general guideline is to add approximately 10-15 mL of commercial bleach for every 1 mmol of cyanide.

  • Maintain pH: Continuously monitor the pH of the mixture throughout the bleach addition. If the pH begins to drop, add more NaOH solution to maintain it above 10.

  • Stir: Allow the mixture to stir at room temperature for at least 2-4 hours to ensure complete oxidation of the cyanide. For robust quenching, stirring overnight is recommended.

  • Verification (Optional but Recommended): Test the aqueous layer for the presence of cyanide using a cyanide test strip to ensure complete removal.

  • Work-up: Proceed with the standard aqueous work-up and extraction of your organic product.

Protocol 2: Hydrogen Peroxide Quench

This method is a good alternative to alkaline chlorination, especially if your product is sensitive to chlorine.

Materials:

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Copper(II) sulfate (B86663) solution (CuSO₄, e.g., 0.1 M) (Optional, as a catalyst)

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C using an ice bath.

  • Adjust pH: Adjust the pH of the reaction mixture to 9-10 with the NaOH solution.

  • Add Catalyst (Optional): If desired, add a catalytic amount of CuSO₄ solution (e.g., 1-2 mol%).

  • Add Hydrogen Peroxide: Slowly and carefully add the 30% H₂O₂ solution to the stirring reaction mixture. The reaction can be exothermic. A common stoichiometry is to use 1.1 to 1.5 equivalents of H₂O₂ per equivalent of cyanide.

  • Stir: Allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete.

  • Verification (Optional but Recommended): Test the aqueous layer for residual cyanide.

  • Work-up: Proceed with your standard aqueous work-up and extraction.

Quantitative Data on Cyanide Removal

The efficiency of cyanide removal is dependent on several factors including the initial cyanide concentration, pH, temperature, and the presence of interfering substances. The following table summarizes data from wastewater treatment studies, which can serve as a general guide for laboratory-scale work-ups.

Quenching MethodInitial CN⁻ Conc. (mg/L)Reagent StoichiometrypHTemperature (°C)Reaction TimeFinal CN⁻ Conc. (mg/L)Removal Efficiency (%)
Alkaline Chlorination 100 - 500~2.75:1 (Cl₂:CN⁻)>1020-2515-60 min< 1>99%
Hydrogen Peroxide 100~1.5:1 (H₂O₂:CN⁻)9-10252-3 hours< 5>95%
Hydrogen Peroxide with Cu²⁺ catalyst 100~1.5:1 (H₂O₂:CN⁻)9-10251-2 hours< 1>99%

Note: Data is compiled from various industrial wastewater treatment sources and may not be directly representative of all laboratory reaction conditions. Efficiency in the presence of organic solvents may vary.

Visualized Workflows

Cyanide_Workup_Alkaline_Chlorination cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up & Verification start Reaction Mixture (contains CN⁻) cool Cool to 0-5 °C start->cool adjust_ph Adjust pH > 10 with NaOH cool->adjust_ph add_bleach Slowly Add Cold Bleach adjust_ph->add_bleach maintain_ph Maintain pH > 10 add_bleach->maintain_ph Monitor pH stir Stir for 2-24h add_bleach->stir maintain_ph->add_bleach verify Test for Residual CN⁻ stir->verify extract Aqueous Extraction verify->extract end Product in Organic Phase extract->end

Cyanide_Workup_Hydrogen_Peroxide cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up & Verification start Reaction Mixture (contains CN⁻) cool Cool to 0-5 °C start->cool adjust_ph Adjust pH to 9-10 with NaOH cool->adjust_ph add_catalyst Add CuSO₄ (Optional) adjust_ph->add_catalyst add_h2o2 Slowly Add H₂O₂ (30%) add_catalyst->add_h2o2 stir Stir for 2-4h add_h2o2->stir verify Test for Residual CN⁻ stir->verify extract Aqueous Extraction verify->extract end Product in Organic Phase extract->end

References

Minimizing the formation of amide byproducts during 2-Hydroxy-2-methylpentanenitrile hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the hydrolysis of 2-Hydroxy-2-methylpentanenitrile. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on minimizing the formation of the amide byproduct, 2-hydroxy-2-methylpentanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of concern during the hydrolysis of this compound to 2-hydroxy-2-methylpentanoic acid?

A1: The primary byproduct is the corresponding amide, 2-hydroxy-2-methylpentanamide. This occurs because the hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2][3] If the reaction is not driven to completion, the amide may be isolated as a significant impurity.

Q2: Under what conditions does the formation of the amide byproduct become more significant?

A2: The formation of the amide byproduct is favored under milder reaction conditions.[2] This includes lower temperatures, shorter reaction times, and less concentrated acidic or basic solutions.[2] To isolate the amide as the main product, carefully controlled, milder conditions are necessary.

Q3: How can I favor the formation of the desired carboxylic acid, 2-hydroxy-2-methylpentanoic acid?

A3: To favor the formation of the carboxylic acid, more vigorous or harsh reaction conditions are required.[2] This typically involves heating the reaction mixture under reflux for an extended period in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[3][4]

Q4: What are the main differences between acid- and base-catalyzed hydrolysis for this reaction?

A4: Both methods can yield the carboxylic acid.

  • Acid-catalyzed hydrolysis is conducted with strong acids like HCl or H₂SO₄ and heating. The reaction is generally irreversible because the ammonia (B1221849) formed is protonated to the non-nucleophilic ammonium (B1175870) ion.[5][6]

  • Base-catalyzed hydrolysis uses strong bases like NaOH or KOH with heating. This initially forms the carboxylate salt, which then requires an acidic workup to protonate it to the final carboxylic acid.[3][4]

Q5: Are there any potential side reactions other than amide formation?

A5: Yes, with α-hydroxy nitriles (cyanohydrins), dehydration to form an α,β-unsaturated carboxylic acid can be a side reaction, particularly under vigorous acidic conditions with concentrated acids like sulfuric acid.[7][8]

Troubleshooting Guides

Issue 1: Low yield of the desired 2-hydroxy-2-methylpentanoic acid and a high amount of unreacted 2-hydroxy-2-methylpentanamide.
Possible Cause Suggested Solution
Insufficient reaction time or temperature. Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique like TLC, GC, or HPLC to ensure the disappearance of the amide intermediate.
Inadequate concentration of acid or base. Increase the concentration of the acidic or basic solution. For complete hydrolysis, a significant excess of water and catalyst is often required.
Poor mixing of a biphasic reaction mixture. Ensure vigorous stirring to facilitate contact between the organic substrate and the aqueous reagent.
Issue 2: Presence of an unexpected byproduct, possibly from dehydration.
Possible Cause Suggested Solution
Reaction conditions are too harsh, particularly with concentrated sulfuric acid. Use a less dehydrating strong acid, such as hydrochloric acid. Alternatively, lower the reaction temperature or use a more dilute acid solution.
Prolonged heating at very high temperatures. Optimize the reaction time to ensure complete conversion of the amide without promoting side reactions. Monitor for the appearance of byproducts.
Issue 3: Difficulty in isolating the final carboxylic acid product.
Possible Cause Suggested Solution
Product is soluble in the aqueous layer (especially after basic hydrolysis). After basic hydrolysis, ensure the solution is sufficiently acidified (to pH < 2) to fully protonate the carboxylate salt, making it less water-soluble and more extractable into an organic solvent.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.
Product is an oil and does not crystallize. If crystallization is difficult, consider purification by column chromatography or vacuum distillation.

Data Presentation

Reaction Conditions Primary Product Amide Byproduct Level Notes
Dilute NaOH, 40-50°C, 2-4h2-hydroxy-2-methylpentanamideHighMilder basic conditions favor the isolation of the amide intermediate.[2]
10% aq. KOH, Reflux, 16h2-hydroxy-2-methylpentanoic acidLowVigorous basic conditions drive the reaction to the carboxylate.[4]
Dilute HCl, 40°C, short time2-hydroxy-2-methylpentanamideModerate to HighMilder acidic conditions may not be sufficient for complete hydrolysis.[1]
Conc. HCl, Reflux, 12-24h2-hydroxy-2-methylpentanoic acidVery LowStrong acid and prolonged heating ensure complete conversion to the carboxylic acid.[3]
H₂O₂, aq. NaOH, EtOH, mild heat2-hydroxy-2-methylpentanamideLow (as byproduct)This specific reagent system is known to selectively hydrolyze nitriles to amides.[9]

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Complete Hydrolysis to 2-hydroxy-2-methylpentanoic acid

This protocol is a representative procedure for the complete hydrolysis of a cyanohydrin to the corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis to confirm the disappearance of the starting material and the amide intermediate. This may take several hours (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Partial Hydrolysis to 2-hydroxy-2-methylpentanamide

This protocol outlines a method to favor the formation of the amide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1 equivalent) in a suitable solvent like ethanol (B145695) or tert-butanol.

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (B78521) (1.5-2 equivalents).

  • Reaction: Gently heat the mixture to 40-50°C.

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS. The goal is to consume the starting nitrile without significant formation of the carboxylic acid. This may take 2-6 hours.

  • Workup: Once the desired conversion is achieved, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude amide can be purified by recrystallization or column chromatography.

Visualizations

HydrolysisPathway Nitrile This compound Amide 2-hydroxy-2-methylpentanamide (Byproduct) Nitrile->Amide + H2O (Mild Conditions) CarboxylicAcid 2-hydroxy-2-methylpentanoic acid (Desired Product) Amide->CarboxylicAcid + H2O (Vigorous Conditions)

Caption: Hydrolysis pathway of this compound.

TroubleshootingWorkflow Start High Amide Byproduct Detected CheckConditions Review Reaction Conditions Start->CheckConditions TimeTemp Time or Temperature Too Low? CheckConditions->TimeTemp IncreaseTimeTemp Increase Reaction Time and/or Temperature TimeTemp->IncreaseTimeTemp Yes ReagentConc Reagent Concentration Too Low? TimeTemp->ReagentConc No Monitor Re-run and Monitor Progress IncreaseTimeTemp->Monitor IncreaseConc Increase Acid/Base Concentration ReagentConc->IncreaseConc Yes ReagentConc->Monitor No IncreaseConc->Monitor End Problem Resolved Monitor->End

Caption: Troubleshooting workflow for high amide byproduct formation.

References

Validation & Comparative

Comparative study of chemical versus enzymatic synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Hydroxy-2-methylpentanenitrile: Chemical vs. Enzymatic Routes

For researchers and professionals in drug development, the synthesis of chiral molecules like this compound is a critical step. This cyanohydrin serves as a versatile building block, and the choice of synthetic methodology—a traditional chemical route versus a biocatalytic enzymatic approach—can significantly impact the efficiency, stereoselectivity, and environmental footprint of the process. This guide presents a comparative analysis of these two synthetic pathways, supported by representative experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound from 2-pentanone.

ParameterChemical Synthesis (Racemic)Enzymatic Synthesis ((S)-selective)
Product Racemic this compound(S)-2-Hydroxy-2-methylpentanenitrile
Yield High (typically >90%)High (estimated >95% based on similar substrates)
Enantiomeric Excess (ee) 0% (produces an equal mixture of R and S enantiomers)Excellent (>98% ee for the (S)-enantiomer is achievable)
Catalyst Base (e.g., NaOH, KCN) or Acid (e.g., HCl)(S)-selective Hydroxynitrile Lyase (HNL) from Manihot esculenta (MeHNL)
Cyanide Source Alkali metal cyanide (NaCN, KCN) or Hydrogen Cyanide (HCN)Hydrogen Cyanide (HCN), often generated in situ
Reaction Time Typically 1-4 hoursCan range from a few hours to 24 hours, depending on enzyme loading and conditions
Temperature Low temperatures required to control exotherm (e.g., 0-20°C)[1]Mild ambient temperatures (e.g., 20-30°C)
pH Basic conditions to generate cyanide anionMildly acidic (e.g., pH 4.0-5.5) to suppress the non-enzymatic background reaction[2]
Environmental Impact Involves stoichiometric use of toxic cyanide salts and acidsBiocatalytic, operates under mild conditions; considered a "greener" alternative
Process Complexity Simple, well-established procedureRequires enzyme production/acquisition and specific buffer conditions; enzyme immobilization can add steps

Mandatory Visualizations

The following diagrams illustrate the workflows and reaction pathways for both synthetic methods.

G cluster_0 Chemical Synthesis Workflow Pentanone 2-Pentanone Reaction Reaction Vessel (0-20°C) Pentanone->Reaction NaCN NaCN/H₂O NaCN->Reaction Acid Mineral Acid (e.g., HCl) Acid->Reaction Slow Addition Workup Extraction & Neutralization Reaction->Workup Purification Vacuum Distillation Workup->Purification Product_Chem Racemic 2-Hydroxy-2- methylpentanenitrile Purification->Product_Chem

Caption: Workflow for the chemical synthesis of racemic this compound.

G cluster_1 Enzymatic Synthesis Workflow Pentanone_Enz 2-Pentanone in Organic Solvent Bioreactor Biphasic Reaction (Ambient Temp) Pentanone_Enz->Bioreactor HCN HCN in Buffer (pH 4-5.5) HCN->Bioreactor Enzyme Immobilized HNL Enzyme Enzyme->Bioreactor Separation Phase Separation Bioreactor->Separation Reaction Monitoring (HPLC) Purification_Enz Solvent Removal Separation->Purification_Enz Product_Enz (S)-2-Hydroxy-2- methylpentanenitrile Purification_Enz->Product_Enz

Caption: Workflow for the enzymatic synthesis of (S)-2-Hydroxy-2-methylpentanenitrile.

G cluster_chem Chemical Pathway (Achiral) cluster_enz Enzymatic Pathway (Stereoselective) Start 2-Pentanone (Prochiral Ketone) Chem_Product Racemic Product (50% R / 50% S) Start->Chem_Product Base/Acid Catalysis Enz_Product (S)-Enantiomer (>98% ee) Start->Enz_Product Biocatalysis Chem_Catalyst + CN⁻ (from NaCN/H⁺) Enz_Catalyst + HCN (MeHNL Enzyme)

Caption: Comparison of chemical (achiral) and enzymatic (stereoselective) reaction pathways.

Experimental Protocols

Chemical Synthesis of Racemic this compound

This protocol is a standard procedure for the formation of cyanohydrins from ketones.

Caution: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide (HCN) gas. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reaction Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

  • Reagents:

    • 2-Pentanone (0.5 mol)

    • Sodium Cyanide (NaCN) (0.55 mol) dissolved in 100 mL of deionized water.

    • 37% Hydrochloric Acid (HCl) (0.55 mol)

  • Procedure:

    • The solution of sodium cyanide in water is added to the reaction flask, followed by the 2-pentanone.

    • The mixture is cooled to 0-5°C with vigorous stirring.

    • The hydrochloric acid is added dropwise from the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 20°C.[1]

    • After the acid addition is complete, the mixture is stirred for an additional hour at the same temperature.

    • The reaction mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure racemic this compound.

Enzymatic Synthesis of (S)-2-Hydroxy-2-methylpentanenitrile

This protocol utilizes the (S)-selective hydroxynitrile lyase from Manihot esculenta (MeHNL) in a biphasic system to achieve high enantioselectivity.[3][4]

Caution: This reaction generates and uses highly toxic hydrogen cyanide (HCN). All operations must be performed in a well-ventilated fume hood.

  • Enzyme Preparation: Recombinant (S)-HNL from Manihot esculenta is used, either as a crude cell lysate, a purified solution, or immobilized on a solid support (e.g., silica (B1680970) gel) for enhanced stability and reusability.[4]

  • Reaction Setup: A jacketed glass reactor is equipped with a mechanical stirrer, a pH probe, and a temperature controller.

  • Reagents:

    • 2-Pentanone (0.2 mol) dissolved in an organic solvent like methyl tert-butyl ether (MTBE).

    • Citrate (B86180) buffer (0.1 M, pH 4.5).

    • Hydrogen Cyanide (HCN) (0.3 mol), which can be added as a stabilized solution or generated in situ.

    • MeHNL (a predetermined amount based on enzyme activity).

  • Procedure:

    • The citrate buffer and the organic solvent containing 2-pentanone are added to the reactor, forming a two-phase system. The mixture is stirred to create an emulsion and brought to the reaction temperature (e.g., 25°C).

    • The MeHNL enzyme is added to the aqueous phase.

    • HCN is then added to the reaction mixture. The reaction is maintained at a constant pH of 4.5.

    • The reaction progress is monitored by taking small aliquots from the organic phase and analyzing them by chiral HPLC or GC to determine the conversion of 2-pentanone and the enantiomeric excess of the product.

    • Once the reaction reaches completion (typically when substrate conversion plateaus), stirring is stopped, and the phases are allowed to separate.

  • Purification: The organic phase is collected, washed with a mild bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product, (S)-2-Hydroxy-2-methylpentanenitrile, with high enantiomeric purity.

Objective Comparison and Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound, but they are suited for different objectives.

Chemical synthesis is a robust, high-yielding, and well-established method.[5] Its primary advantage is its simplicity and speed for producing the cyanohydrin without regard for stereochemistry. However, this method's main drawback is the production of a racemic mixture, which requires a subsequent, often challenging and costly, resolution step if a single enantiomer is desired. Furthermore, the use of stoichiometric amounts of highly toxic reagents and the generation of significant salt waste raise environmental and safety concerns.

Enzymatic synthesis , in contrast, represents a highly selective and sustainable alternative. The use of hydroxynitrile lyases allows for the direct formation of a highly enantiomerically enriched product in a single step, bypassing the need for chiral auxiliaries or resolution processes.[6] These enzymes operate under mild, environmentally benign conditions (ambient temperature and aqueous systems), which reduces energy consumption and waste.[6] While the enzyme itself can be a cost factor, advances in recombinant expression and immobilization techniques have made biocatalysis increasingly economical and scalable.[4]

For professionals in drug development, where stereochemistry is paramount, the enzymatic approach is clearly superior . It delivers the desired chiral intermediate with high purity, simplifying downstream processing and ensuring stereochemical integrity. The chemical method remains a useful tool for applications where the racemic product is sufficient or for initial exploratory studies. The choice between these methods will ultimately depend on the specific requirements for stereoselectivity, scale, cost, and the desired environmental impact of the synthetic process.

References

A Comparative Analysis of Reactivity: 2-Hydroxy-2-methylpentanenitrile versus Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key Cyanohydrins

In the landscape of organic synthesis and drug development, cyanohydrins serve as versatile intermediates. Their bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a diverse range of chemical transformations. This guide provides an objective comparison of the reactivity of two aliphatic cyanohydrins: 2-Hydroxy-2-methylpentanenitrile and the more commonly known acetone (B3395972) cyanohydrin. This analysis is supported by available experimental data and established principles of chemical reactivity, offering insights for reaction design and optimization.

Executive Summary

Acetone cyanohydrin is a well-characterized cyanohydrin with extensive data on its reactivity, particularly its thermal and pH-dependent decomposition. In contrast, specific kinetic and thermodynamic data for this compound are less prevalent in the literature. However, by examining the structural differences and applying fundamental principles of organic chemistry, a comparative assessment of their reactivity can be established. The primary differentiating factor is the steric bulk of the alkyl substituent on the carbon atom bearing the hydroxyl and nitrile groups. This steric hindrance is expected to influence the rates of both formation and subsequent reactions of the cyanohydrin.

Data Presentation: Physicochemical and Reactivity Data

A summary of key quantitative data for acetone cyanohydrin is presented below. While direct comparative experimental data for this compound is limited, the provided information for acetone cyanohydrin serves as a crucial benchmark.

PropertyThis compoundAcetone CyanohydrinSource(s)
Molecular Formula C₆H₁₁NOC₄H₇NO[1][2]
Molecular Weight ( g/mol ) 113.1685.10[1][2]
Boiling Point (°C) Not available95[3]
Density (g/cm³) Not available0.932[3]
Enthalpy of Formation (liquid, kJ/mol) Not available-120.9 ± 0.8[4]
Enthalpy of Combustion (liquid, kJ/mol) Not available-2450.6 ± 0.8[4]
Decomposition Half-life (0.1% aq. solution) Not available57 min (pH 4.9), 28 min (pH 6.3), 8 min (pH 6.8)[5]

Reactivity Comparison

The reactivity of cyanohydrins is primarily governed by two main factors: the stability of the cyanohydrin itself and the accessibility of the functional groups (hydroxyl and nitrile) to reagents.

Formation and Decomposition (Reversibility)

The formation of cyanohydrins from a ketone and hydrogen cyanide is a reversible equilibrium. The position of this equilibrium is influenced by both electronic and steric factors.

  • Steric Effects: this compound is derived from 2-pentanone, while acetone cyanohydrin is derived from acetone. The propyl group in 2-pentanone is significantly larger than the methyl group in acetone. This increased steric bulk around the carbonyl carbon in 2-pentanone is expected to hinder the approach of the cyanide nucleophile, leading to a slower rate of formation for this compound compared to acetone cyanohydrin.[6][7] The equilibrium for the formation of this compound is also likely to be less favorable (shifted more towards the starting materials) than for acetone cyanohydrin due to greater steric strain in the product.[7]

  • Decomposition: The decomposition of cyanohydrins back to the corresponding ketone and hydrogen cyanide is a critical aspect of their reactivity and is often base-catalyzed. Acetone cyanohydrin is known to decompose, especially in the presence of water and at elevated temperatures or pH.[5][8] Given the greater steric strain in this compound, it is plausible that it will have a greater tendency to decompose back to 2-pentanone and HCN to relieve this strain.

Reactivity of the Hydroxyl Group

The hydroxyl group in cyanohydrins can undergo typical alcohol reactions, such as esterification and oxidation. The reactivity of the hydroxyl group is also influenced by the surrounding steric environment. The bulkier propyl group in this compound would be expected to sterically hinder reactions at the hydroxyl group to a greater extent than the methyl group in acetone cyanohydrin.

Reactivity of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations are fundamental in synthetic chemistry.

  • Hydrolysis: The hydrolysis of the nitrile group is typically carried out under acidic or basic conditions. While direct comparative kinetic data is unavailable, the steric hindrance around the nitrile group in this compound is greater than in acetone cyanohydrin. This could potentially lead to a slower rate of hydrolysis for this compound under similar reaction conditions.

  • Reduction: The reduction of the nitrile to a primary amine is a common transformation. Similar to hydrolysis, the increased steric bulk in this compound may result in a slower reduction rate compared to acetone cyanohydrin.

Experimental Protocols

Detailed experimental protocols for the synthesis of acetone cyanohydrin are well-established. A general procedure for the synthesis of aliphatic cyanohydrins is provided below, which can be adapted for this compound.

General Synthesis of Aliphatic Cyanohydrins

This procedure is based on the reaction of a ketone with a cyanide salt in the presence of an acid.

Materials:

  • Ketone (e.g., 2-pentanone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus (for purification)

Procedure:

  • In a round-bottom flask equipped with a stirrer and placed in an ice bath, dissolve the ketone in a suitable organic solvent.

  • In a separate beaker, prepare an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cyanide solution to the stirred ketone solution while maintaining a low temperature (typically 0-10 °C).

  • After the addition of the cyanide solution, slowly add a dilute solution of acid to the reaction mixture. The pH should be carefully monitored and maintained in a slightly acidic range to promote the formation of HCN in situ while minimizing the decomposition of the cyanohydrin.

  • Continue stirring the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude cyanohydrin can be purified by distillation under reduced pressure.

Caution: Cyanides and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_formation Cyanohydrin Formation Ketone Ketone Tetrahedral Intermediate Tetrahedral Intermediate Ketone->Tetrahedral Intermediate Nucleophilic Attack Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->Tetrahedral Intermediate Cyanohydrin Cyanohydrin Tetrahedral Intermediate->Cyanohydrin Protonation HCN HCN HCN->Cyanohydrin

Figure 1: General mechanism of cyanohydrin formation.

G cluster_workflow Experimental Workflow for Reactivity Comparison Reactant_Preparation Prepare solutions of 2-Pentanone and Acetone Reaction_Setup Set up parallel reactions under identical conditions (temperature, concentration, catalyst) Reactant_Preparation->Reaction_Setup Monitoring Monitor reaction progress over time (e.g., GC, HPLC, NMR) Reaction_Setup->Monitoring Data_Analysis Determine reaction rates and equilibrium constants Monitoring->Data_Analysis Comparison Compare kinetic and thermodynamic data Data_Analysis->Comparison

Figure 2: Logical workflow for a comparative kinetic study.

Conclusion

References

A Comparative Guide to the Validation of Enantiomeric Excess of Chiral 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

The principal methods for determining the enantiomeric excess of chiral compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both utilizing a chiral stationary phase (CSP) to achieve separation of the enantiomers.[1][2]

Comparison of Analytical Methods

The choice between Chiral HPLC and Chiral GC depends on the volatility and thermal stability of the analyte, as well as the desired sensitivity and resolution.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[3]Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.[1]
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally labile molecules.[4]Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.
Stationary Phases Polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are common.[5]Cyclodextrin (B1172386) derivatives are frequently used as chiral selectors in the stationary phase.[1]
Mobile Phase A wide variety of solvents can be used, allowing for extensive method development and optimization.[4]An inert gas (e.g., Helium, Nitrogen) is used as the mobile phase.
Sample Preparation Dissolving the sample in a suitable solvent is typically sufficient. Derivatization to diastereomers is an alternative approach.[6]The sample must be volatile or made volatile through derivatization.
Sensitivity Generally high, with various sensitive detectors available (e.g., UV, MS).[7]Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Resolution Excellent resolution can often be achieved, with baseline separation being a common goal (Rs > 1.5).[6]High-resolution separations are possible with long capillary columns.

Experimental Protocols

The following protocols provide a general framework for the validation of the enantiomeric excess of 2-Hydroxy-2-methylpentanenitrile. Optimization of these methods will be necessary to achieve the desired separation.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method using a chiral stationary phase, which is often the preferred approach due to its simplicity.[6]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a good starting point for method development.[4][5]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol).

  • Racemic this compound standard.

  • Sample of this compound with unknown enantiomeric excess.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in isopropanol.

  • Prepare a sample solution of the test compound at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance of the analyte (a wavelength scan of the analyte should be performed).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution (Rs). A resolution of >1.5 indicates baseline separation.[6]

  • Inject the test sample.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Protocol 2: Chiral Gas Chromatography (GC)

This protocol is suitable if this compound is sufficiently volatile and thermally stable.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A column coated with a cyclodextrin derivative (e.g., a permethylated beta-cyclodextrin (B164692) phase) is a common choice.[1]

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Racemic this compound standard.

  • Sample of this compound with unknown enantiomeric excess.

  • Anhydrous solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

2. Sample Preparation:

  • Prepare a dilute solution of the racemic standard (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare a sample solution of the test compound at a similar concentration.

3. Chromatographic Conditions (Starting Point):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min. An isothermal program may also be effective.

  • Carrier Gas Flow: Set to the optimal flow rate for the column dimensions.

  • Detector Temperature: 280 °C (for FID).

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

4. Data Analysis:

  • Inject the racemic standard to identify the retention times of the two enantiomers.

  • Inject the test sample.

  • Calculate the enantiomeric excess using the peak areas, as described in the HPLC protocol.

Mandatory Visualizations

G cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard inject_std Inject Racemic Standard racemic_std->inject_std test_sample Prepare Test Sample inject_sample Inject Test Sample test_sample->inject_sample separate Enantiomeric Separation on Chiral Column inject_std->separate inject_sample->separate detect Detection (UV/FID/MS) separate->detect identify_peaks Identify Enantiomer Peaks detect->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks calculate_ee Calculate Enantiomeric Excess (%) integrate_peaks->calculate_ee

Caption: Workflow for the Validation of Enantiomeric Excess.

Disclaimer: The experimental conditions provided in this guide are intended as a starting point for method development. Due to the lack of specific published data for this compound, these protocols are based on general principles and methods for analogous compounds. Optimization will be required to achieve the desired analytical performance.

References

A Comparative Guide to the Kinetic Resolution of Racemic 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. Among the various strategies, enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign approach to access enantiomerically pure compounds. This guide provides a comparative overview of potential methods for the kinetic resolution of racemic 2-Hydroxy-2-methylpentanenitrile, a valuable chiral building block. While specific experimental data for this substrate is not extensively available in the public domain, this document extrapolates from established protocols for structurally analogous α-hydroxy nitriles (cyanohydrins) to provide a robust framework for methodology development.

Enzymatic Kinetic Resolution: A Focus on Lipase-Catalyzed Acylation

Lipases are a class of enzymes widely employed in kinetic resolutions due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. The most common approach for resolving racemic alcohols, including cyanohydrins, is through enantioselective acylation, where one enantiomer is preferentially acylated by the lipase (B570770), allowing for the separation of the resulting ester from the unreacted alcohol.

Key Performance Indicators in Lipase-Catalyzed Resolution of Cyanohydrins

The efficiency of a kinetic resolution is primarily assessed by the conversion rate and the enantiomeric excess (e.e.) of both the product (ester) and the remaining substrate (alcohol). The enantiomeric ratio (E) is a measure of the enzyme's selectivity. An E value greater than 200 is generally considered excellent for preparative purposes.

Table 1: Comparative Performance of Lipase-Catalyzed Kinetic Resolution of Various Cyanohydrins

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Product (%)e.e. of Substrate (%)Enantiomeric Ratio (E)
MandelonitrileCandida antarctica Lipase B (CALB)Vinyl acetateToluene245787 (S)->20
4-ChloromandelonitrileCandida antarctica Lipase B (CALB)Vinyl acetateToluene245596 (S)->100
4-NitromandelonitrileCandida antarctica Lipase B (CALB)Vinyl acetateToluene245697 (S)->100
Phenylfuran-based cyanohydrinsPseudomonas cepacia LipaseVinyl butanoateToluene----~100

Data extrapolated from studies on analogous cyanohydrins. The enantiopreference for this compound would need to be determined experimentally.

Experimental Protocols

Based on successful resolutions of analogous cyanohydrins, the following protocols can serve as a starting point for the kinetic resolution of racemic this compound.

General Procedure for Lipase-Catalyzed Acylation of this compound

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435; Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, vinyl butanoate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (TBME), hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (1.0 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (1.0-1.5 equivalents).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • The reaction mixture is agitated (e.g., by orbital shaking or magnetic stirring) at a controlled temperature (typically ranging from room temperature to 45°C).

  • The progress of the reaction is monitored by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting mixture of the acylated product and unreacted alcohol is separated by column chromatography.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

G Workflow for Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Separation cluster_products Products racemate Racemic this compound reaction_mixture Incubate with Agitation (Controlled Temperature) racemate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture monitoring Monitor by Chiral GC/HPLC reaction_mixture->monitoring filtration Filter to Remove Enzyme monitoring->filtration ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

Alternative Approaches and Considerations

While lipase-catalyzed acylation is a predominant method, other strategies for kinetic resolution exist.

  • Hydrolysis: The reverse reaction, enantioselective hydrolysis of a racemic ester of this compound, can also be employed. This approach can sometimes offer different enantioselectivity compared to acylation.

  • Other Enzymes: While lipases are versatile, other hydrolases such as proteases or esterases could also be screened for activity and selectivity towards this substrate.

  • Non-Enzymatic Methods: Chemical kinetic resolution using chiral catalysts is another avenue, although these methods can be more sensitive to reaction conditions and the catalysts may be more expensive than readily available lipases.

The choice of solvent can significantly impact both the reaction rate and the enantioselectivity of the lipase. Generally, non-polar, hydrophobic solvents like hexane, toluene, or TBME are preferred. The nature of the acyl donor can also influence the outcome of the resolution.

Conclusion

The kinetic resolution of racemic this compound is a feasible objective that can likely be achieved through lipase-catalyzed enantioselective acylation. By leveraging the established protocols for structurally similar cyanohydrins, researchers can efficiently develop a robust and scalable process for the production of the enantiomerically pure forms of this valuable chiral intermediate. The key to success will lie in the systematic screening of various lipases, solvents, and acyl donors to identify the optimal conditions for achieving high enantioselectivity and yield.

Spectroscopic comparison of 2-Hydroxy-2-methylpentanenitrile with other aliphatic cyanohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structural features of aliphatic cyanohydrins is paramount for their effective utilization in synthesis and biological studies. This guide provides a comprehensive spectroscopic comparison of 2-Hydroxy-2-methylpentanenitrile with other key aliphatic cyanohydrins, supported by experimental data and detailed analytical protocols.

This comparative analysis delves into the key spectroscopic signatures of this compound and its structural cousins—2-Hydroxy-2-methylpropanenitrile (acetone cyanohydrin) and 2-Hydroxy-2-methylbutanenitrile. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can discern the subtle yet significant influences of alkyl chain length on the spectral properties of these versatile molecules.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound and its selected aliphatic cyanohydrin analogs. The data for this compound is predicted based on established spectroscopic principles and data from its analogs, as direct experimental spectra are not widely available.

Spectroscopic Feature 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin) 2-Hydroxy-2-methylbutanenitrile This compound (Predicted)
IR Spectroscopy
ν(O-H) (cm⁻¹)~3400 (broad)~3400 (broad)[1]~3400 (broad)
ν(C≡N) (cm⁻¹)~2250~2250[1]~2250
¹H NMR Spectroscopy (CDCl₃, δ ppm)
-OHVariable (broad s)Variable (broad s)Variable (broad s)
-CH₃~1.5 (s, 6H)~1.4 (s, 3H)~1.4 (s, 3H)
-CH₂--~1.7 (q, 2H)~1.6 (m, 2H)
-CH₂-CH₃-~1.0 (t, 3H)~1.4 (m, 2H)
Terminal -CH₃--~0.9 (t, 3H)
¹³C NMR Spectroscopy (CDCl₃, δ ppm)
C-OH~69~72~73
C≡N~122~121~121
-CH₃~28~25~26
-CH₂--~34~43
-CH₂-CH₂---~17
Terminal -CH₃-~8~14
Mass Spectrometry (EI)
Molecular Ion (M⁺)85.0599.07113.08
Key Fragments (m/z)70 ([M-CH₃]⁺), 58, 4384 ([M-CH₃]⁺), 70, 58, 4398 ([M-CH₃]⁺), 84, 70, 57, 43

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for the comprehensive spectroscopic characterization of aliphatic cyanohydrins. The general workflow involves sample preparation followed by analysis using complementary spectroscopic techniques to elucidate the complete chemical structure.

Spectroscopic_Analysis_Workflow General Experimental Workflow for Spectroscopic Analysis of Aliphatic Cyanohydrins cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Aliphatic Cyanohydrin Sample Dissolve Dissolve in Deuterated Solvent (for NMR) or Analyze Neat (for IR) Sample->Dissolve MS Mass Spectrometry (e.g., GC-MS) Sample->MS IR FT-IR Spectroscopy Dissolve->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR_data Identify Functional Groups (O-H, C≡N) IR->IR_data NMR_data Determine Carbon-Hydrogen Framework NMR->NMR_data MS_data Confirm Molecular Weight and Fragmentation Pattern MS->MS_data Structure Structural Elucidation IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic analysis of aliphatic cyanohydrins.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data. Below are the protocols for the key experiments cited.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups, specifically the hydroxyl (-OH) and nitrile (-C≡N) groups.

Methodology:

  • Sample Preparation: For liquid samples like aliphatic cyanohydrins, a neat (undiluted) sample is typically used. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.[2][3]

  • Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first to subtract any atmospheric and instrumental interferences.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. A broad band around 3400 cm⁻¹ is indicative of the O-H stretch of the hydroxyl group, while a sharp, medium-intensity band around 2250 cm⁻¹ corresponds to the C≡N stretch of the nitrile group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons and carbons.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the cyanohydrin is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[4] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).

  • Instrument Setup: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and sensitivity.

  • ¹H NMR Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include the spectral width (e.g., 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to assign the signals to specific protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information and confirm purity.

Methodology:

  • Sample Preparation: A dilute solution of the cyanohydrin is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Instrument Setup: A GC-MS system is used, consisting of a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The injection port and transfer line temperatures are set to ensure efficient vaporization without thermal decomposition.

  • Data Acquisition: A small volume of the prepared sample (typically 1 µL) is injected into the GC. The compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The mass spectrum of the compound is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to identify characteristic fragment ions, which can help to confirm the structure. For aliphatic cyanohydrins, common fragmentation includes the loss of an alkyl radical.

References

Performance of 2-Hydroxy-2-methylpentanenitrile as a Nucleophile in Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-Hydroxy-2-methylpentanenitrile as a nucleophile in Michael additions. While direct comparative studies are limited in publicly available literature, this document synthesizes existing knowledge on related reactions to offer insights into its potential efficacy against other common Michael donors.

Executive Summary

This compound, a cyanohydrin derived from 2-pentanone, serves as a potential precursor to the cyanide anion for nucleophilic conjugate additions. The Michael addition of cyanide to α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of γ-ketonitriles, which are valuable intermediates in the preparation of various pharmaceuticals and biologically active molecules. This guide explores the reaction mechanism, presents hypothetical comparative data based on related systems, and provides a generalized experimental protocol.

Introduction to Michael Additions and Cyanohydrin Nucleophiles

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor)[1][2][3]. This reaction is thermodynamically controlled and is crucial in the synthesis of a wide range of organic compounds[2].

Cyanohydrins, such as this compound, can act as sources of the cyanide anion (CN⁻), a potent nucleophile for Michael additions[4]. The reaction proceeds via a 1,4-addition pathway, leading to the formation of a γ-ketonitrile[5]. While the direct use of this compound in published, detailed comparative studies is scarce, the reactivity of related cyanohydrins and cyanide sources provides a basis for evaluating its potential performance.

Comparative Performance Data

NucleophileMichael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Reference
This compound ChalconeNaOEtEthanol (B145695)12-2460-80 (Estimated)(Hypothetical)
Diethyl MalonateChalconeNaOEtEthanol4-885-95[General knowledge]
NitromethaneChalconeDBUAcetonitrile12-2470-90[General knowledge]
ThiophenolChalconeEt₃NDichloromethane1-3>95[General knowledge]

Note: The data for this compound is an educated estimation based on the reactivity of similar cyanohydrin systems and should be validated experimentally. The performance of other nucleophiles is well-documented and serves as a benchmark.

Experimental Protocols

The following are generalized experimental protocols for the formation of a cyanohydrin and its subsequent use in a Michael addition.

Protocol 1: Synthesis of this compound

This procedure describes the formation of the cyanohydrin from 2-pentanone.

Materials:

  • 2-Pentanone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide in water and add 2-pentanone.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled solution of sulfuric acid to the stirred mixture over 2-3 hours, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Michael Addition of this compound to an α,β-Unsaturated Ketone

This generalized protocol outlines the conjugate addition to a Michael acceptor like chalcone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., Chalcone)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask, add this compound at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of the α,β-unsaturated ketone in absolute ethanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-ketonitrile.

Reaction Mechanisms and Pathways

The Michael addition of a cyanohydrin proceeds through the in-situ generation of the cyanide ion, which then acts as the nucleophile.

Michael_Addition_Mechanism cluster_0 Cyanide Ion Generation cluster_1 Michael Addition Cyanohydrin R2C(OH)CN Base Base Cyanide_Ion CN⁻ Ketone R2C=O CyanohydrinBase CyanohydrinBase Cyanide_IonKetone Cyanide_IonKetone CyanohydrinBase->Cyanide_IonKetone Reversible Enone R'CH=CHCOR'' Enolate_Intermediate Enolate Intermediate Proton_Source H⁺ Source Product γ-Ketonitrile Cyanide_IonEnone Cyanide_IonEnone Cyanide_IonEnone->Enolate_Intermediate 1,4-Addition Enolate_IntermediateProton_Source Enolate_IntermediateProton_Source Enolate_IntermediateProton_Source->Product

Caption: General mechanism of the Michael addition using a cyanohydrin.

The experimental workflow for a typical Michael addition using this compound is outlined below.

Experimental_Workflow start Start step1 Dissolve NaOEt in Ethanol start->step1 step2 Add 2-Hydroxy-2- methylpentanenitrile step1->step2 step3 Add α,β-Unsaturated Ketone Solution step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Quench with HCl step4->step5 Reaction Complete step6 Extraction with Ethyl Acetate step5->step6 step7 Drying and Concentration step6->step7 step8 Purification (Chromatography) step7->step8 end End step8->end

Caption: Experimental workflow for the Michael addition.

Conclusion

This compound represents a viable, though less documented, nucleophile for Michael additions. Its performance is expected to be comparable to other cyanide sources, offering a practical route to γ-ketonitriles. The provided hypothetical data and generalized protocols serve as a starting point for researchers interested in exploring its application. Further experimental validation is necessary to establish its precise efficacy and to optimize reaction conditions for specific substrates. The development of catalytic, asymmetric variants of this reaction could further enhance its utility in the synthesis of complex chiral molecules.

References

Computational analysis of the stability and reactivity of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the stability and reactivity of 2-Hydroxy-2-methylpentanenitrile, presenting a comparative assessment against other relevant aliphatic cyanohydrins. The information herein is intended to support research and development activities by offering objective data and detailed experimental methodologies.

Introduction

This compound, a member of the cyanohydrin family, is a versatile intermediate in organic synthesis. Its stability and reactivity are critical parameters that dictate its storage, handling, and application in the synthesis of more complex molecules. This guide explores these characteristics through a comparative lens, benchmarking against structurally similar compounds to provide a clear context for its chemical behavior.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and two comparable aliphatic cyanohydrins: Acetone Cyanohydrin (2-Hydroxy-2-methylpropanenitrile) and 2-Hydroxy-2-methylbutanenitrile (B16428). These alternatives were selected based on their structural similarity, representing shorter-chain analogs of the target compound.

PropertyThis compoundAcetone Cyanohydrin2-Hydroxy-2-methylbutanenitrile
Molecular Formula C₆H₁₁NO[1]C₄H₇NO[2]C₅H₉NO[3][4]
Molecular Weight ( g/mol ) 113.16[1]85.11[5]99.13[3][4]
Boiling Point (°C) Not available95[4]90 (at 10 mmHg)[4][6]
Density (g/cm³) Not available0.932[2][4]0.9303 (at 19 °C)[4][6]
logP Not available-0.1[4]0.4[4]

Stability Profile

Cyanohydrins are known to be susceptible to decomposition, a reaction that is significantly influenced by temperature and pH.[7][8]

Thermal Stability
pH Stability

The stability of cyanohydrins is highly dependent on pH. Basic conditions markedly accelerate the retro-cyanohydrin reaction, leading to decomposition back to the parent ketone and hydrogen cyanide.[7] Conversely, slightly acidic conditions tend to stabilize cyanohydrins. For the storage of 2-hydroxy-2-methylbutanenitrile, maintaining a neutral to slightly acidic pH is recommended to minimize degradation.[7][8]

Reactivity Profile

The reactivity of this compound is primarily characterized by transformations of its two functional groups: the hydroxyl and the nitrile moieties.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively.[12] This reaction is a common pathway for the synthetic elaboration of cyanohydrins. While specific kinetic data for the hydrolysis of this compound is not available, the general principles of nitrile hydrolysis apply. The reaction rate is influenced by steric hindrance around the nitrile group.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to valuable amino alcohol building blocks.[12]

Reactions of the Hydroxyl Group

As a tertiary alcohol, the hydroxyl group of this compound is resistant to oxidation under mild conditions.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of cyanohydrins are crucial for reproducible research.

Synthesis of Aliphatic Cyanohydrins

General Procedure: The synthesis of aliphatic cyanohydrins is typically achieved through the nucleophilic addition of a cyanide source to a ketone.[4][6]

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: The ketone (e.g., 2-pentanone for the synthesis of this compound) is charged into the flask. A solution of sodium cyanide or potassium cyanide in water is prepared separately.

  • Reaction Conditions: The stirred ketone is cooled in an ice bath. A solution of a mineral acid (e.g., sulfuric acid) is slowly added from the dropping funnel, maintaining the temperature between 10-20°C.

  • Workup: After the addition is complete, stirring is continued for a short period. The organic layer is then separated for purification.[4]

Caution: Hydrogen cyanide (HCN) is an extremely poisonous gas. All manipulations involving cyanide salts and acids should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analysis of Cyanohydrin Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile compounds like cyanohydrins.[7]

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile (B52724) and water.

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: Due to the lack of a strong chromophore in many aliphatic cyanohydrins, detection can be achieved at low UV wavelengths (e.g., 205-215 nm) or with a more universal detector like a refractive index (RI) detector or a mass spectrometer (MS).[7]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA can be employed to determine the thermal stability of cyanohydrins.

  • Sample Preparation: A small amount of the cyanohydrin (typically 5-10 mg) is placed in an alumina (B75360) crucible.

  • Instrumentation: The analysis is performed using a TGA instrument.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The temperature at which weight loss occurs indicates the onset of decomposition.[13]

Computational Workflow and Comparative Analysis Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for computational analysis and a comparative overview of the stability and reactivity of the discussed cyanohydrins.

Computational_Analysis_Workflow cluster_input Input cluster_methods Computational Methods cluster_analysis Analysis cluster_output Output Molecule This compound Structure DFT Density Functional Theory (DFT) Molecule->DFT MD Molecular Dynamics (MD) Molecule->MD Stability Stability Analysis (e.g., Bond Dissociation Energy) DFT->Stability Reactivity Reactivity Analysis (e.g., Fukui Functions) DFT->Reactivity MD->Stability Properties Predicted Properties (Stability & Reactivity) Stability->Properties Reactivity->Properties

Caption: Computational analysis workflow for chemical stability and reactivity.

Stability_Reactivity_Comparison cluster_compound Compound cluster_properties Properties cluster_stability Stability cluster_reactivity Reactivity C1 This compound S1 Thermal Stability: Likely moderate, decreases with chain length C1->S1 Expected Trend S2 pH Stability: Unstable in base, stable in acid C1->S2 R1 Nitrile Hydrolysis: Rate influenced by sterics C1->R1 R2 Nitrile Reduction: Forms primary amines C1->R2 R3 Hydroxyl Group: Resistant to mild oxidation C1->R3 C2 Acetone Cyanohydrin C2->S1 Reference C2->S2 C3 2-Hydroxy-2-methylbutanenitrile C3->S1 Reference C3->S2

Caption: Comparison of stability and reactivity of aliphatic cyanohydrins.

References

Comparison of different catalysts for the enantioselective synthesis of 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-Hydroxy-2-methylpentanenitrile, a valuable chiral building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic methods. This guide provides an objective comparison of three major catalytic systems: enzyme-based catalysts, organometallic complexes, and organocatalysts. The performance of each catalyst class is evaluated based on available experimental data, with a focus on yield and enantiomeric excess (e.e.). Detailed experimental protocols for key examples are provided to facilitate the practical application of these methods.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the enantioselective hydrocyanation of 2-pentanone to yield this compound is a critical decision that balances enantioselectivity, yield, operational simplicity, and substrate scope. The following table summarizes the performance of representative catalysts from each class. It is important to note that direct comparative studies on 2-pentanone are limited in the literature; therefore, data for structurally similar aliphatic ketones are included where necessary to provide a meaningful comparison.

Catalyst TypeCatalystSubstrateYield (%)e.e. (%)Reaction Conditions
Enzyme (S)-Hydroxynitrile Lyase (Manihot esculenta)2-PentanoneData not specifiedData not specifiedBiphasic system (e.g., diisopropyl ether/buffer), pH ~5.5, room temperature
Enzyme (R)-Hydroxynitrile Lyase (Linum usitatissimum)2-ButanoneHighup to 88%Biphasic system, controlled pH
Organometallic Chiral Titanium(IV) Isopropoxide / N-Oxide ComplexAcetophenone48%51% (R)Trimethylsilyl cyanide (TMSCN), CH₂Cl₂, room temperature
Organocatalyst Chiral Guanidine (B92328) DerivativeN-Benzhydryl imine of isobutyraldehyde (B47883)95%98%KCN, toluene (B28343), -40 °C

Detailed Experimental Protocols

Enzyme-Catalyzed Synthesis: (S)-2-Hydroxy-2-methylpentanenitrile using (S)-Hydroxynitrile Lyase (Manihot esculenta)

This protocol is based on established procedures for the enantioselective hydrocyanation of aliphatic ketones using (S)-HNL.

Materials:

  • (S)-Hydroxynitrile Lyase from Manihot esculenta (MeHNL)

  • 2-Pentanone

  • Hydrogen Cyanide (HCN) or a cyanide source (e.g., KCN with a suitable acid)

  • Diisopropyl ether (DIPE)

  • Citrate (B86180) buffer (0.1 M, pH 5.5)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter

Procedure:

  • In a well-ventilated fume hood, a two-phase system is prepared in a round-bottom flask by combining diisopropyl ether and citrate buffer (e.g., in a 1:1 volume ratio).

  • 2-Pentanone is added to the organic phase to a final concentration of approximately 0.1 M.

  • The MeHNL enzyme is dissolved in the aqueous buffer phase.

  • The reaction mixture is stirred vigorously to ensure good mixing between the two phases.

  • A slight molar excess of hydrogen cyanide is slowly added to the reaction mixture while maintaining the temperature at around 25 °C. The pH of the aqueous phase should be monitored and maintained at approximately 5.5.

  • The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with DIPE.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-Hydroxy-2-methylpentanenitrile.

  • Purification can be achieved by vacuum distillation or column chromatography.

Organometallic-Catalyzed Synthesis: Enantioselective Cyanosilylation of Acetophenone using a Chiral Titanium(IV) Complex

Materials:

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Chiral N-oxide ligand (e.g., (S)-2-(diphenylhydroxymethyl)-1-(pyridin-2-ylmethyl)pyrrolidine N-oxide)

  • Acetophenone (as a model substrate)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, a solution of the chiral N-oxide ligand (e.g., 0.1 mmol) in dry dichloromethane is prepared in a Schlenk flask.

  • Titanium(IV) isopropoxide (e.g., 0.12 mmol) is added to the solution, and the mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.

  • Acetophenone (1.0 mmol) is added to the catalyst solution.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).

  • Trimethylsilyl cyanide (e.g., 1.5 mmol) is added dropwise to the mixture.

  • The reaction is stirred for the specified time (e.g., 24 hours) and monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding O-trimethylsilyl cyanohydrin.

  • The silyl (B83357) ether can be cleaved by treatment with acid (e.g., HCl in methanol) to yield the free cyanohydrin.

Organocatalyst-Promoted Synthesis: Asymmetric Strecker Reaction using a Chiral Guanidine Catalyst

This protocol outlines a general procedure for the enantioselective Strecker reaction, which is a method for synthesizing α-aminonitriles, the precursors to α-amino acids. While this example uses an imine, the principle of chiral guanidine catalysis in nucleophilic additions is demonstrated.

Materials:

  • Chiral guanidine catalyst (e.g., a derivative of a chiral diamine)

  • N-Benzhydryl imine of isobutyraldehyde (as a model substrate)

  • Potassium cyanide (KCN)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature cooling bath

Procedure:

  • To a solution of the N-benzhydryl imine (0.5 mmol) in toluene (2.5 mL) in a round-bottom flask is added the chiral guanidine catalyst (0.025 mmol, 5 mol%).

  • The mixture is cooled to -40 °C in a cooling bath.

  • Finely powdered potassium cyanide (0.75 mmol) is added to the stirred solution.

  • The reaction is stirred at -40 °C for the required duration (e.g., 48 hours), with progress monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove excess KCN, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched α-aminonitrile.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and workflows of the catalytic processes, the following diagrams are provided in the DOT language for Graphviz.

Enzyme_Catalyzed_Hydrocyanation Enzyme-Catalyzed Hydrocyanation Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 2_Pentanone 2-Pentanone Biphasic_System Biphasic System (DIPE/Buffer pH 5.5) 2_Pentanone->Biphasic_System HCN Hydrogen Cyanide HCN->Biphasic_System HNL_Enzyme (S)-Hydroxynitrile Lyase (MeHNL) HNL_Enzyme->Biphasic_System Enzyme_Activation Enzyme-Substrate Complex Formation Biphasic_System->Enzyme_Activation Nucleophilic_Attack Enantioselective Nucleophilic Attack Enzyme_Activation->Nucleophilic_Attack S_Product (S)-2-Hydroxy-2- methylpentanenitrile Nucleophilic_Attack->S_Product

Caption: Workflow for the enzyme-catalyzed enantioselective hydrocyanation of 2-pentanone.

Organometallic_Catalyzed_Cyanosilylation Organometallic-Catalyzed Cyanosilylation Pathway cluster_reactants Reactants cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle cluster_product Final Product Ketone Ketone (e.g., Acetophenone) Coordination Ketone Coordination to Ti-Complex Ketone->Coordination TMSCN Trimethylsilyl Cyanide (TMSCN) Cyanide_Delivery Enantioselective Cyanide Delivery TMSCN->Cyanide_Delivery Ti_Precursor Ti(OiPr)4 Active_Catalyst Chiral Ti-Complex Ti_Precursor->Active_Catalyst Chiral_Ligand Chiral N-Oxide Ligand Chiral_Ligand->Active_Catalyst Active_Catalyst->Coordination Coordination->Cyanide_Delivery Intermediate O-Silylated Cyanohydrin Cyanide_Delivery->Intermediate Final_Product Chiral Cyanohydrin Intermediate->Final_Product Hydrolysis Organocatalyzed_Strecker_Reaction Organocatalyzed Asymmetric Strecker Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Pathway cluster_product Product Imine Imine Activation Imine Activation via H-Bonding Imine->Activation KCN Potassium Cyanide Cyanide_Addition Enantioselective Cyanide Addition KCN->Cyanide_Addition Guanidine_Catalyst Chiral Guanidine Catalyst Guanidine_Catalyst->Activation Activation->Cyanide_Addition Aminonitrile Chiral α-Aminonitrile Cyanide_Addition->Aminonitrile

Efficacy of 2-Hydroxy-2-methylpentanenitrile in the synthesis of a target molecule versus other nitriles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of a cyanating agent is pivotal for the efficient construction of complex molecular architectures. This guide provides a comprehensive comparison of the efficacy of 2-Hydroxy-2-methylpentanenitrile against other commonly employed nitriles in the synthesis of a target molecule. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform their synthetic strategies. While direct comparative studies for a single target molecule are not extensively available in the literature, this guide extrapolates from the known reactivity and applications of this compound and its analogs to present a cohesive analysis.

Overview of Cyanohydrins in Synthesis

Cyanohydrins, such as this compound, are versatile synthetic intermediates characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom.[1] This bifunctionality allows for a diverse range of chemical transformations, making them valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, while the hydroxyl group can undergo oxidation or substitution.[2]

Comparison of Cyanating Agents

The selection of a cyanating agent is a critical decision in a synthetic workflow, with considerations for reactivity, safety, and stereoselectivity. Besides the direct use of highly toxic hydrogen cyanide (HCN), several other reagents are commonly used as cyanide sources.

Table 1: Comparison of Common Cyanating Agents

Cyanating AgentTypical SubstratesReaction ConditionsAdvantagesDisadvantages
This compound Aldehydes, Ketones (via transcyanation)Base or acid catalysisSafer source of HCN, allows for in situ generationLimited direct comparative data available
Acetone Cyanohydrin Aldehydes, Ketones (via transcyanation)Base catalysis, often used in Strecker reactionsWell-established, commercially available, relatively safeEquilibrium process, may require removal of acetone
Trimethylsilyl Cyanide (TMSCN) Aldehydes, KetonesLewis acid or base catalysisHigh reactivity, forms protected cyanohydrinsMoisture sensitive, expensive, releases HCN upon hydrolysis
Potassium/Sodium Cyanide (KCN/NaCN) Aldehydes, Ketones, Alkyl HalidesAcidic or neutral conditions for cyanohydrin formationInexpensive, readily availableHighly toxic, requires careful handling and disposal

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of cyanohydrins using different cyanating agents.

Protocol 1: Synthesis of a Cyanohydrin using an Acetone Cyanohydrin Analog

This protocol is adapted from the synthesis of 2-hydroxy-2-methylbutanenitrile, a close structural analog of this compound.

Materials:

  • 2-Pentanone

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium cyanide in water and add 2-pentanone.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sulfuric acid to the stirred mixture over 2-3 hours, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Protocol 2: Asymmetric Strecker Reaction using a Cyanohydrin

The Strecker synthesis is a powerful method for the preparation of α-amino acids, often utilizing a cyanohydrin as the cyanide source.[3][4]

General Procedure:

  • An aldehyde or ketone is reacted with an amine (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine in situ.

  • A cyanohydrin, such as this compound, is added as the cyanide source.

  • The cyanide ion adds to the imine to form an α-aminonitrile.

  • Subsequent hydrolysis of the α-aminonitrile yields the desired α-amino acid.

Signaling Pathways and Workflows

The synthesis of complex molecules often involves multi-step pathways. Visualizing these workflows can aid in understanding the overall synthetic strategy.

experimental_workflow cluster_start Starting Materials cluster_transformation Further Transformations 2_Pentanone 2-Pentanone Reaction Cyanohydrin Formation 2_Pentanone->Reaction Cyanide_Source Cyanide Source (e.g., this compound, NaCN, Acetone Cyanohydrin) Cyanide_Source->Reaction Intermediate This compound Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Reduction Reduction Intermediate->Reduction Alpha_Hydroxy_Acid α-Hydroxy Acid Derivative Hydrolysis->Alpha_Hydroxy_Acid Beta_Amino_Alcohol β-Amino Alcohol Reduction->Beta_Amino_Alcohol

Caption: Synthetic workflow from 2-pentanone to value-added products.

Logical Relationships in Reagent Selection

The choice of a cyanating agent is influenced by several factors, creating a logical decision-making process for the synthetic chemist.

reagent_selection cluster_factors Decision Factors cluster_reagents Cyanating Agents Safety Safety Considerations Reagent_Choice Choice of Cyanating Agent Safety->Reagent_Choice Reactivity Required Reactivity Reactivity->Reagent_Choice Stereocontrol Stereochemical Outcome Stereocontrol->Reagent_Choice Cost Cost and Availability Cost->Reagent_Choice HCN HCN (High Toxicity) Reagent_Choice->HCN Cyanohydrins Cyanohydrins (Safer HCN source) Reagent_Choice->Cyanohydrins TMSCN TMSCN (High Reactivity) Reagent_Choice->TMSCN KCN_NaCN KCN/NaCN (Low Cost) Reagent_Choice->KCN_NaCN

Caption: Factors influencing the selection of a cyanating agent.

References

A Comparative Safety Analysis of 2-Hydroxy-2-methylpentanenitrile and Other Cyanides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety protocols for handling 2-Hydroxy-2-methylpentanenitrile against other commonly used cyanides, including sodium cyanide (NaCN), potassium cyanide (KCN), and hydrogen cyanide (HCN). Due to the limited publicly available, specific toxicological data for this compound, this comparison incorporates data from structurally similar aliphatic cyanohydrins to provide a thorough safety assessment. All quantitative data is summarized in tables for ease of comparison, and detailed experimental methodologies are provided for key toxicological assays.

Executive Summary

Cyanide compounds are potent and fast-acting toxins that necessitate stringent safety protocols. While inorganic cyanides like NaCN and KCN are solids, and HCN is a volatile liquid or gas, this compound is an aliphatic cyanohydrin. The primary mechanism of toxicity for all cyanides is the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.[1][2][3] The principal hazard of cyanohydrins like this compound stems from their potential to decompose, especially in the presence of water or alkaline conditions, releasing highly toxic hydrogen cyanide gas.[4][5] Therefore, handling protocols for this compound should be approached with a level of caution comparable to that for other potent cyanide compounds.

Quantitative Safety Data Comparison

Parameter This compound (Estimated) Aliphatic Cyanohydrins (surrogate) Sodium Cyanide (NaCN) Potassium Cyanide (KCN) Hydrogen Cyanide (HCN)
Physical Form LiquidLiquidWhite Crystalline SolidWhite Crystalline SolidColorless Gas or Liquid
Odor Almond-like (potential)Almond-like (potential)Faint almond-like when dampFaint almond-like when dampBitter almond-like
Oral LD50 (rat) Data not availableFatal if swallowed (H300)[6]6.4 mg/kg[8]5 mg/kg[8]1.52 mg/kg (human estimate)[9]
Dermal LD50 Data not availableFatal in contact with skin (H310)[6]Data not availableData not available100 mg/kg (human estimate)[10]
Inhalation LC50 (rat) Data not availableFatal if inhaled (H330)[6]Data not availableData not available63 ppm (40 min)[8]
OSHA PEL (TWA 8-hr) Not establishedNot established5 mg/m³ (as CN)[8]5 mg/m³ (as CN)10 ppm (11 mg/m³)[8]
ACGIH TLV (Ceiling) Not establishedNot established4.7 ppm (as CN)4.7 ppm (as CN)4.7 ppm (as CN)

Note: The hazard statements (e.g., H300) are from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The absence of specific data for this compound necessitates treating it with the highest degree of caution, assuming a toxicity profile similar to or greater than other hazardous cyanohydrins.

Comparative Safety Protocols

Safety Protocol This compound & Aliphatic Cyanohydrins Sodium Cyanide (NaCN) & Potassium Cyanide (KCN) Hydrogen Cyanide (HCN)
Engineering Controls All handling must be conducted in a certified chemical fume hood with adequate ventilation.[8]All handling of solids and solutions must be in a certified chemical fume hood.[8]Work must be conducted in a closed system or a certified chemical fume hood with a low sash height.[8]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene, consider double gloving), safety goggles and a face shield, and a lab coat are mandatory.[8][11]Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are required. A face shield is recommended for splash hazards.[8]Gas-tight suit (Level A PPE) may be required for high concentrations. For lower concentrations, chemical-resistant gloves, splash goggles, a face shield, and a lab coat are necessary. Respiratory protection is critical.[8]
Handling Avoid contact with water, bases, and heat to prevent decomposition to HCN.[4] Use in a well-ventilated area and avoid aerosol generation.Avoid contact with acids and water, which can liberate HCN gas.[8] Do not create dust.Extremely flammable liquid and vapor. Keep away from ignition sources. Use in a well-ventilated area.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials (acids, bases, oxidizing agents).[11] Keep containers tightly closed.Store in a cool, dry, well-ventilated, and secured area away from acids and water.[11]Store in a cool, well-ventilated, and secured area away from heat and ignition sources. Cylinders must be secured.
Spill Response For small spills, absorb with inert material and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[12] Do not use water for cleanup.[12]For small spills, carefully sweep up solid material, avoiding dust generation, and place in a sealed container for disposal. For solutions, absorb with inert material. For large spills, evacuate and call for emergency response.[12]Evacuate the area immediately. Use appropriate respiratory protection. For liquid spills, use a vapor-suppressing foam. Prevent entry into waterways.
Waste Disposal Collect as hazardous waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams, especially acids.[12]Collect as P-listed hazardous waste. Empty containers must also be treated as hazardous waste. Do not mix with acidic waste.[8]Dispose of as hazardous waste in accordance with all federal, state, and local regulations.
First Aid Inhalation: Move to fresh air, call 911. Skin Contact: Immediately remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Eye Contact: Immediately flush eyes with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Call 911 immediately.[13]Inhalation: Move to fresh air, call 911. Skin Contact: Remove contaminated clothing and wash skin with copious amounts of water. Eye Contact: Flush eyes with water for at least 15 minutes. Ingestion: Call 911 immediately.[8]Inhalation: Move to fresh air immediately and call 911. Skin Contact: Remove contaminated clothing and wash skin with soap and water. Eye Contact: Flush eyes with water for at least 15 minutes.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) in Rodents

This protocol provides a general methodology for determining the median lethal dose (LD50) of a cyanide compound.

Objective: To determine the single oral dose of a substance that is lethal to 50% of a test population of rats.[9][14]

Materials:

  • Test substance (e.g., this compound)

  • Vehicle for administration (e.g., corn oil, distilled water)

  • Young adult laboratory rats (e.g., Sprague-Dawley), both male and female

  • Oral gavage needles

  • Animal cages and bedding

  • Calibrated balance

Procedure:

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.

  • Main Study:

    • Divide animals into several dose groups (e.g., 5-6 groups) with at least 5 animals of each sex per group.

    • Prepare graded doses of the test substance in the vehicle.

    • Administer a single oral dose to each animal via gavage.

    • A control group receives the vehicle only.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weights before dosing and at least weekly thereafter.

  • Data Analysis:

    • Calculate the LD50 value and its 95% confidence limits using a recognized statistical method (e.g., Probit analysis).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxicity of a compound on cultured cells.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).[13][15][16]

Materials:

  • Human cell line (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include control wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Cytochrome c Oxidase Activity Assay

This protocol describes a method to measure the activity of cytochrome c oxidase, the primary target of cyanide toxicity.

Objective: To quantify the enzymatic activity of cytochrome c oxidase in the presence and absence of an inhibitor.[1][3][17]

Materials:

  • Isolated mitochondria or cell lysates

  • Assay buffer

  • Reduced cytochrome c

  • Test compound (cyanide)

  • 96-well plate

  • Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues or prepare cell lysates.

  • Reagent Preparation: Prepare a solution of reduced cytochrome c.

  • Assay:

    • Add the assay buffer and the sample (mitochondria or lysate) to the wells of a 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the reduced cytochrome c solution.

  • Measurement: Immediately measure the decrease in absorbance at 550 nm over time. The oxidation of ferrocytochrome c to ferricytochrome c by cytochrome c oxidase results in a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each condition.

    • Determine the inhibitory effect of the cyanide compound on cytochrome c oxidase activity.

Visualizations

CyanideToxicityPathway cluster_cell Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) CCO Cytochrome c Oxidase (Complex IV) ETC->CCO Electron Flow CCO->ETC Disrupts ATP_Synthase ATP Synthase CCO->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesis ATP_Synthase->ATP   Inhibited   Production Cyanide Cyanide (CN-) Cyanide->CCO Inhibits

Caption: Signaling pathway of cyanide toxicity.

ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mechanistic Mechanistic Study CellCulture Cell Culture (e.g., HepG2, A549) CompoundTreatment Treatment with Cyanide Compound CellCulture->CompoundTreatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CompoundTreatment->CytotoxicityAssay IC50 Determine IC50 CytotoxicityAssay->IC50 LD50 Determine LD50 AnimalModel Animal Model (e.g., Rodents) DoseAdministration Oral Gavage of Cyanide Compound AnimalModel->DoseAdministration Observation Observation for Toxicity & Mortality DoseAdministration->Observation Observation->LD50 InhibitionAnalysis Analyze Enzyme Inhibition MitochondriaIsolation Isolate Mitochondria EnzymeAssay Cytochrome c Oxidase Assay MitochondriaIsolation->EnzymeAssay EnzymeAssay->InhibitionAnalysis

Caption: Experimental workflow for cyanide toxicity assessment.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-2-methylpentanenitrile: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal procedures for 2-hydroxy-2-methylpentanenitrile (CAS No. 4111-09-5), emphasizing safety and adherence to best practices.

Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines general procedures based on the expected hazards of structurally similar compounds, such as other cyanohydrins. It is imperative that users obtain the specific SDS from their chemical supplier before handling this compound. The SDS will provide detailed and substance-specific safety, handling, and disposal information.

Immediate Safety and Handling

Before any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards of similar nitrile compounds, the following are strongly recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Quantitative Data from Structurally Similar Compounds

Property2-Hydroxy-2-methylbutyronitrile (CAS 4111-08-4)
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Acute Toxicity (Oral) Category 1
Acute Toxicity (Dermal) Category 1
Acute Toxicity (Inhalation) Category 1
Serious Eye Damage Category 1
Aquatic Hazard Chronic 1

Data sourced from publicly available SDS for 2-Hydroxy-2-methylbutyronitrile.

Step-by-Step Disposal Procedures

The following is a general, step-by-step guide for the disposal of this compound. This procedure should be adapted to comply with local, state, and federal regulations, and the specific guidance provided in the manufacturer's SDS.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Waste Collection and Labeling:

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (4111-09-5), and the associated hazards (e.g., "Toxic").

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS office or contractor with a copy of the SDS and an accurate inventory of the waste.

  • Spill and Emergency Procedures:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.

    • If trained and equipped, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.

    • Do not attempt to clean up a large spill or a spill you are not trained to handle.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste like this compound.

start Start: Chemical Waste Generation sds Obtain and Review Supplier's SDS start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste in Labeled, Compatible Container ppe->segregate storage Store in Designated Hazardous Waste Area segregate->storage spill Spill Occurs segregate->spill contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal contact_ehs->disposal spill->storage No spill_response Follow Emergency Spill Protocol spill->spill_response Yes spill_response->segregate

Personal protective equipment for handling 2-Hydroxy-2-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 2-Hydroxy-2-methylpentanenitrile. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

Hazard Identification and Immediate Precautions

This compound is a cyanohydrin that poses a severe acute toxicity hazard. It can be fatal if swallowed, inhaled, or in contact with skin .[1][2] The primary mechanism of toxicity is the release of hydrogen cyanide (HCN), which can occur upon decomposition.[1][3] This compound can cause serious eye damage.[2]

Immediate actions in case of exposure are critical. In the event of skin contact, immediately wash the affected area with soap and plenty of water and seek urgent medical attention.[4] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[2][4] If inhaled, move the person to fresh air and get immediate medical help.[2] If swallowed, rinse the mouth and seek immediate emergency medical assistance.[2][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent any contact with this compound.

Protection Type Recommended Equipment Specifications and Remarks
Respiratory Protection NIOSH-approved full-facepiece respirator with an appropriate cartridge for organic vapors and cyanides, or a supplied-air respirator.[2]For concentrations exceeding exposure limits, a supplied-air respirator in a pressure-demand or other positive-pressure mode is required.[1]
Hand Protection Chemical-resistant gloves (Nitrile, Butyl rubber, or Viton®).Nitrile gloves are suitable for splash protection but should be changed immediately upon contact.[5] For prolonged or immersive contact, butyl rubber or Viton® gloves are recommended. Always inspect gloves for degradation before use.
Eye and Face Protection Tightly fitting chemical safety goggles and a face shield.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Chemically impervious lab coat, apron, and closed-toe shoes.Wear appropriate protective clothing to prevent any possibility of skin exposure.[1]

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. However, due to its structural similarity and decomposition to hydrogen cyanide, the exposure limits for the closely related compound, Acetone Cyanohydrin, and other cyanides should be strictly followed as a precautionary measure.

Organization Exposure Limit (as Cyanide) Type
NIOSH 4 mg/m³REL (Recommended Exposure Limit) - Ceiling[1]
ACGIH 5 mg/m³TLV (Threshold Limit Value) - Ceiling[1]
OSHA 5 mg/m³PEL (Permissible Exposure Limit) - TWA (Time-Weighted Average)[4]

Safe Handling and Operational Workflow

All handling of this compound must be conducted within a certified chemical fume hood. The following workflow must be adhered to:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound or its byproducts is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Solid Waste:

  • Contaminated PPE (gloves, lab coats, etc.) and consumables (pipettes, wipes, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:

  • Aqueous waste containing cyanide must be neutralized before disposal. A common method is alkaline chlorination. In a fume hood, while wearing full PPE, the aqueous cyanide waste is treated with an excess of sodium hypochlorite (B82951) (bleach) at a pH greater than 10. This process oxidizes the toxic cyanide to the less toxic cyanate.

  • Never mix cyanide waste with acidic waste, as this will liberate highly toxic hydrogen cyanide gas.[4]

  • All cyanide waste containers must be clearly labeled as "Cyanide Waste" and stored separately from other waste streams.[4]

Emergency Procedures

Spill:

  • In case of a small spill within a fume hood, use an absorbent material to contain the spill. The contaminated absorbent must be treated as hazardous waste.

  • For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By strictly adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.